molecular formula C19H19N3O2 B1301013 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide CAS No. 51842-79-6

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B1301013
CAS No.: 51842-79-6
M. Wt: 321.4 g/mol
InChI Key: DAPHACXGTRCJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-propoxyphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-11-24-14-9-7-13(8-10-14)18-12-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11,20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPHACXGTRCJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188744
Record name 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51842-79-6
Record name 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51842-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Introduction

Quinoline derivatives form the structural core of a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Specifically, the incorporation of a carbohydrazide moiety at the 4-position of the quinoline ring has been shown to be a promising strategy in the development of novel therapeutic agents.[3][6] This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic pathway for this compound, a molecule of significant interest for further derivatization and biological screening.

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the chosen synthetic strategy. It is intended for researchers, medicinal chemists, and drug development professionals with a foundational knowledge of organic synthesis.

Synthetic Strategy and Rationale

The synthesis of the target compound is efficiently achieved through a three-step sequence, beginning with the construction of the core quinoline ring system, followed by functional group manipulations to install the desired carbohydrazide.

  • Step 1: Pfitzinger Quinoline Synthesis. The foundational 2-(4-propoxyphenyl)quinoline-4-carboxylic acid scaffold is constructed using the Pfitzinger reaction.[7][8][9] This classic and highly effective method involves the condensation of isatin with a carbonyl compound containing an α-methylene group—in this case, 4-propoxyacetophenone—under basic conditions.[9][10] This approach is selected for its directness and high efficiency in producing the desired quinoline-4-carboxylic acid architecture.[7][11]

  • Step 2: Fischer Esterification. To facilitate the subsequent reaction with hydrazine, the carboxylic acid intermediate is converted to its corresponding ethyl ester. This is accomplished via a standard Fischer esterification, utilizing ethanol as both the solvent and reactant in the presence of a strong acid catalyst (concentrated sulfuric acid). This is a reliable and high-yielding transformation.

  • Step 3: Hydrazinolysis. The final step involves the conversion of the ethyl ester to the target this compound. This nucleophilic acyl substitution reaction, known as hydrazinolysis, is achieved by refluxing the ester with hydrazine hydrate.[12][13] The high nucleophilicity of hydrazine ensures an efficient conversion to the desired carbohydrazide product.[12][14]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: Pfitzinger Reaction cluster_2 Step 2: Esterification cluster_3 Step 3: Hydrazinolysis Isatin Isatin CarboxylicAcid 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid Isatin->CarboxylicAcid  KOH, EtOH, Reflux Propoxyacetophenone 4-Propoxyacetophenone Propoxyacetophenone->CarboxylicAcid  KOH, EtOH, Reflux Ester Ethyl 2-(4-Propoxyphenyl)quinoline-4-carboxylate CarboxylicAcid->Ester  EtOH, conc. H₂SO₄, Reflux Hydrazide This compound (Final Product) Ester->Hydrazide  NH₂NH₂·H₂O, EtOH, Reflux

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid

Principle and Mechanism

The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin (I) to form the potassium salt of isatinic acid (II).[8] This intermediate then undergoes condensation with the enolizable ketone, 4-propoxyacetophenone. The amino group of the opened isatin derivative reacts with the ketone's carbonyl group to form an imine (III), followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline-4-carboxylic acid (IV).[8][9]

Pfitzinger_Mechanism Isatin Isatin (I) Isatinic_Acid Isatinic Acid Salt (II) Isatin->Isatinic_Acid 1. KOH (Base Hydrolysis) Imine Imine Intermediate (III) Isatinic_Acid->Imine 2. 4-Propoxyacetophenone (Condensation) Quinoline_Acid Quinoline-4-carboxylic Acid (IV) Imine->Quinoline_Acid 3. Cyclization & Dehydration

Caption: Simplified mechanism of the Pfitzinger reaction.

Experimental Protocol

Table 1: Reagents and Materials for Step 1

CompoundMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Isatin147.135.00 g33.981.0
4-Propoxyacetophenone178.236.66 g37.371.1
Potassium Hydroxide (KOH)56.115.72 g101.943.0
Ethanol (95%)-100 mL--
Water-150 mL--
Hydrochloric Acid (conc.)-As needed--

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with potassium hydroxide (5.72 g) and ethanol (100 mL). The mixture is stirred until the KOH is completely dissolved.

  • Isatin (5.00 g) is added to the basic ethanol solution, followed by the addition of 4-propoxyacetophenone (6.66 g).

  • The reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in 150 mL of warm water. The solution is filtered to remove any insoluble impurities.

  • The clear filtrate is transferred to a beaker and cooled in an ice bath. With constant stirring, concentrated hydrochloric acid is added dropwise to acidify the solution to a pH of approximately 4-5, at which point a solid precipitate will form.

  • The precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid and salts, and then dried in a vacuum oven at 60-70 °C.

  • The crude product can be further purified by recrystallization from ethanol or acetic acid to yield 2-(4-propoxyphenyl)quinoline-4-carboxylic acid as a solid.[15][16]

Part 2: Synthesis of Ethyl 2-(4-Propoxyphenyl)quinoline-4-carboxylate

Principle and Mechanism

This step employs the Fischer esterification, an acid-catalyzed equilibrium reaction. The protonation of the carboxylic acid's carbonyl oxygen by the sulfuric acid catalyst activates the carbonyl carbon towards nucleophilic attack by the ethanol. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the ethyl ester.

Experimental Protocol

Table 2: Reagents and Materials for Step 2

CompoundMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid307.355.00 g16.271.0
Ethanol (Absolute)46.07100 mL-Solvent/Reagent
Sulfuric Acid (conc.)98.082 mL~37Catalytic
Sodium Bicarbonate (Sat. Sol.)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask, add the 2-(4-propoxyphenyl)quinoline-4-carboxylic acid (5.00 g) and absolute ethanol (100 mL).

  • While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the remaining acid. The aqueous layer is extracted twice more with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl ester.

  • Purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from ethanol provides the pure ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate.

Part 3: Synthesis of this compound

Principle and Mechanism

This transformation is a classic nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the stable carbohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.[13][14]

Experimental Protocol

Table 3: Reagents and Materials for Step 3

CompoundMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate335.394.00 g11.921.0
Hydrazine Hydrate (~64% N₂H₄)50.065.97 g (5.8 mL)119.210.0
Ethanol (95%)-80 mL-Solvent

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate (4.00 g) in 95% ethanol (80 mL).

  • Add hydrazine hydrate (5.8 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-10 hours. The formation of a solid product may be observed during the reaction.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to afford the final this compound. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR, MS), which should align with data for structurally similar compounds.[1][2]

Safety Precautions

  • Potassium Hydroxide: Corrosive. Handle with appropriate gloves and eye protection.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive and toxic. Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate PPE. Avoid inhalation and skin contact.[13]

  • All reactions involving heating and reflux should be performed with appropriate care to avoid solvent ignition and pressure buildup.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging the classical Pfitzinger reaction for the assembly of the quinoline core, followed by straightforward esterification and hydrazinolysis, the target molecule can be obtained in good yield over three steps. This protocol offers a solid foundation for researchers engaged in the synthesis of novel quinoline-based compounds for applications in medicinal chemistry and drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Taylor & Francis Online. (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies.
  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • YouTube. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17.
  • Tetrahedron Lett. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl.
  • Royal Society of Chemistry. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Journal of Reports in Pharmaceutical Sciences. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • Oxford Academic. (n.d.). Chemical synthesis of proteins using hydrazide intermediates.
  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
  • ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
  • Scilit. (n.d.). An Efficient and Selective conversion of Hydrazides into Esters and Acids.
  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Matrix Scientific. (n.d.). 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • PubMed Central (NIH). (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • PubMed. (n.d.). Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline.
  • PubMed. (n.d.). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes.

Sources

Investigating the Mechanism of Action of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The specific derivative, 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide, represents a promising yet mechanistically uncharacterized molecule. This technical guide addresses this knowledge gap by providing a comprehensive, predictive framework for its mechanism of action. While direct experimental data for this exact compound is not yet available in peer-reviewed literature, this document synthesizes extensive research on structurally analogous quinoline-4-carbohydrazide derivatives to propose and detail the most probable biological targets and signaling pathways.

This guide is structured to empower researchers and drug development professionals. It moves beyond theoretical postulation by providing detailed, field-proven experimental protocols necessary to validate the hypothesized mechanisms. By integrating predictive analysis with actionable methodologies, this document serves as a complete roadmap for elucidating the therapeutic potential and molecular behavior of this compound.

Introduction: The Quinoline-4-Carbohydrazide Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2] The addition of a carbohydrazide moiety at the 4-position and an aryl substituent at the 2-position creates a chemical architecture ripe for diverse biological interactions.

The subject of this guide, this compound, possesses three key structural features that likely dictate its biological activity:

  • The Quinoline Core: Acts as the primary pharmacophore, capable of intercalating into DNA or binding to enzymatic active sites.[2][3]

  • The 2-(4-Propoxyphenyl) Group: This lipophilic group can significantly influence target binding affinity, selectivity, and pharmacokinetic properties.

  • The 4-Carbohydrazide Moiety: This functional group is a versatile hydrogen bond donor and acceptor and can act as a linker to other functionalities or directly participate in target binding. It is a key component in many bioactive molecules.[4]

Given the established activities of its analogs, we will explore the most probable mechanisms of action for this compound, focusing on two primary therapeutic areas: oncology and infectious disease.

Postulated Mechanism of Action I: Anticancer Activity via EGFR Kinase Inhibition

A significant body of evidence points to the role of quinoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation that is often dysregulated in cancer.[5][6] Specifically, hybrids of quinoline-4-carbohydrazide with acrylamide moieties have demonstrated potent, dose-dependent inhibition of EGFR tyrosine kinase.[6][7]

2.1. The Proposed Signaling Pathway

The proposed mechanism posits that this compound acts as an inhibitor of the EGFR tyrosine kinase domain. This inhibition disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis.

The key molecular events are as follows:

  • Binding to EGFR: The compound is predicted to bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation necessary for receptor activation.

  • Inhibition of Downstream Signaling: This lack of phosphorylation blocks the activation of pro-survival pathways such as Ras/MAPK and PI3K/Akt.

  • Upregulation of p53: Inhibition of EGFR signaling can lead to the stabilization and activation of the tumor suppressor protein p53.[5][6]

  • Cell Cycle Arrest: Activated p53 can induce cell cycle arrest, primarily at the G1/S checkpoint, preventing DNA replication in cancerous cells.[6][8]

  • Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and initiator caspases, such as Caspase-9.[6][8]

2.2. Visualization: EGFR Inhibition Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_MAPK Ras/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT Activates p53 p53 EGFR->p53 Inhibition Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Casp9 Caspase-9 Apoptosis Apoptosis Casp9->Apoptosis Initiates p53->Casp9 Activates G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest Induces Molecule 2-(4-Propoxyphenyl) quinoline-4-carbohydrazide Molecule->EGFR Inhibition

Caption: Proposed pathway of EGFR inhibition leading to cell cycle arrest and apoptosis.

2.3. Supporting Data from Analogous Compounds

The following table summarizes the in vitro activity of related quinoline-4-carbohydrazide derivatives against cancer cell lines and EGFR kinase, providing a benchmark for potential efficacy.

Compound Name (Derivative)Cell LineIC₅₀ (µM)TargetReference
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamideMCF-72.71EGFR-TK[6][7]
2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamideMCF-73.39EGFR-TK[6]
Doxorubicin (Reference)MCF-76.18Topo II[6]
Lapatinib (Reference)-0.18EGFR-TK[6]
2.4. Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol describes a robust method to directly measure the inhibitory activity of the test compound against EGFR tyrosine kinase.

Objective: To determine the IC₅₀ value of this compound against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of test compound dilution or control.

    • 5 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP in kinase buffer.

    • 5 µL of recombinant EGFR enzyme in kinase buffer to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Postulated Mechanism of Action II: Antimicrobial Activity via DNA Gyrase Inhibition

The quinoline scaffold is famously the basis for quinolone antibiotics, which function by inhibiting bacterial DNA gyrase (a type II topoisomerase).[4] This enzyme is essential for bacterial DNA replication, recombination, and repair. Inhibition leads to the accumulation of DNA double-strand breaks, which is lethal to the bacteria.[2][4] Numerous quinoline-4-carbohydrazide derivatives have been synthesized and shown to possess activity consistent with this mechanism, particularly against Gram-positive bacteria like Staphylococcus aureus.[4][9]

3.1. The Proposed Mechanism
  • Enzyme Binding: this compound is proposed to bind to the DNA-gyrase complex. Specifically, it may interact with the GyrA subunit, which is responsible for DNA cleavage and re-ligation.

  • Stabilization of the Cleavage Complex: The compound stabilizes the transient double-strand DNA break created by the enzyme, preventing the re-ligation step. This is often referred to as "gyrase poisoning."[4]

  • Inhibition of Supercoiling: By trapping the enzyme in this state, the compound inhibits the negative supercoiling activity of DNA gyrase, which is critical to relieve torsional stress during DNA replication.

  • Bactericidal Effect: The accumulation of stalled replication forks and double-strand breaks triggers a lethal cascade within the bacterial cell.

3.2. Visualization: DNA Gyrase Inhibition Workflow

Gyrase_Workflow cluster_prep Preparation cluster_assay DNA Gyrase Supercoiling Assay cluster_analysis Analysis Bacteria Bacterial Culture (e.g., S. aureus) Incubate Incubate: - Relaxed pBR322 DNA - DNA Gyrase Enzyme - ATP - Test Compound Compound Test Compound Dilutions Compound->Incubate Stop Stop Reaction (e.g., add SDS/EDTA) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize Bands (UV Transilluminator) Gel->Visualize Quantify Densitometry Analysis of Supercoiled vs. Relaxed DNA Bands Visualize->Quantify IC50 Calculate IC₅₀ Value Quantify->IC50

Caption: Experimental workflow for a DNA gyrase supercoiling inhibition assay.

3.3. Supporting Data from Analogous Compounds

The following table presents the antimicrobial and DNA gyrase inhibitory activities of related 2-phenylquinoline-4-carbohydrazide derivatives.

Compound Name (Derivative)OrganismMIC (µM)DNA Gyrase IC₅₀ (µM)Reference
2-(4-bromophenyl)quinoline-4-carbohydrazide derivative 6b S. aureus38.6433.64[4][9]
2-(4-bromophenyl)quinoline-4-carbohydrazide derivative 10 S. aureus191.368.45[4]
Ciprofloxacin (Reference)S. aureus-3.80[4][9]
3.4. Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol provides a direct biochemical method to assess the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.

Objective: To determine the IC₅₀ value of this compound against S. aureus DNA gyrase.

Materials:

  • S. aureus DNA Gyrase (enzyme and subunits)

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • ATP

  • Test compound stock solution (in DMSO)

  • GELoading Buffer (with SDS and proteinase K)

  • 1% Agarose gel containing ethidium bromide or SYBR Safe

  • TBE buffer for electrophoresis

  • UV transilluminator and gel documentation system

Methodology:

  • Reaction Setup: On ice, prepare 20 µL reactions in microcentrifuge tubes. To each tube, add:

    • 4 µL of 5X Assay Buffer.

    • 10 µL of water containing the test compound at various concentrations (or DMSO for control).

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL).

    • 2 µL of ATP solution (e.g., 10 mM).

    • 3 µL of S. aureus DNA Gyrase enzyme.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of GELoading Buffer (containing SDS to denature the enzyme and proteinase K to digest it). Mix well and incubate at 37°C for another 15 minutes.

  • Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel. Run the electrophoresis at a constant voltage (e.g., 80V) for 2-3 hours or until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light. Relaxed plasmid DNA migrates slower than supercoiled DNA.

    • Capture an image of the gel.

    • Quantify the intensity of the supercoiled DNA band in each lane using densitometry software (e.g., ImageJ).

    • Calculate the percentage of inhibition for each compound concentration compared to the DMSO control (where supercoiling is maximal).

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be empirically determined, the extensive evidence from structurally related analogs provides a strong foundation for targeted investigation. The most probable mechanisms involve the inhibition of EGFR tyrosine kinase for anticancer applications and the inhibition of bacterial DNA gyrase for antimicrobial effects.

The experimental protocols detailed in this guide offer a clear and validated path forward for researchers. Successful execution of these assays will not only elucidate the primary mechanism of action but also provide critical data (IC₅₀ values) for structure-activity relationship (SAR) studies, guiding the optimization of this scaffold for enhanced potency and selectivity. Further investigations should also include cell-based assays for apoptosis (Annexin V/PI staining), cell cycle analysis (flow cytometry), and Western blotting to confirm the downstream effects of target engagement.

This integrated approach of predictive analysis and rigorous experimental validation is essential for advancing this compound from a compound of interest to a potential therapeutic candidate.

References
  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. PubMed. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of 2-quinolineacrylamides. PubMed. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available at: [Link]

  • Synthesis of the target 2-(quinoline-4-carbonyl)hydrazide-acrylamide... ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Roadmap for Preclinical Investigation of a Novel Quinoline-Based Chemical Entity

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] The novel compound, 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide, represents a promising, yet uncharacterized, chemical entity. This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals to systematically identify and validate its potential therapeutic targets. We will traverse a logical, multi-pronged strategy, beginning with computational prediction and culminating in rigorous experimental validation, thereby establishing a robust foundation for future preclinical and clinical development.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[2] Its derivatives have demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to their successful clinical application.[4] Notably, quinoline-based drugs have been developed as kinase inhibitors, antimalarial agents, and DNA-intercalating compounds.[1][5]

The subject of this guide, this compound, integrates several key pharmacophoric features:

  • The Quinoline Core: Known to interact with targets such as receptor tyrosine kinases (e.g., EGFR, VEGFR), topoisomerases, and c-Met.[5][6]

  • The Carbohydrazide Moiety: This functional group can act as a versatile linker and engage in hydrogen bonding, potentially contributing to target affinity and selectivity. Related hydrazide and hydrazone derivatives have shown significant biological activities.[1]

  • The 4-Propoxyphenyl Group: This lipophilic substitution at the 2-position can influence the compound's pharmacokinetic properties and may contribute to specific interactions within a target's binding pocket.

Given the absence of published data on this specific molecule, this guide will not focus on known targets but will instead provide a systematic workflow for de novo target identification.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive wet-lab experiments, a robust computational analysis is essential to generate a ranked list of plausible biological targets.[7] This in silico phase leverages the vast amount of existing biological and chemical data to predict interactions.[8]

Rationale for a Multi-Algorithm Approach

No single computational method is foolproof. Therefore, employing a consensus-based approach, integrating results from multiple, methodologically distinct platforms, is crucial for enhancing the reliability of predictions.[9][10] We will utilize both ligand-based and structure-based methods.

Recommended In Silico Workflow

The workflow for computational target prediction is a multi-step process that involves preparing the molecule, running predictions on various platforms, and consolidating the results.[10]

Caption: In Silico Target Prediction Workflow.

  • Molecule Preparation:

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the structure to a canonical SMILES string.

    • Generate a low-energy 3D conformation using a tool like Open Babel or the functionality within specific prediction servers.

  • Ligand-Based Target Prediction:

    • Rationale: These methods operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar targets.[8]

    • Tools:

      • SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to predict targets.

      • SEA (Similarity Ensemble Approach): Compares the chemical topology of the query molecule against a large database of annotated ligands.

      • SuperPred: A web server that predicts the ATC code and target class of a compound.

    • Execution: Submit the SMILES string or 3D structure to each server and collect the ranked lists of predicted protein targets.

  • Structure-Based Target Prediction (Reverse Docking):

    • Rationale: This approach "docks" the 3D structure of the small molecule into the binding sites of a large collection of protein crystal structures (e.g., from the Protein Data Bank).[7] Favorable docking scores suggest potential binding interactions.

    • Execution: Use a platform that supports reverse docking to screen the compound against a library of human protein structures.

  • Data Consolidation and Prioritization:

    • Aggregate the results from all platforms.

    • Prioritize targets that are predicted by multiple, independent methods (high consensus).[9]

    • Further rank targets based on their relevance to known quinoline pharmacology (e.g., kinases, topoisomerases, receptors involved in cancer signaling pathways).[2][6]

Anticipated High-Probability Target Classes

Based on the extensive literature on quinoline derivatives, the following target classes are anticipated to feature prominently in the in silico prediction results:

Potential Target Class Rationale / Key Examples Associated Diseases
Protein Kinases The quinoline scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors.[4] Examples include EGFR, VEGFR, and c-Met.[2][5]Cancer, Inflammatory Diseases
Topoisomerases Planar heterocyclic systems like quinoline can intercalate into DNA, disrupting the function of topoisomerase I/II.Cancer
G-Protein Coupled Receptors (GPCRs) Various heterocyclic compounds are known to modulate GPCR activity.CNS disorders, Inflammation
Microbial Enzymes Quinoline derivatives have a long history as antimicrobial and antimalarial agents, targeting enzymes like DNA gyrase or dihydrofolate reductase.[1][11]Infectious Diseases

Phase II: Experimental Target Identification & Validation

The prioritized list of computationally predicted targets must be subjected to rigorous experimental verification. A multi-faceted approach, combining direct biochemical methods with cell-based assays, is recommended to build a compelling case for a specific mechanism of action.[12]

Direct Target Engagement Methods (Label-Free)

Label-free methods are advantageous as they utilize the small molecule in its native state, avoiding potential artifacts introduced by chemical tags.[13]

  • Principle: The binding of a small molecule to its protein target often confers structural stability, rendering the protein-ligand complex more resistant to proteolytic degradation.[13][14][15] This change in stability can be detected by comparing protease-treated lysates in the presence versus the absence of the compound.

Caption: Workflow for the DARTS Experiment.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a defined period (e.g., 30 minutes). The protease concentration and digestion time must be optimized.

  • Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.

  • Analysis:

    • Gel-Based: Run the samples on an SDS-PAGE gel and visualize with Coomassie or silver staining. Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control.

    • Mass Spectrometry: Excise the protected bands and identify the proteins using LC-MS/MS. This provides an unbiased identification of potential binding partners.[14]

Affinity-Based Target Pull-Down
  • Principle: This classic approach involves immobilizing the small molecule on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[13][16]

  • Caveat: This method requires chemical modification of the parent compound to attach a linker, which can sometimes alter or abolish its biological activity. A careful structure-activity relationship (SAR) study is needed to identify a non-essential position for linker attachment.[14]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group or a biotin tag.

  • Immobilization: Covalently attach the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose) or, if biotinylated, use streptavidin-coated beads.[13]

  • Incubation: Incubate the compound-conjugated beads with a native cell lysate. Also, include a negative control of unconjugated beads.

  • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with an excess of the free, unmodified compound.

  • Identification: Analyze the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry.

Target Validation in a Cellular Context

Once a high-confidence candidate target is identified, its relevance must be confirmed in intact cells.

  • Principle: Similar to DARTS, CETSA measures the thermal stabilization of a target protein upon ligand binding, but it does so in intact cells or cell lysates.[16] The target engagement is quantified by heating the cells/lysate to various temperatures and then measuring the amount of soluble target protein remaining via Western blot.

  • Principle: If the compound's phenotypic effect (e.g., cytotoxicity) is mediated by a specific target, then reducing the expression of that target protein should phenocopy or modulate the effect of the compound.

  • Methodology: Use RNA interference (siRNA) or CRISPR/Cas9 to knock down or knock out the gene encoding the candidate target protein. Treat the modified cells and control cells with this compound and measure the phenotypic outcome. A change in the dose-response curve in the knockdown/knockout cells provides strong evidence for on-target activity.

Conclusion and Future Directions

The elucidation of a novel compound's therapeutic target is a critical and challenging phase in drug discovery.[13] This guide outlines a systematic, multi-pronged strategy for this compound, beginning with a consensus-driven in silico approach to generate high-probability hypotheses. These hypotheses are then rigorously tested using a combination of label-free (DARTS) and affinity-based biochemical methods, with final validation occurring in a physiological cellular context through techniques like CETSA and genetic knockdown.

Successful identification of a specific target, for instance, a particular protein kinase, would unlock a clear path forward.[4] Subsequent steps would include detailed enzymatic assays to determine the mode of inhibition (e.g., competitive, non-competitive), co-crystallization studies to reveal the precise binding mode, and medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. This structured approach maximizes the probability of success and provides a solid, evidence-based foundation for advancing this promising quinoline derivative into the next stages of drug development.

References

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Adelusi, T.I., et al. (2022). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

  • Ahmad, I., et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design. Available at: [Link]

  • Yang, C.I., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Pai, M.Y., et al. (2015). Target identification using drug affinity responsive target stability (DARTS). Nature Protocols. Available at: [Link]

  • Al-Mugotir, M.H., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link]

  • Adegoke, R.O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Zhang, H., et al. (2017). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Scientific Reports. Available at: [Link]

  • Rollinger, J.M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Available at: [Link]

  • Kaserer, T., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • Martorana, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Abd El-Lateef, H.M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at: [Link]

  • Patil, S., et al. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Pramana Research Journal. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmatutor. (2024). Different biological activities of quinoline. Pharmatutor. Available at: [Link]

  • Abd El-Lateef, H.M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. Available at: [Link]

  • Abd El-Sattar, N.E., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

  • JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Abd El-Lateef, H.M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Available at: [Link]

Sources

The 2-Phenylquinoline-4-Carbohydrazide Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinoline-4-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, moving beyond a mere cataloging of derivatives to elucidate the causal links between molecular architecture and pharmacological effect. We will explore the nuanced roles of the quinoline core, the C2-phenyl ring, and the versatile C4-carbohydrazide moiety in driving anticancer, antimicrobial, and anti-inflammatory activities. This guide is designed to serve as a practical and insightful resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold, offering detailed experimental protocols, data-driven SAR summaries, and mechanistic insights to accelerate innovation.

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Quinoline Nucleus

The quinoline ring system is a cornerstone of heterocyclic chemistry and a prolific source of therapeutic agents. From the historic antimalarial quinine to modern fluoroquinolone antibiotics, the quinoline scaffold has consistently yielded compounds with profound pharmacological impact.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal platform for molecular recognition, capable of engaging with a diverse array of biological targets through various non-covalent interactions.

The introduction of a phenyl group at the 2-position and a carbohydrazide moiety at the 4-position imbues the basic quinoline structure with significant therapeutic potential. The 2-phenylquinoline core often serves as a key pharmacophore, contributing to the molecule's overall shape, lipophilicity, and ability to form crucial hydrophobic and aromatic interactions within target binding sites.[3] The 4-carbohydrazide group (-CONHNH₂) is a particularly versatile functional handle. It is a potent hydrogen bond donor and acceptor, and its terminal amine provides a convenient point for chemical elaboration, allowing for the generation of diverse libraries of derivatives, such as hydrazones, pyrazoles, and other heterocyclic systems.[4][5] This inherent modularity is central to the exploration of the SAR of this compound class.

This guide will systematically dissect the SAR of 2-phenylquinoline-4-carbohydrazides, focusing on how targeted modifications to each of these three key structural domains—the quinoline core, the C2-phenyl ring, and the C4-carbohydrazide moiety—influence their biological activity.

The Synthetic Keystone: Accessing the 2-Phenylquinoline-4-Carbohydrazide Core

A robust and efficient synthetic strategy is paramount for any successful SAR campaign. The most common and effective route to the 2-phenylquinoline-4-carbohydrazide core begins with the Pfitzinger reaction, a powerful method for constructing the quinoline ring system.[6] This is typically followed by esterification and subsequent hydrazinolysis to install the key carbohydrazide functionality.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-Carbohydrazide

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid via Pfitzinger Reaction

  • To a solution of isatin (1 equivalent) in 33% aqueous potassium hydroxide, add a solution of acetophenone (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture at 85°C for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 5-6 with 3M hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry to yield 2-phenylquinoline-4-carboxylic acid.[7]

Step 2: Esterification of 2-Phenylquinoline-4-carboxylic acid

  • Suspend 2-phenylquinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 6-8 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

Step 3: Hydrazinolysis to 2-Phenylquinoline-4-Carbohydrazide

  • Dissolve the ethyl ester of 2-phenylquinoline-4-carboxylic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) and reflux the mixture for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The product, 2-phenylquinoline-4-carbohydrazide, will often precipitate from the solution. Filter the solid, wash with cold ethanol, and dry to obtain the desired product.[5]

Synthesis of 2-Phenylquinoline-4-Carbohydrazide Isatin Isatin + Acetophenone CarboxylicAcid 2-Phenylquinoline-4- carboxylic Acid Isatin->CarboxylicAcid Pfitzinger Reaction (KOH, EtOH, Reflux) Ester Ethyl 2-phenylquinoline- 4-carboxylate CarboxylicAcid->Ester Esterification (EtOH, H₂SO₄, Reflux) Carbohydrazide 2-Phenylquinoline-4- carbohydrazide Ester->Carbohydrazide Hydrazinolysis (N₂H₄·H₂O, EtOH, Reflux)

Caption: General synthetic scheme for 2-phenylquinoline-4-carbohydrazide.

Structure-Activity Relationship Analysis

The biological activity of 2-phenylquinoline-4-carbohydrazides can be profoundly altered by strategic chemical modifications. The following sections will explore the SAR of this scaffold in the context of its major therapeutic applications.

Anticancer Activity: Targeting Histone Deacetylases and Inducing Apoptosis

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as anticancer agents, with a particular focus on their activity as Histone Deacetylase (HDAC) inhibitors.[7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[4]

The 2-phenylquinoline-4-carbohydrazide scaffold can be viewed as a classic HDAC inhibitor pharmacophore, comprising a cap group (the 2-phenylquinoline moiety), a linker, and a zinc-binding group (the hydrazide).[7] The hydrazide moiety is particularly interesting as it has been shown to confer selectivity for certain HDAC isoforms, notably HDAC3.[7]

Key SAR Insights for HDAC Inhibition:

  • The Hydrazide as a Zinc-Binding Group: In a study comparing hydroxamic acid and hydrazide derivatives of 2-phenylquinoline-4-carboxylic acids, the hydrazide-bearing compounds demonstrated remarkably improved enzyme inhibitory activities and significant selectivity for HDAC3 over HDAC1, 2, and 6.[7][8] This suggests that the hydrazide moiety forms favorable interactions with the zinc ion in the active site of HDAC3.

  • Substituents on the C2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring have a significant impact on HDAC inhibitory activity. Difluoro- and phenyl-substitutions can be beneficial for activity, while chloro-, methyl-, and methoxy-substitutions have been shown to reduce potency.[7] This indicates that both electronic and steric factors play a role in the interaction with the cap-binding region of the enzyme.

  • Mechanism of Action: Beyond enzyme inhibition, these compounds have been shown to induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines.[8] For example, one study found that a lead compound increased the apoptotic cell proportion in K562 cells in a dose-dependent manner.[8]

Table 1: Anticancer Activity of Selected 2-Phenylquinoline Derivatives

CompoundR (on Phenyl Ring)Zinc-Binding GroupHDAC3 IC₅₀ (µM)K562 Antiproliferative IC₅₀ (µM)Reference
D28HHydroxamic Acid24.451.02[8]
D29HHydrazide0.477>10[8]
D304-FHydrazideND>10[8]

ND: Not Determined

Interestingly, while the hydrazide derivatives showed superior enzyme inhibition, they did not always translate to potent antiproliferative activity in cell-based assays.[7][8] This highlights the complex interplay between enzyme inhibition, cell permeability, and other factors that contribute to overall cytotoxicity.

HDAC_Inhibition_Apoptosis Compound 2-Phenylquinoline-4-carbohydrazide Derivative HDAC3 HDAC3 Inhibition Compound->HDAC3 Acetylation ↑ Histone Acetylation HDAC3->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellCycleArrest G2/M Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis Induction GeneExpression->Apoptosis CancerCellDeath Cancer Cell Death CellCycleArrest->CancerCellDeath Apoptosis->CancerCellDeath

Caption: Proposed mechanism of anticancer action.

Antimicrobial Activity: From Carboxamides to Hydrazones

The 2-phenylquinoline scaffold is also a fertile ground for the development of novel antimicrobial agents.[1][2][9] Derivatives of 2-phenylquinoline-4-carboxylic acid and its corresponding carbohydrazide have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[1][2]

Key SAR Insights for Antimicrobial Activity:

  • Modifications at the C4-Position: The conversion of the carboxylic acid at the C4-position to carboxamides and carbohydrazides is a crucial step in enhancing antibacterial activity.[6] Further derivatization of the carbohydrazide into hydrazones by condensation with various aldehydes can lead to compounds with potent and broad-spectrum activity.[4]

  • Substituents on the C2-Phenyl Ring: The substitution pattern on the 2-phenyl ring plays a critical role in determining the spectrum of activity.

    • For Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, compounds with rigid cyclic amino groups on the 2-phenyl ring tend to show better activity.[1]

    • Conversely, for Gram-negative bacteria such as Escherichia coli, flexible chain amino groups on the 2-phenyl ring appear to enhance antibacterial potency.[1]

  • The Role of the Hydrazone Moiety: The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a well-established pharmacophore in antimicrobial drug design.[4] This functional group can participate in hydrogen bonding and may play a role in binding to bacterial enzymes or disrupting cell wall synthesis.

Table 2: Antibacterial Activity of Selected 2-Phenylquinoline Derivatives

CompoundModificationTarget OrganismMIC (µg/mL)Reference
5a₄Rigid cyclic amino group on C2-phenylS. aureus64[1][2]
5a₇Flexible chain amino group on C2-phenylE. coli128[1][2]
5dCarboxamide derivativeS. aureus- (Zone of inhibition 22 mm)[6][10]
5hCarboxamide derivativeE. coli- (Zone of inhibition 25 mm)[6][10]
Anti-inflammatory and Neurokinin-3 Receptor Antagonism

Derivatives of 2-phenylquinoline-4-carbohydrazide have also been investigated for their anti-inflammatory properties and as antagonists of the neurokinin-3 (NK3) receptor. The NK3 receptor is a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders.

Key SAR Insights for NK3 Receptor Antagonism:

  • The N',2-diphenylquinoline-4-carbohydrazide Core: This specific scaffold has been identified as a potent class of NK3 receptor antagonists.[11][12] The lead compounds from these studies have demonstrated central nervous system (CNS) receptor occupancy following oral dosing, indicating good pharmacokinetic properties.

  • Substitutions on the Quinoline Ring: Introduction of specific side chains at the 3-position of the quinoline ring can abolish unwanted off-target effects. For example, the introduction of selected amine-containing side chains was found to eliminate activation of the human pregnane X receptor (hPXR).[11]

  • Halogenation of the Quinoline Ring: The addition of a fluorine atom at the 8-position of the quinoline ring was found to be necessary to minimize unwanted affinity for the hERG potassium channel, a critical consideration for cardiovascular safety.[11]

Advanced Methodologies in SAR Elucidation

Molecular Docking Studies

In silico molecular docking has become an indispensable tool for understanding the binding modes of 2-phenylquinoline-4-carbohydrazide derivatives and for guiding the rational design of new analogs.[5][6][13] Docking studies have been successfully employed to:

  • Predict Binding Affinities: Correlate calculated binding energies with experimentally determined biological activities.[6]

  • Identify Key Interactions: Visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern ligand binding to target proteins such as bacterial DNA gyrase, HDACs, and the NK3 receptor.[5][7]

  • Rationalize SAR Data: Provide a molecular basis for the observed effects of different substituents on biological activity.

For example, docking studies of 2-phenylquinoline-4-carboxamide derivatives into the active sites of microbial enzymes have revealed the importance of hydrogen bonding interactions with key amino acid residues.[6]

In Vitro Biological Assays

A robust panel of in vitro assays is essential for the comprehensive evaluation of novel 2-phenylquinoline-4-carbohydrazide derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[14]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Conclusion and Future Perspectives

The 2-phenylquinoline-4-carbohydrazide scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the remarkable versatility of the carbohydrazide moiety have enabled the development of compounds with potent and diverse biological activities. The SAR insights detailed in this guide underscore the importance of a systematic and multi-pronged approach to lead optimization, integrating rational design, chemical synthesis, biological evaluation, and in silico modeling.

Future research in this area should continue to explore the vast chemical space accessible from the 2-phenylquinoline-4-carbohydrazide core. The development of novel hydrazone and heterocyclic derivatives, guided by a deeper understanding of their mechanism of action and binding modes, holds significant promise for the discovery of next-generation therapeutics for cancer, infectious diseases, and neurological disorders. Furthermore, a greater focus on the pharmacokinetic and toxicological profiling of lead compounds will be crucial for their successful translation into clinical candidates.

References

  • Hu, M., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • Krishna Swamy, G., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Asian Journal of Chemistry, 32(5), 1151-1157. [Link]

  • Samir, A. H. (2017). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(3). [Link]

  • Kovvuri, J., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2789. [Link]

  • Hu, M., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed, 26978336. [Link]

  • Samir, A. H. (2017). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(3). [Link]

  • Abdel-Wahab, B. F., et al. (2015). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. ResearchGate. [Link]

  • Patel, R. J., et al. (2017). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 996-1010. [Link]

  • Shi, L., et al. (2020). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 10(44), 26365-26376. [Link]

  • Krishna Swamy, G., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928646. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

  • Manasa, K., et al. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry, 30(12), 2737-2743. [Link]

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. Bioorganic & Medicinal Chemistry Letters, 16(22), 5752-5756. [Link]

  • Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(22), 5748-5751. [Link]

Sources

discovery and history of quinoline carbohydrazide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Discovery, History, and Therapeutic Potential of Quinoline Carbohydrazide Compounds

Abstract

The strategic hybridization of known pharmacophores is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of one such success story: the family of quinoline carbohydrazide compounds. By covalently linking the privileged quinoline scaffold with the versatile hydrazide-hydrazone moiety, chemists have unlocked a class of molecules with a vast spectrum of biological activities. This document traces the historical evolution of these compounds, from their early investigation as antitubercular agents to their current status as promising candidates in oncology and infectious disease research. We will dissect the causality behind their synthetic development, provide detailed experimental protocols for their preparation and evaluation, and explore the mechanisms underpinning their potent therapeutic effects. This guide is intended to serve as a foundational resource for researchers seeking to understand, synthesize, and innovate upon this remarkable chemical scaffold.

The Genesis of a Powerful Scaffold: A Tale of Two Moieties

The rationale for developing quinoline carbohydrazide compounds stems from a foundational principle in drug design: the combination of two biologically active structural motifs to create a new chemical entity with potentially synergistic or enhanced properties.

The Quinoline Moiety: A Privileged Heterocycle

First isolated from coal tar in 1834, quinoline (a benzo[b]pyridine) is a heterocyclic aromatic compound that has proven to be a remarkably fruitful scaffold in drug discovery.[1] Its derivatives are ubiquitous in both natural products and synthetic pharmaceuticals. The most iconic natural example is quinine, an alkaloid that was the primary treatment for malaria for centuries.[2] The quinoline core is a key component in a wide array of approved drugs, demonstrating its versatility across numerous therapeutic areas, including infectious diseases (ciprofloxacin), cancer (camptothecin), and inflammation (montelukast).[3][4][5] Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites make it an ideal starting point for inhibitor design.[6]

The Hydrazide-Hydrazone Linker: A Versatile Pharmacophore

Hydrazides (-CO-NH-NH₂) and their condensation products with aldehydes or ketones, known as hydrazones (-CO-NH-N=CH-), constitute an important class of compounds due to their extensive biological activities.[7] The presence of the azomethine group (–NH–N=C–) is critical, conferring properties that have been exploited in antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral agents.[3][8] This functional group's ability to form stable complexes with metal ions and participate in hydrogen bonding allows it to serve as a potent ligand for various biological targets.

Rationale for Hybridization: Creating Synergy

The decision to merge these two pharmacophores was a logical step in the quest for novel therapeutics. The core hypothesis was that the quinoline moiety would act as an "anchor" or a primary interacting scaffold, while the flexible hydrazide-hydrazone linker would allow for the introduction of diverse substituents (derived from various aldehydes/ketones). This diversity enables fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a specific biological target, thereby enhancing potency and selectivity.

Historical Development and Synthesis

The journey of quinoline carbohydrazides is one of iterative refinement, building upon classical synthetic organic chemistry to create molecules of increasing complexity and potency.

Early Investigations: The Search for Novel Antitubercular Agents

While systematic exploration blossomed in recent decades, early work on related structures dates back to the mid-20th century. For instance, a 1964 study documented the preparation of quinoline-4-carboxylic acid hydrazides as potential antitubercular agents, highlighting the early interest in this scaffold for combating Mycobacterium tuberculosis.[9] This initial focus was logical, given the success of another hydrazide-containing drug, isoniazid, which had become a frontline treatment for tuberculosis. Researchers postulated that the quinoline core could enhance the efficacy or overcome resistance mechanisms associated with existing therapies.[10]

Evolution of Synthetic Strategies

The synthesis of quinoline carbohydrazides has evolved but remains rooted in a reliable and modular workflow. Early methods focused on classical condensation reactions. More recently, multi-component protocols have been developed to improve efficiency and generate diverse libraries of compounds in a single step.[11] The fundamental approach, however, remains consistent and is highly adaptable.

Core Synthesis Workflow

The most common synthetic pathway is a robust, multi-step process that allows for significant diversification in the final step. The general workflow begins with the synthesis or acquisition of a substituted quinoline carboxylic acid, which is then converted to the key carbohydrazide intermediate. This intermediate is the linchpin of the synthesis, ready to be coupled with a vast array of carbonyl compounds.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Activation & Hydrazinolysis cluster_2 Step 3: Diversification A Aniline / Isatin Precursors B Quinoline Carboxylic Acid A->B e.g., Pfitzinger/Doebner-von Miller Reaction C Esterification (e.g., EtOH, H₂SO₄) B->C D Quinoline Carboxylate Ester C->D E Hydrazinolysis (NH₂NH₂·H₂O) D->E F Quinoline Carbohydrazide Intermediate E->F H Condensation (Acid Catalyst) F->H G Aldehyde / Ketone (R-CHO) G->H I Final Quinoline Hydrazone Product H->I

Fig. 1: General synthetic workflow for quinoline carbohydrazide derivatives.
Experimental Protocol 1: Synthesis of a Representative (E)-N'-benzylidene-quinoline-4-carbohydrazide

This protocol is a validated, representative procedure adapted from methodologies reported in the literature.[4][12][13] It follows the three core stages outlined in the workflow above.

Materials:

  • 2-Phenylquinoline-4-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine Hydrate (80% solution)

  • Benzaldehyde

  • Glacial Acetic Acid

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

  • Filtration apparatus (Büchner funnel)

Step 1: Esterification of 2-Phenylquinoline-4-carboxylic acid

  • In a 250 mL round-bottom flask, suspend 2-phenylquinoline-4-carboxylic acid (10 mmol) in absolute ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 12 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 200 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • The resulting precipitate (ethyl 2-phenylquinoline-4-carboxylate) is collected by vacuum filtration, washed thoroughly with cold water, and dried.

Step 2: Synthesis of 2-Phenylquinoline-4-carbohydrazide (The Intermediate)

  • In a 100 mL round-bottom flask, dissolve the dried ethyl 2-phenylquinoline-4-carboxylate (8 mmol) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (80%, 4 mL) to the solution.

  • Heat the mixture to reflux for 7-10 hours, monitoring the reaction by TLC until the starting ester spot disappears.[14]

  • Cool the reaction mixture to room temperature. The white precipitate of 2-phenylquinoline-4-carbohydrazide will form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. This intermediate is typically of sufficient purity for the next step.

Step 3: Synthesis of (E)-N'-(benzylidene)-2-phenylquinoline-4-carbohydrazide (The Final Product)

  • In a 50 mL round-bottom flask, dissolve the 2-phenylquinoline-4-carbohydrazide (5 mmol) in absolute ethanol (20 mL).

  • Add benzaldehyde (5.5 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to act as a catalyst.[4]

  • Heat the mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC.

  • Upon completion, cool the flask in an ice bath. The final hydrazone product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol or a similar suitable solvent to obtain the pure product.

  • Characterize the final compound using standard spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).

Spectrum of Biological Activity: Mechanism and Application

The true value of the quinoline carbohydrazide scaffold lies in its broad and potent biological activity. The modular synthesis allows for the creation of derivatives optimized for different therapeutic targets.

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has focused on the anticancer properties of these compounds. They have demonstrated cytotoxicity against a wide range of cancer cell lines, including breast, neuroblastoma, and leukemia.[6][15][16]

  • Mechanisms of Action: The anticancer effects are exerted through multiple mechanisms. Certain derivatives induce cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from progressing through their division cycle.[6] This is sometimes accompanied by the upregulation of cell cycle regulating proteins like p27kip1.[6][16] Other derivatives have been designed as specific enzyme inhibitors, such as targeting the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key driver in many cancers.[7][14]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation QC Quinoline Carbohydrazide QC->EGFR Inhibits Pathway Downstream Signaling (e.g., RAS-MAPK) P->Pathway Proliferation Tumor Cell Proliferation Pathway->Proliferation

Fig. 2: Inhibition of EGFR signaling by a quinoline carbohydrazide compound.
  • Quantitative Data: The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀).

Compound IDCancer Cell LineIC₅₀ (µM)MechanismReference
6h MCF-7 (Breast)2.71EGFR-TK Inhibition[14]
18j Leukemia (CCRF-CEM)0.33Antiproliferative[17]
22 SH-SY5Y (Neuroblastoma)1.8G1 Cell Cycle Arrest[6][16]
Table 1: In Vitro Anticancer Activity of Selected Quinoline Carbohydrazide Derivatives.
Antimicrobial and Antitubercular Activity: A Continuing Legacy

Building on early investigations, the development of these compounds as antimicrobial agents remains a highly active field, driven by the urgent need for new drugs to combat antibiotic resistance.

  • Mechanisms of Action: In bacteria, quinoline hydrazide/hydrazone derivatives can act on various essential targets. A primary mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[18] By binding to this enzyme, the drugs prevent the relaxation of supercoiled DNA, a critical step for DNA replication and repair, ultimately leading to cell death. In Mycobacterium tuberculosis, other targets like enoyl-acyl carrier protein (ACP) reductase (InhA), crucial for mycolic acid synthesis, have been identified.[19][20] Some derivatives have even been shown to kill Mtb by activating enzymes like glutamate kinase, leading to a toxic metabolic imbalance.[21]

G DNA_s Supercoiled Bacterial DNA Gyrase DNA Gyrase DNA_s->Gyrase DNA_r Relaxed DNA Gyrase->DNA_r Blocks Transition QC Quinoline Carbohydrazide QC->Gyrase Inhibits Replication DNA Replication & Repair DNA_r->Replication Death Bacterial Cell Death Replication->Death Leads to

Fig. 3: Mechanism of bacterial DNA gyrase inhibition.
  • Quantitative Data: Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
4e M. tuberculosis H37Rv6.25[22]
6a S. aureus ATCC 6538340[12][23]
5j M. tuberculosis H37Rv6.25[19][20]
18j E. coli6.25[17]
Table 2: MIC of Selected Derivatives against Bacterial and Mycobacterial Strains.
Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing via Agar Well Diffusion

This protocol provides a standard, reliable method for screening the antimicrobial activity of newly synthesized compounds.[4][23]

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

  • Synthesized quinoline carbohydrazide compounds dissolved in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL)

  • Positive control antibiotic discs (e.g., tetracycline)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Using a sterile cotton swab, uniformly streak the surface of an MHA plate with the bacterial suspension (0.5 McFarland standard) to create a lawn of bacteria.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer, punch uniform wells into the agar.

  • Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into one of the wells.

  • Pipette the same volume of the negative control (solvent) into a separate well.

  • Place a positive control antibiotic disc onto the agar surface in a different location.

  • Label the plate clearly.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).

  • A larger zone of inhibition indicates greater antimicrobial activity. The results are compared against the positive and negative controls.

Structure-Activity Relationship (SAR) Insights

Analysis across numerous studies reveals key trends that guide the design of more potent compounds:

  • Substituents on the Aldehyde-Derived Ring: The nature and position of substituents on the aromatic ring derived from the aldehyde are critical. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) can significantly modulate activity. For instance, a 5-nitro-2-furyl group was found to be crucial for potent anti-TB activity in one series.[22]

  • Substitution on the Quinoline Core: Modifications to the quinoline ring itself, such as the addition of chloro or methoxy groups, can influence lipophilicity and target binding.[6] Halogen substitutions at the 6-position of the quinoline ring have been shown to enhance anticancer activity.[17]

  • Stereochemistry: The hydrazone linker can exist as E/Z isomers. The E-isomer is often found to be the more stable and biologically active configuration.[24]

Future Perspectives and Conclusion

The family of quinoline carbohydrazide compounds represents a mature yet still highly promising area of drug discovery. The synthetic accessibility and modular nature of the scaffold ensure that it will remain a focus of research for years to come.

Future directions include:

  • Rational Design of Selective Inhibitors: With a better understanding of the targets (e.g., specific EGFR mutants, bacterial enzymes), computational tools can be used to design next-generation compounds with enhanced selectivity and reduced off-target effects.[19]

  • Combination Therapies: These compounds could be used in combination with existing drugs to overcome resistance or achieve synergistic effects, a particularly relevant strategy in both oncology and infectious disease.[25]

  • Metal Complexation: The hydrazone moiety is an excellent chelator for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the parent ligand, opening a new dimension for drug design.[13][18]

References

  • Belkheira, Y., et al. (2014). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Medicinal Chemistry, 2014, 854674. [Link]

  • Mivehchi, H., et al. (2018). Synthesis of quinoline carbohydrazide derivatives. ResearchGate. [Link]

  • Tuberculosis: finding a new potential antimycobacterium derivative in a aldehyde-arylhydrazone-oxoquinoline series. (2015). PubMed. [Link]

  • Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]

  • Nipate, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Al-Najjar, L., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7111. [Link]

  • Božić, A., et al. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. ResearchGate. [Link]

  • Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Sci-Hub. [Link]

  • Božić, A., et al. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. Semantic Scholar. [Link]

  • Nayyar, A., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. UTMB Health Research Expert Profiles. [Link]

  • [Antimicrobial effect of hydrazides and ilidenhydrazides of (quinoline-2-ilthio)carboxylic acids]. (1991). PubMed. [Link]

  • Nipate, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • Katariya, K. D., & Shah, S. R. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 9(22), 94-100. [Link]

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Semantic Scholar. [Link]

  • Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem, 18(5), e202200571. [Link]

  • Nipate, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • Katariya, K. D., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]

  • Yan, T., et al. (2023). Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. Journal of Agricultural and Food Chemistry. [Link]

  • Confronting Tuberculosis: A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis. (2024). PubMed. [Link]

  • [ANTITUBERCULAR AGENTS. I. PREPARATION OF SOME QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDES SUBSTITUTED ON THE QUINOLINE RING]. (1964). PubMed. [Link]

  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents. (2023). ResearchGate. [Link]

  • Elrayess, R., et al. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading. RSC Advances. [Link]

  • Nayyar, A., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. PubMed. [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Al-Najjar, L., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. ResearchGate. [Link]

  • Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. (2023). PubMed. [Link]

  • Li, Y., et al. (2019). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. PubMed. [Link]

  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Quinoline. Wikipedia. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

Sources

A Technical Guide to the Characterization of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide: A Framework for Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive strategic framework for the systematic evaluation of the solubility and stability of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide. As a novel chemical entity within the quinoline class, which is of significant interest in medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for successful drug development.[1][2] This document, designed for researchers, scientists, and drug development professionals, outlines predictive analyses based on the molecule's structure and presents detailed, field-proven protocols for empirical testing. We delve into the causality behind experimental design, from solvent selection for solubility studies to the conditions for forced degradation, ensuring a robust and self-validating approach to characterization. The methodologies described herein are grounded in international regulatory standards and are designed to generate the critical data required for preformulation, formulation development, and the establishment of a stability-indicating analytical method.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinoline core, a structure known for a wide range of biological activities. The molecule's architecture is characterized by three key functional regions:

  • The Quinoline Nucleus: A bicyclic aromatic system containing a nitrogen atom. This moiety is generally hydrophobic and weakly basic, suggesting that its aqueous solubility will be pH-dependent.

  • The 4-Propoxyphenyl Group: This substituent enhances the lipophilicity of the molecule, predicting a general preference for organic or non-polar solvents over aqueous media.

  • The 4-Carbohydrazide Moiety (-CONHNH₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. However, it is also known to be a chemically labile site, particularly susceptible to hydrolysis under acidic or basic conditions.[3][4]

A preliminary assessment of this structure suggests the compound is likely a poorly soluble candidate, a common challenge in drug development.[5] Therefore, a precise and comprehensive characterization of its solubility and stability is not merely a routine task but a critical step in determining its viability as a drug candidate and guiding its formulation strategy.

Solubility Profile: A Strategic Approach

The determination of solubility is a foundational step in preformulation.[6] It dictates the potential routes of administration, influences bioavailability, and is essential for developing viable dosage forms. For a compound like this compound, a multi-faceted approach is required.

Rationale for Solvent Selection and pH Analysis

The molecular structure guides the selection of an appropriate solvent panel. Given its significant hydrophobic character, solubility is expected to be limited in aqueous media.

  • Aqueous Media: Solubility should be determined across the physiologically relevant pH range of 1.2 to 6.8, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) assessment.[7] The quinoline nitrogen is expected to be protonated at low pH, potentially increasing solubility. Therefore, buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid) are essential.

  • Organic Solvents: To support analytical method development and potential formulation in non-aqueous systems, a panel of organic solvents is necessary. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are typically excellent starting points due to their high solvating power. Alcohols such as ethanol and methanol are also relevant.

  • Excipients for Formulation: Screening solubility in common pharmaceutical excipients (e.g., polyethylene glycols (PEGs), propylene glycol, glycerin) provides direct insights for future formulation development.[6]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[7][8]

Objective: To determine the equilibrium solubility of this compound in various media at a controlled temperature (e.g., 25°C and/or 37°C).

Materials:

  • This compound (solid, characterized form)

  • Selected solvents and buffers (pH 1.2, 4.5, 6.8, and purified water)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV) for quantification

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[8]

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the pre-equilibrated test solvent or buffer to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 37 ± 1 °C) and agitation speed (e.g., 150 rpm).[7]

  • Sampling: Allow the suspension to equilibrate for a defined period. To establish equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change (e.g., <5% difference).[7]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[7]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, immediately filter it through a syringe filter into a pre-labeled analysis vial.[7]

  • Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the samples using a validated HPLC-UV method. The advantage of HPLC is its ability to simultaneously detect any potential degradation that may have occurred during the experiment.[8]

  • pH Verification: For buffered solutions, measure the final pH of the suspension to ensure the compound did not alter the buffer capacity.[8]

Visualization: Solubility Assessment Workflow

G Workflow for Thermodynamic Solubility Assessment cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vials B Add Pre-equilibrated Solvent/Buffer A->B Precise Volume C Agitate in Shaker at Controlled Temperature (e.g., 24-72h) B->C Tightly Capped D Centrifuge to Pellet Undissolved Solid C->D Post-Equilibrium E Filter Supernatant (e.g., 0.22 µm) D->E Collect Supernatant H Verify Final pH of Suspension D->H Check Buffer Integrity F Dilute Filtrate E->F Immediate Dilution G Quantify by Validated HPLC-UV Method F->G I I G->I Solubility Data (mg/mL)

Caption: A step-by-step workflow for the shake-flask solubility determination method.

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Solvent/Medium pH (Initial) pH (Final) Temperature (°C) Solubility (mg/mL) ± SD (n=3) Classification
0.1N HCl1.237
Acetate Buffer4.537
Phosphate Buffer6.837
Purified Water~7.037
DMSON/AN/A25
EthanolN/AN/A25
PEG 400N/AN/A25

Stability Profile and Forced Degradation

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool in drug development.[9][10] These studies are designed to intentionally degrade the molecule to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method, creating a "stability-indicating" method.[10][11]

Predicted Degradation Pathways

The carbohydrazide functional group is the most probable site of instability.

  • Hydrolysis: Under acidic or basic conditions, the C-N bond of the hydrazide is susceptible to cleavage, which would hydrolyze the compound back to its parent 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid and hydrazine.[3][4] This is the primary anticipated degradation pathway.

  • Oxidation: While less common for this specific structure, oxidative conditions could potentially affect the quinoline ring or other parts of the molecule.

  • Photodegradation: Aromatic systems like quinoline can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions. An appropriate target degradation is typically 5-20% to ensure that primary degradation products are formed without overly complex secondary degradation.

Materials:

  • Compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven/climate chamber

  • Validated stability-indicating HPLC method

Step-by-Step Protocol:

  • Acid Hydrolysis:

    • Mix the compound solution with 0.1N HCl.

    • Heat at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1N NaOH), dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix the compound solution with 0.1N NaOH.

    • Maintain at room temperature or slightly elevated temperature (e.g., 40°C), as base hydrolysis can be rapid. Sample at shorter intervals initially (e.g., 30 min, 1, 4 hours).

    • At each time point, withdraw a sample, neutralize it with acid (e.g., 0.1N HCl), dilute, and analyze.

  • Oxidative Degradation:

    • Mix the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature and protected from light.

    • Sample at various time points (e.g., 2, 8, 24 hours), quench any remaining peroxide if necessary, dilute, and analyze.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Store a solution of the compound at a similar temperature.

    • Sample at defined intervals (e.g., 1, 3, 7 days), prepare solutions (for the solid sample), dilute, and analyze.

  • Photolytic Degradation:

    • Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples and compare them to control samples protected from light.

Visualization: Forced Degradation and Analysis Workflow

G Workflow for Forced Degradation and Stability-Indicating Method Development cluster_stress Stress Conditions cluster_analysis Analysis & Method Development cluster_outcome Outcomes Acid Acid Hydrolysis (HCl, Heat) Sample Sample at Time Points Neutralize/Quench Acid->Sample Base Base Hydrolysis (NaOH, RT/Heat) Base->Sample Oxidation Oxidation (H₂O₂, RT) Oxidation->Sample Thermal Thermal (Solid & Solution, Heat) Thermal->Sample Photo Photolytic (ICH Q1B Light) Photo->Sample Analyze Analyze via HPLC-DAD/MS Sample->Analyze Develop Develop/Optimize HPLC Method (Ensure Peak Purity & Resolution) Analyze->Develop Iterative Process Pathway Identify Degradation Pathways Analyze->Pathway Method Validate Stability-Indicating Assay Method (SIAM) Develop->Method Profile Establish Intrinsic Stability Profile Pathway->Profile

Caption: The process flow for conducting forced degradation studies and developing a stability-indicating method.

Summary and Recommendations

This guide provides a robust, first-principles-based framework for characterizing the solubility and stability of this compound. By systematically executing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the essential data package needed for early-phase drug development.

Key Recommendations:

  • Prioritize pH-Solubility: Given the ionizable quinoline core, understanding the pH-solubility profile is critical for predicting in vivo dissolution.

  • Confirm Degradation Products: Use mass spectrometry (LC-MS) in conjunction with HPLC to confirm the identity of degradation products, especially the anticipated carboxylic acid from hydrolysis.

  • Solid-State Characterization: Before initiating these studies, confirm the solid form (crystallinity, polymorphism) of the active pharmaceutical ingredient (API), as this can significantly impact both solubility and stability.[7]

  • Method Validation: The stability-indicating analytical method developed through forced degradation must be fully validated according to ICH Q2(R1) guidelines before use in formal stability studies.

By following this comprehensive approach, development teams can build a deep understanding of the molecule's behavior, mitigate risks associated with poor physicochemical properties, and accelerate the journey from discovery to a viable pharmaceutical product.

References

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Annex 4: Procedure for determining the biopharmaceutics classification system classification of an active pharmaceutical ingredient. World Health Organization (WHO). [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health (NIH). [Link]

  • Stability Indicating Assay Method. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH). [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Synthesis, antibacterial and antitubercular activity of novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Drug Design, Development and Therapy. [Link]

Sources

Methodological & Application

Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline scaffold offers a versatile platform for the development of novel therapeutic agents.[4] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide, a molecule of interest for further derivatization and biological screening.

The synthetic strategy detailed herein is a robust three-step process commencing with the construction of the quinoline core via the Doebner reaction, a classic and efficient method for preparing quinoline-4-carboxylic acids.[5][6] This is followed by a Fischer esterification to yield the corresponding ester, a key intermediate. The final step involves the hydrazinolysis of the ester to afford the target carbohydrazide. Each step has been optimized to ensure a reliable and reproducible synthesis.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following three stages:

Synthesis_Workflow Reactants 4-Propoxyaniline + 4-Propoxybenzaldehyde + Pyruvic Acid Step1 Step 1: Doebner Reaction Reactants->Step1 Intermediate1 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid Step1->Intermediate1 Step2 Step 2: Fischer Esterification Intermediate1->Step2 Intermediate2 Ethyl 2-(4-Propoxyphenyl)quinoline-4-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrazinolysis Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Materials
  • 4-Propoxyaniline

  • 4-Propoxybenzaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • All solvents should be of analytical grade.

Instrumentation
  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Round-bottom flasks

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid

This step utilizes the Doebner reaction, a three-component condensation, to form the quinoline ring system.[5][6]

Doebner_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Propoxyaniline 4-Propoxyaniline Reaction Doebner Reaction 4-Propoxyaniline->Reaction 4-Propoxybenzaldehyde 4-Propoxybenzaldehyde 4-Propoxybenzaldehyde->Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Reaction Solvent Ethanol Solvent->Reaction Catalyst Heat (Reflux) Catalyst->Reaction Product 2-(4-Propoxyphenyl)quinoline- 4-carboxylic acid Reaction->Product Formation of Quinoline Ring

Caption: Schematic of the Doebner reaction for the synthesis of the quinoline carboxylic acid intermediate.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-propoxyaniline (10 mmol) and 4-propoxybenzaldehyde (10 mmol) in absolute ethanol (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add pyruvic acid (12 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC (ethyl acetate:hexane, 1:1).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) with constant stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is then dissolved in a 10% aqueous solution of sodium bicarbonate and washed with ethyl acetate (2 x 50 mL) to remove any unreacted starting materials.

  • The aqueous layer is then acidified with concentrated HCl to a pH of approximately 4-5, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by vacuum filtration, washed with water until the washings are neutral, and dried in a vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol.

Expected Yield: 65-75%

Step 2: Synthesis of Ethyl 2-(4-Propoxyphenyl)quinoline-4-carboxylate

This step involves the Fischer esterification of the carboxylic acid intermediate.[3][4][7][8][9][10]

Procedure:

  • In a 100 mL round-bottom flask, suspend the 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid (5 mmol) in absolute ethanol (40 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 10-12 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:2).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: 80-90%

Step 3: Synthesis of this compound

The final step is the conversion of the ester to the desired carbohydrazide via hydrazinolysis.[11][12][13]

Procedure:

  • Dissolve the ethyl 2-(4-Propoxyphenyl)quinoline-4-carboxylate (4 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (80% solution, 20 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC (ethyl acetate:hexane, 2:1).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold methanol.

  • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

  • The collected solid is the desired this compound. It can be recrystallized from ethanol to obtain a pure product.

Expected Yield: 70-85%

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Analytical Data Expected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the aromatic protons of the quinoline and phenyl rings, the propoxy group protons, and the -NH and -NH₂ protons of the hydrazide moiety.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the hydrazide.
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide), and C=N and C=C stretching (aromatic rings).
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of C₁₉H₁₉N₃O₂.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Perform all reactions in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity. (2019). IOSR Journal of Pharmacy and Biological Sciences.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.).
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Der Pharma Chemica.
  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (n.d.). PubMed.
  • 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis. (n.d.). ChemicalBook.
  • Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis. (n.d.). BenchChem.
  • Esterification of Carboxylic Acids with Alcohols - A New Approach. (n.d.). Organic Syntheses.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). MDPI.
  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. (2020). Baxendale Group - Durham University.
  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. (n.d.). PubMed.
  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. (2025).
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
  • Fischer–Speier esterific
  • A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. (n.d.). The Journal of Organic Chemistry.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central.
  • Fischer Esterific
  • Fischer Esterific
  • Fischer Esterific
  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (n.d.). PubMed.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024).

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Promise of Quinoline Derivatives in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including potent antimicrobial effects.[2][3] Many quinoline-based compounds exert their antimicrobial action through various mechanisms, such as inhibiting DNA gyrase and topoisomerase, crucial enzymes for bacterial replication.[4][5] This document provides a detailed guide for the evaluation of the antimicrobial properties of a specific novel compound, 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide .

While extensive data on this particular derivative is not yet publicly available, research on analogous structures, such as 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, has shown significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[4][6] These studies provide a strong rationale for investigating the antimicrobial potential of the title compound.

This guide is designed to provide researchers with robust, step-by-step protocols for determining the antimicrobial efficacy of this compound. We will detail two fundamental and widely accepted methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion for preliminary screening of antimicrobial activity.[7][8] The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Compound Profile: this compound

Property Description
Compound Name This compound
Chemical Class Quinoline-4-carbohydrazide derivative
Potential Mechanism of Action Inhibition of bacterial DNA gyrase and/or topoisomerase (Hypothesized based on similar quinoline derivatives)[4][5]
Solubility Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol. Solubility in aqueous media is likely to be limited.
Handling and Storage Store in a cool, dry, and dark place. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This method is considered a gold standard in antimicrobial susceptibility testing and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[11]

A serial dilution of this compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound that prevents visible growth.[10][12][13]

  • This compound

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator (35-37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for the test compound (e.g., DMSO)

  • Preparation of the Test Compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[14]

    • Rationale: Using a high-concentration stock solution minimizes the amount of solvent in the final assay, reducing potential solvent toxicity to the microorganisms.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.[14]

    • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the working stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.[14]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted test compound.

    • This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.

  • Controls:

    • Growth Control: Wells containing MHB and the bacterial inoculum but no test compound.

    • Sterility Control: Wells containing only MHB to check for contamination.[9]

    • Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) to validate the assay.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound to ensure it does not inhibit bacterial growth.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[7][8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[7]

    • Optionally, a plate reader can be used to measure the optical density at 600 nm to quantify bacterial growth.

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)MIC of this compound (µg/mL)
S. aureus ATCC 29213Gram-positive0.25 - 128Value for known antibioticExperimental Result
E. coli ATCC 25922Gram-negative0.25 - 128Value for known antibioticExperimental Result
Protocol 2: Agar Well Diffusion Assay

The agar well diffusion method is a preliminary screening tool to assess the antimicrobial activity of a substance.[15][16] It provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth.

An agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and a solution of the test compound is added to the wells. The compound diffuses through the agar, and if it is effective against the microorganism, a zone of inhibition (an area of no growth) will appear around the well.[1] The diameter of this zone is proportional to the antimicrobial activity of the compound.

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

  • Positive control antibiotic

  • Solvent for the test compound (e.g., DMSO)

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.[16]

  • Preparation of Wells:

    • Allow the inoculated plates to dry for about 5-10 minutes.

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

  • Application of the Test Compound:

    • Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Carefully add a fixed volume (e.g., 50-100 µL) of the compound solution into each well.

  • Controls:

    • Positive Control: A well containing a known antibiotic solution.[15]

    • Negative Control: A well containing only the solvent used to dissolve the test compound.[16]

  • Incubation:

    • Allow the plates to stand for about 30 minutes to an hour at room temperature to allow for the diffusion of the compound.

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[15]

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters using a ruler or calipers.[16]

Test MicroorganismGram StainCompound Concentration (µ g/well )Positive Control (Antibiotic) Zone of Inhibition (mm)Zone of Inhibition of this compound (mm)
S. aureusGram-positivee.g., 100Value for known antibioticExperimental Result
E. coliGram-negativee.g., 100Value for known antibioticExperimental Result

Visualizing the Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilution of Compound in MHB prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Add Controls (Growth, Sterility, Solvent) incubation Incubate at 37°C for 16-20 hours inoculate->incubation read_mic Visually Inspect for Growth Determine MIC incubation->read_mic

Caption: Workflow for Broth Microdilution Assay.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup (Agar Plate) cluster_analysis Incubation & Analysis prep_inoculum Prepare Standardized Bacterial Inoculum streak_plate Uniformly Streak Plate with Inoculum prep_inoculum->streak_plate prep_compound Prepare Compound Solution add_compound Add Compound and Controls to Wells prep_compound->add_compound create_wells Create Wells in Agar streak_plate->create_wells create_wells->add_compound incubation Incubate at 37°C for 16-24 hours add_compound->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Caption: Workflow for Agar Well Diffusion Assay.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results obtained from these protocols, the following points are critical:

  • Standardized Procedures: Adherence to established guidelines, such as those from CLSI, is paramount for reproducibility and comparability of data.[11][17]

  • Appropriate Controls: The inclusion of positive, negative, sterility, and solvent controls in every experiment is non-negotiable. These controls validate that the assay is performing as expected.[9][15]

  • Replication: All experiments should be performed in triplicate to ensure the reliability of the obtained results.

  • Purity of the Compound: The purity of this compound should be confirmed prior to testing to ensure that the observed activity is not due to impurities.

By following these detailed protocols and adhering to the principles of good laboratory practice, researchers can confidently and accurately assess the antimicrobial potential of this compound, contributing valuable data to the ongoing search for novel antimicrobial agents.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Lab Report. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • American Society for Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • BenchChem. (n.d.). Determining the Potency of a Novel Antibiotic: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Myxopyronin A.
  • PubMed. (2005, October). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • PubMed. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
  • PubMed Central. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
  • PubMed. (n.d.). Synthesis of new quinoline derivatives as antimicrobial agents.
  • ACS Omega. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • PubMed Central. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC).
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
  • National Institutes of Health. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.

Sources

Application Notes and Protocols for 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline-4-Carbohydrazide Derivatives in Oncology

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The quinoline scaffold is a key pharmacophore in several clinically used anticancer drugs.[3][4] The anticancer efficacy of quinoline-based compounds is exerted through diverse mechanisms, such as the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[2][5]

This document provides detailed application notes and protocols for the investigation of a specific derivative, 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide, in cancer cell lines. While specific experimental data for this particular compound is emerging, the methodologies and expected biological activities outlined herein are based on extensive research on structurally related quinoline-4-carbohydrazide analogues. These analogues have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, including breast, colon, and neuroblastoma cell lines.[2][6][7]

The core structure, featuring a quinoline ring linked to a carbohydrazide moiety, is often associated with the induction of programmed cell death (apoptosis).[6][8] Modifications at the 2-position of the quinoline ring, such as the 4-propoxyphenyl group, are anticipated to modulate the compound's potency and selectivity. These application notes are designed to guide researchers in the systematic evaluation of this compound as a potential therapeutic agent.

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of quinoline-4-carbohydrazide have been shown to exert their anticancer effects through multiple pathways, primarily culminating in apoptosis and cell cycle arrest.[2][8]

A significant mechanism for related compounds involves the inhibition of key signaling molecules crucial for cancer cell proliferation and survival. For instance, certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[6][9][10] Inhibition of EGFR disrupts downstream signaling cascades that regulate cell growth and survival.

Furthermore, these compounds have been observed to induce apoptosis by upregulating the expression of the tumor suppressor protein p53 and the initiator caspase 9.[6][8][9] The activation of p53 can trigger a cascade of events leading to cell cycle arrest, allowing for DNA repair or, if the damage is too severe, initiating apoptosis. The subsequent increase in caspase 9 activity points towards the involvement of the intrinsic apoptotic pathway.

The proposed signaling pathway for the induction of apoptosis by quinoline-4-carbohydrazide derivatives is illustrated below:

Apoptosis_Signaling_Pathway Compound Compound EGFR EGFR Compound->EGFR Inhibition p53 p53 Compound->p53 Upregulation Caspase_9 Caspase_9 p53->Caspase_9 Activation Apoptosis Apoptosis Caspase_9->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Quantitative Data Summary of Analogous Compounds

The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as reported in the literature. This data provides a benchmark for the expected potency of this compound. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound/DerivativeCell LineIC50 (µM)Reference
2-(quinoline-4-carbonyl)hydrazide-acrylamide (6h)MCF-7 (Breast)2.71[6][8][9]
2-(quinoline-4-carbonyl)hydrazide-acrylamide (6a)MCF-7 (Breast)3.39[6][8]
2-(quinoline-4-carbonyl)hydrazide-acrylamide (6b)MCF-7 (Breast)5.94[6][8]
Quinoline-based dihydrazone (3b)MCF-7 (Breast)7.016[7]
Quinoline-based dihydrazone (3c)MCF-7 (Breast)7.05[7]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[1]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[1]

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of the compound on cancer cell lines.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[11] Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Compound Dilutions A->B 24h C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add Solubilization Buffer E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis induced by the test compound.[1]

Materials:

  • 6-well plates

  • Cancer cells

  • This compound

  • Trypsin-EDTA

  • Cold PBS

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for the desired time (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]

Protocol 3: Cell Cycle Analysis

This protocol is to determine the effect of the compound on the cell cycle distribution.

Materials:

  • 6-well plates

  • Cancer cells

  • This compound

  • Trypsin-EDTA

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Trustworthiness and Self-Validating Systems

The protocols described are standard, well-established methods in cell biology and cancer research. To ensure the trustworthiness and reproducibility of the results, the following points are crucial:

  • Controls: Always include appropriate controls in every experiment. This includes untreated cells, vehicle-treated cells (DMSO), and a positive control (a known anticancer drug).

  • Replicates: Perform each experiment with at least three biological replicates to ensure statistical significance.

  • Cell Line Authentication: Regularly authenticate the cancer cell lines used to avoid cross-contamination and ensure the reliability of the data.

  • Compound Purity: Verify the purity of the this compound stock to ensure that the observed effects are due to the compound itself.

By adhering to these principles, the experimental system becomes self-validating, providing a high degree of confidence in the obtained results.

Conclusion and Future Directions

The application of this compound in cancer cell lines holds significant promise for the development of novel anticancer therapeutics. Based on the activity of analogous compounds, it is hypothesized that this molecule will exhibit cytotoxic effects through the induction of apoptosis and cell cycle arrest. The provided protocols offer a robust framework for the initial in vitro characterization of this compound.

Further investigations should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. This may include Western blot analysis of key apoptotic and cell cycle regulatory proteins, as well as kinase inhibition assays. Ultimately, promising in vitro results should be validated in in vivo cancer models to assess the compound's therapeutic potential in a more complex biological system.

References

  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives - Benchchem. (n.d.).
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem. (n.d.).
  • Ahmed, H. M., Ali, O. A. A., Alghamdi, M. A., Fayad, E., Saleem, R. M., Zaki, I., & Farouk, N. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495–23504. [Link]

  • Ahmed, H. M., Ali, O. A. A., Alghamdi, M. A., Fayad, E., Saleem, R. M., Zaki, I., & Farouk, N. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495–23504. [Link]

  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., Brooks, A. E., Crisp, M. J., ... & Turos, E. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2789. [Link]

  • Ahmed, H. M., Ali, O. A. A., Alghamdi, M. A., Fayad, E., Saleem, R. M., Zaki, I., & Farouk, N. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495–23504. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(45), 29337-29347. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 15(4).
  • Kumar, S., & Narasimhan, B. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 18(12), 1666-1703.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). Molecules, 28(14), 5410. [Link]

  • Kamath, C., et al. (2023). Synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488.
  • Božić, A., et al. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. European Journal of Medicinal Chemistry, 108, 374-388.
  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1863-1874.
  • Jamshed, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 335-345.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2022). Molecules, 27(15), 4945.
  • Ahmed, H. M., Ali, O. A. A., Alghamdi, M. A., Fayad, E., Saleem, R. M., Zaki, I., & Farouk, N. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495–23504. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1639.
  • Ahmed, H. M., Ali, O. A. A., Alghamdi, M. A., Fayad, E., Saleem, R. M., Zaki, I., & Farouk, N. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495–23504. [Link]

  • El-Naggar, M., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(15), 5786.
  • Siyal, F. J., et al. (2022). New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. Bioorganic & Medicinal Chemistry Letters, 67, 128731.
  • N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. (2006). Bioorganic & Medicinal Chemistry Letters, 16(22), 5748-5751.

Sources

Application Notes & Protocols: A Phased Approach to Efficacy Testing of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] Specifically, derivatives of quinoline-4-carbohydrazide have recently emerged as promising candidates in oncology, demonstrating potent cytotoxic effects against various cancer cell lines.[3][4][5] Several studies indicate that compounds with this backbone can function as kinase inhibitors, particularly targeting growth factor receptors like EGFR, thereby inducing apoptosis and arresting the cell cycle.[6][7]

This document provides a comprehensive, phased experimental framework for evaluating the therapeutic efficacy of a novel derivative, 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a logical progression from initial in vitro characterization to in vivo validation. The causality behind each experimental choice is explained to provide a robust, self-validating system for generating reliable preclinical data.

Phase 1: In Vitro Characterization & Mechanism of Action

The primary objective of this phase is to determine the compound's intrinsic biological activity at the cellular level. We begin by assessing its general cytotoxicity to establish a dose-response relationship, followed by targeted assays to elucidate a plausible mechanism of action (MoA).

Workflow for Phase 1 Experimental Design

G cluster_0 Phase 1: In Vitro Assessment A 1. Cell Viability Assay (MTT/MTS) B 2. Target Enzyme Inhibition Assay (e.g., Kinase Activity) A->B Determine IC50 Select concentrations C 3. MoA Pathway Analysis (Western Blot) B->C Confirm direct target inhibition (e.g., EGFR) D Decision Point: Potent & Selective? C->D Validate effect on downstream signaling E Phase 2 Studies D->E Proceed to In Vivo F Lead Optimization D->F Re-evaluate / Optimize

Caption: Phase 1 workflow from cytotoxicity screening to mechanistic validation.

Cell Viability & Cytotoxicity Screening

Rationale: The initial step is to quantify the compound's effect on cancer cell viability. This provides the half-maximal inhibitory concentration (IC₅₀), a critical parameter that informs the dose selection for all subsequent in vitro experiments. The MTT assay is a reliable, colorimetric method based on the reduction of a tetrazolium salt by metabolically active cells.[8][9]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, a breast carcinoma cell line responsive to quinoline-hydrazides[3][4]) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in serum-free culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Replace the medium in each well with 100 µL of the prepared compound dilutions. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in PBS) to each well and incubate for 3-4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-transformed compound concentration and use non-linear regression to determine the IC₅₀ value.

ParameterDescriptionExample Value
Cell Line Human Breast CarcinomaMCF-7
Seeding Density Cells per well8,000
Treatment Duration Hours48
IC₅₀ Half-maximal inhibitory concentration2.5 µM
Target-Based Enzyme Inhibition Assay

Rationale: Many quinoline-based anticancer agents function by inhibiting protein kinases that are crucial for tumor growth and survival, such as EGFR.[6][7] A direct enzyme inhibition assay is necessary to confirm if the observed cytotoxicity is due to on-target activity. This protocol provides a general framework for a kinase inhibition assay.[11][12]

Protocol: General Kinase Inhibition Assay (e.g., EGFR)

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate kinase assay buffer. The final DMSO concentration should be kept below 1% to avoid interference.[11]

  • Assay Setup (384-well plate):

    • Test Wells: Add the purified kinase (e.g., recombinant human EGFR) and the desired concentrations of the test compound.

    • Control Wells (100% activity): Add the kinase and the corresponding concentration of DMSO vehicle.

    • Blank Wells: Add assay buffer and DMSO.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution containing the specific peptide substrate for the kinase and ATP.[11]

  • Incubation: Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay). Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value for enzyme inhibition.

Mechanism of Action (MoA) Pathway Analysis

Rationale: If the compound inhibits a target like EGFR, it should modulate the downstream signaling pathway. Western blotting is a powerful technique to visualize and quantify changes in the expression and phosphorylation status of key pathway proteins, confirming the compound's cellular mechanism of action.[13][14]

Hypothesized EGFR Signaling Pathway

G compound 2-(4-Propoxyphenyl) quinoline-4-carbohydrazide EGFR EGFR compound->EGFR Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK p-MEK / MEK RAF->MEK ERK p-ERK / ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of EGFR by the compound blocks downstream phosphorylation of MEK and ERK.

Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Culture and Treatment: Grow MCF-7 cells to 70-80% confluency. Treat the cells with the test compound at concentrations of 0.5x, 1x, and 2x its IC₅₀ value for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Protein Extraction: Lyse the cells using 1X SDS sample buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15] Sonicate to shear DNA and reduce viscosity.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[16]

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies targeting proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control like GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the treated samples to the vehicle control to assess the compound's effect on pathway signaling.

Phase 2: In Vivo Preclinical Evaluation

Rationale: Positive in vitro results must be translated to a living system. This phase assesses the compound's efficacy and safety profile in an animal model, providing critical data for its potential as a therapeutic agent. This requires an initial pharmacokinetic study to establish a proper dosing regimen, followed by an efficacy study in a tumor xenograft model.[1][17]

Pharmacokinetic (PK) Study

Rationale: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo.[18][19] This information is crucial for designing an effective dosing schedule (dose and frequency) for the subsequent efficacy study.

Protocol: Rodent Pharmacokinetic Profiling

  • Animal Model: Use healthy adult mice (e.g., BALB/c, 6-8 weeks old).

  • Compound Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to separate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).[20]

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters.

ParameterDescription
Cₘₐₓ Maximum plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the concentration-time curve
t₁/₂ Elimination half-life
Bioavailability (%F) Fraction of oral dose reaching systemic circulation
In Vivo Efficacy Study (Tumor Xenograft Model)

Rationale: The tumor xenograft model is a standard for evaluating the anticancer activity of a compound in vivo.[21][22] This study directly measures the compound's ability to inhibit tumor growth in a living organism.

In Vivo Xenograft Study Design

G cluster_0 Experimental Groups (n=8-10 mice/group) G1 Group 1: Vehicle Control G2 Group 2: Test Compound (Low Dose) G3 Group 3: Test Compound (High Dose) G4 Group 4: Positive Control (e.g., Doxorubicin) Start Day 0: Implant MCF-7 Cells Subcutaneously Monitor Monitor Tumor Growth (3x per week) Start->Monitor Treat Start Dosing when Tumors reach ~100-150 mm³ Monitor->Treat Endpoint Day 21-28: Endpoint Analysis Treat->Endpoint Daily Dosing

Sources

analytical techniques for characterizing 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: Senior Application Scientist, Analytical Chemistry Division

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a structure renowned for its broad range of pharmacological activities.[1] The carbohydrazide moiety further enhances its potential as a scaffold in medicinal chemistry, offering sites for derivatization to create novel therapeutic agents.[2][3] Given its potential in drug discovery and development, a rigorous and comprehensive analytical characterization is paramount. This ensures the compound's identity, purity, and stability, which are critical for reproducible downstream biological evaluation and adherence to regulatory standards.

This application note provides a detailed, multi-faceted guide for the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of techniques and experimental parameters. We will explore a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle to build a complete profile of the molecule.

Molecular Structure and Physicochemical Properties

A foundational step in any analytical endeavor is to understand the basic properties of the molecule under investigation.

Structure:

Figure 1. Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₉H₁₉N₃O₂Calculated
Molecular Weight 321.38 g/mol Calculated
CAS Number 438228-97-8Matrix Scientific[4]
Appearance White to off-white solidExpected

Section 1: Structural Elucidation and Confirmation

The primary goal is to unequivocally confirm the chemical structure. Spectroscopic methods are the cornerstone of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the most powerful technique for unambiguous structure elucidation. For quinoline-based compounds, NMR is essential to confirm the substitution patterns on the aromatic rings.[5][6]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many organic molecules and its residual proton peak does not typically interfere with key signals. The exchangeable protons of the hydrazide N-H groups will be visible.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Results & Interpretation:

  • ¹H NMR: Expect distinct signals for the aromatic protons on the quinoline and phenyl rings. The propoxy group should show a characteristic triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the OCH₂. The N-H protons of the carbohydrazide will likely appear as broad singlets at a downfield chemical shift.[6][7]

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure. Key signals include the carbonyl carbon (C=O) of the hydrazide (~160-170 ppm) and the carbons of the quinoline and phenyl rings in the aromatic region (~110-160 ppm).[5]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, minimizing initial fragmentation and clearly showing the molecular ion.[8][9]

Protocol: LC-MS with Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid. Rationale: Formic acid aids in the protonation of the molecule in positive ion mode, leading to a stronger [M+H]⁺ signal.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • MS Acquisition (Positive Ion Mode):

    • Ionization Source: ESI

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C[10]

    • Scan Range: m/z 50-500

  • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Expected Results & Interpretation:

  • Full Scan MS: A prominent peak should be observed at m/z 322.15, corresponding to the protonated molecule [C₁₉H₁₉N₃O₂ + H]⁺. The high-resolution measurement should be within 5 ppm of the theoretical exact mass.

  • MS/MS: The fragmentation pattern will be characteristic of the structure. Expect losses corresponding to the propoxy group, the carbohydrazide moiety, and fragmentation of the quinoline ring itself. This provides a structural fingerprint.[8][11]

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer Sample Analyte Solution (10 µg/mL in ACN/H₂O) IonSource ESI Source (+ Ion Mode) Sample->IonSource Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Ion Separation (by m/z) Detector Detector MassAnalyzer->Detector Detection Data Data System (Mass Spectrum) Detector->Data Signal Processing

Caption: Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is an excellent technique for identifying the presence of specific functional groups.[2][12]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 32-64 scans, resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Results & Interpretation:

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3400N-H stretchingHydrazide (NH, NH₂)
3000-3100C-H stretchingAromatic C-H
2850-2980C-H stretchingAliphatic C-H (Propoxy)
~1670C=O stretchingAmide I (Carbonyl)
1600-1620N-H bendingAmide II
1450-1580C=C stretchingAromatic Rings
~1240C-O-C stretchingAryl-alkyl ether

Section 2: Purity Assessment

Determining the purity of the compound is critical for its use in any application. Chromatography is the definitive method for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis of a moderately polar compound like this, a reversed-phase (RP-HPLC) method is ideal, where the stationary phase is nonpolar and the mobile phase is polar.[13][14]

Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Accurately prepare a stock solution of the sample in acetonitrile or methanol (~1 mg/mL). Dilute with the mobile phase to a final concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. Rationale: A gradient elution is necessary to ensure that any impurities, which may have very different polarities, are eluted from the column in a reasonable time with good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 320 nm. Rationale: Monitoring at multiple wavelengths helps to ensure that no impurities are missed if they have different absorption maxima.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

System Suitability: Before sample analysis, inject a standard solution five times to ensure the system is performing correctly. Check for repeatability of retention time (<1% RSD) and peak area (<2% RSD).

HPLC_Principle cluster_hplc HPLC System Injector Injector Sample Mixture Column C18 Column (Stationary Phase) Analyte (Polar) Analyte (Nonpolar) Injector->Column Detector UV Detector Signal Column->Detector Column:f0->Detector Elutes First Column:f1->Detector Elutes Later Waste Waste Detector->Waste Chromatogram Chromatogram Detector->Chromatogram MobilePhase Mobile Phase (Polar Solvent) MobilePhase->Injector

Caption: Principle of Reversed-Phase HPLC Separation.

Section 3: Thermal Properties

Thermal analysis provides insights into the physical properties, stability, and solvation state of a material.[15][16]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point, which is a key indicator of purity for crystalline solids.[17][18]

Protocol: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). Rationale: A 10 °C/min heating rate is standard for scouting thermal events. The nitrogen atmosphere prevents oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset or peak of the endothermic event. A sharp melting peak is indicative of high purity.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound starts to decompose. It can also quantify the presence of residual solvents or water.[16][19]

Protocol: TGA for Thermal Stability

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature). The onset temperature of significant mass loss indicates the beginning of thermal decomposition. Any mass loss at temperatures below 120°C may indicate the presence of residual volatile solvents or water.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Final Report Start Synthesized Compound Structure Structural Elucidation (NMR, MS, FTIR) Start->Structure Purity Purity Assessment (HPLC) Start->Purity Thermal Thermal Properties (DSC, TGA) Start->Thermal Report Certificate of Analysis (Identity, Purity, Stability) Structure->Report Purity->Report Thermal->Report

Caption: Overall Analytical Characterization Workflow.

Conclusion

The comprehensive characterization of this compound requires an orthogonal, multi-technique approach. As outlined in this guide, NMR, MS, and FTIR spectroscopy are essential for confirming the molecule's identity and structure. HPLC is the gold standard for determining purity, while thermal analysis techniques like DSC and TGA provide critical information about its physical properties and thermal stability. By following these detailed protocols and understanding the rationale behind them, researchers can generate a robust and reliable analytical data package, ensuring the quality and integrity of this promising compound for its intended applications in research and development.

References

  • Ford, J. L., & Timmins, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.[15]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from Mettler-Toledo website.[19]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.[16]

  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from Henven website.[17]

  • TA Instruments. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.[18]

  • Al-Ostath, A., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds.[2]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules.[5]

  • Li, J., et al. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.[13]

  • Ahmed, M. A. (1994). Spectrophotometric determination of some carbohydrates, thiocarbonyls and hydrazines. Analytical Letters.[20]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.[3][6][21][22]

  • Al-Amiery, A. A., et al. (2020). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.[12]

  • Patel, D., et al. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Journal of Heterocyclic Chemistry.[7]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.[21]

  • Ballesteros, P., et al. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta.[23]

  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from ResearchGate.[11]

  • Plaizier, J. A., et al. (1976). Spectrophotometric determination of hydrazides with 2,3-dichloro-1,4-napthoquinone. Talanta.[24]

  • Dolečková, I., et al. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.[8]

  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of Proteome Research.[10]

  • Singh, R., et al. (2021). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Journal of the Iranian Chemical Society.[14]

  • Dabholkar, V. V., & Mishra, S. K. J. (2006). Chemistry of carbohydrazide and thiocarbohydrazide. Journal of the Indian Chemical Society.[25]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.[6]

  • Sharma, A., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science.[26]

  • Afanasyev, O. I., et al. (2019). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Russian Journal of Organic Chemistry.[27]

  • BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from BenchChem.[9]

  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Retrieved from BenchChem.[1]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.[22]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules.[28]

  • Matrix Scientific. (n.d.). 2-(3-Propoxyphenyl)quinoline-4-carbohydrazide. Retrieved from Matrix Scientific.[4]

Sources

Pfitzinger reaction conditions for 2-aryl-quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pfitzinger Reaction: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

This comprehensive guide serves as a detailed application note for researchers, medicinal chemists, and drug development professionals on the utilization of the Pfitzinger reaction for the synthesis of 2-aryl-quinoline-4-carboxylic acids. This privileged scaffold is a cornerstone in numerous pharmacologically active agents, making its efficient synthesis a critical task in modern drug discovery.[1][2] This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, critical parameters, and troubleshooting advice, grounded in established scientific literature.

Introduction: The Enduring Relevance of the Pfitzinger Reaction

First discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust and versatile chemical transformation for synthesizing substituted quinoline-4-carboxylic acids.[2][3] The core of the reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[1][3]

The resulting 2-aryl-quinoline-4-carboxylic acid framework is of profound interest in medicinal chemistry. This structural motif is integral to a wide array of therapeutic agents, demonstrating activities such as anticancer, antiviral, antibacterial, and antimalarial properties.[1][4] The Pfitzinger reaction offers a direct and efficient pathway to this valuable chemical space, allowing for the systematic exploration of structure-activity relationships by varying both the isatin and the aryl ketone starting materials.[4] Despite the development of numerous methods for quinoline synthesis, the Pfitzinger approach remains highly relevant due to its operational simplicity and the ready availability of the required precursors.[4][5]

Reaction Mechanism: A Stepwise Annulation

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The entire process is a cascade of base-catalyzed hydrolysis, condensation, tautomerization, and cyclization/dehydration events.

The key mechanistic steps are as follows:

  • Base-Catalyzed Hydrolysis: The reaction initiates with the hydrolysis of the amide bond within the isatin ring by a strong base (e.g., potassium hydroxide), opening the ring to form a keto-acid salt (isatinate).[2][3] While this intermediate can be isolated, it is typically generated in situ.[3]

  • Imine Formation: The aniline moiety of the opened isatinate then condenses with the carbonyl group of the aryl methyl ketone to form an imine intermediate.[3]

  • Tautomerization: The imine rapidly tautomerizes to its more thermodynamically stable enamine isomer.[2][3] This step is critical as it positions the nucleophilic enamine for the subsequent cyclization.

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, attacking the ketone carbonyl group of the original isatin fragment. The resulting intermediate then dehydrates to form the aromatic quinoline ring, yielding the final 2-aryl-quinoline-4-carboxylic acid product.[2][3]

Pfitzinger_Mechanism Reactants Isatin + Aryl Methyl Ketone Step1 Base-catalyzed Hydrolysis (KOH) Reactants->Step1 Intermediate1 Keto-acid (Isatinate) Step1->Intermediate1 Step2 + Aryl Ketone (Condensation) Intermediate1->Step2 Intermediate2 Imine Step2->Intermediate2 Step3 Tautomerization Intermediate2->Step3 Intermediate3 Enamine Step3->Intermediate3 Step4 Intramolecular Cyclization & Dehydration Intermediate3->Step4 Product 2-Aryl-quinoline- 4-carboxylic Acid Step4->Product

Caption: The Pfitzinger reaction mechanism.

Critical Experimental Parameters and Their Rationale

The success and efficiency of the Pfitzinger reaction are highly dependent on the careful selection of several key parameters.

  • Substrates:

    • Isatins: A wide variety of substituted isatins can be employed, allowing for modulation of the final product's properties. Electron-withdrawing or electron-donating groups on the isatin's aromatic ring are generally well-tolerated. N-substituted isatins, such as N-acetylisatin, can also be used, sometimes leading to different product classes in what is known as the Halberkann variant.[3]

    • Aryl Methyl Ketones: The essential feature of the carbonyl partner is the presence of an enolizable α-methylene group (—CO—CH₂—).[6] Aryl methyl ketones (acetophenones) are ideal substrates for producing 2-aryl quinolines. Substituents on the aryl ring of the ketone can influence reaction rates, but the reaction is generally robust.

  • Base: A strong base is required to efficiently hydrolyze the isatin's amide bond.[4]

    • Causality: Potassium hydroxide (KOH) is the most commonly used base, often in aqueous ethanol.[1][4] The concentration must be sufficient to drive the initial hydrolysis and catalyze the subsequent condensation steps. Insufficient base can lead to incomplete reaction or low yields.

  • Solvent System:

    • Causality: Protic solvents like ethanol, often mixed with water, are standard.[1][7] Ethanol serves to solubilize the organic starting materials, while water is necessary for the dissolution of the base and the hydrolysis step. The choice of solvent also dictates the required reaction temperature (reflux).

  • Temperature and Reaction Time:

    • Causality: The Pfitzinger reaction typically requires elevated temperatures, with reflux being the most common condition.[7] This provides the necessary activation energy for the condensation and dehydration steps. Reaction times can be lengthy, often ranging from 8 to 24 hours under conventional heating.[1][7] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.

Data Presentation: Representative Reaction Conditions

The versatility of the Pfitzinger reaction is demonstrated by its application to a variety of substrates. The table below summarizes conditions reported in the literature for the synthesis of several 2-aryl-quinoline-4-carboxylic acids.

Isatin DerivativeCarbonyl CompoundBaseSolventTime (h)Yield (%)Reference
IsatinAcetophenoneKOHEthanol2494[4]
Isatin4-MethylacetophenoneKOHEthanol/Water2440.43[1][7]
Isatin4-BromoacetophenoneKOHEthanolRefluxN/A[5]
5-ChloroisatinVarious Aryl KetonesKOHEthanolN/AN/A[1]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHWater1275-88[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both conventional and microwave-assisted synthesis.

Protocol 1: General Procedure for Conventional Thermal Synthesis

This protocol is a robust, generalized method adapted from multiple established procedures.[1]

Materials:

  • Isatin (or substituted isatin) (1.0 eq)

  • Substituted Acetophenone (1.0-1.2 eq)

  • Potassium Hydroxide (KOH) (3.0-4.0 eq)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (1 M) or Glacial Acetic Acid

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium hydroxide (e.g., 0.2 mol) in ethanol (e.g., 25 mL). A small amount of water (e.g., 1 mL) can be added to aid dissolution.

  • Isatin Hydrolysis: Add the isatin (e.g., 0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from orange/red to a darker brown/purple is typically observed, indicating the formation of the potassium isatinate salt.

  • Addition of Ketone: Add the aryl methyl ketone (e.g., 0.07-0.08 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C for ethanol) and maintain for 12-24 hours. Monitor the reaction's progress periodically using TLC (e.g., with a 7:3 ethyl acetate:hexane eluent).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Workup - Extraction: Add deionized water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or dichloromethane to remove any unreacted ketone and other non-polar impurities.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution with 1 M HCl or glacial acetic acid while stirring. The 2-aryl-quinoline-4-carboxylic acid product will precipitate out of the solution, typically around pH 4-5.[1]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts and acid.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates a modern, rapid synthesis, adapted from a procedure for related substrates.[1] Microwave irradiation can dramatically reduce reaction times from hours to minutes.

Materials:

  • Isatin (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Potassium Hydroxide (33% aqueous solution)

  • Glacial Acetic Acid

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Vessel Charging: In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).

  • Addition of Ketone: To this solution, add the appropriate aryl methyl ketone (e.g., 10.0 mmol).

  • Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture for a short duration (e.g., 5-15 minutes) at a set temperature (e.g., 100-120°C). Note: Optimal time and temperature should be determined empirically for specific substrates.

  • Cooling and Filtration: After irradiation, cool the vessel to room temperature. Filter the resulting dark solution to remove any insoluble material.

  • Precipitation: Pour the filtrate into a beaker containing an ice-water mixture (e.g., 100 mL). Acidify with glacial acetic acid until precipitation of the product is complete.[1]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

General Experimental Workflow

The logical flow of the Pfitzinger synthesis, from initial setup to final analysis, is a critical component of a self-validating protocol.

Pfitzinger_Workflow Setup 1. Reagent Preparation & Vessel Setup Reaction 2. Reaction Execution (Thermal or Microwave) Setup->Reaction Monitoring 3. In-Process Control (TLC Monitoring) Reaction->Monitoring Workup 4. Workup & Purification (Extraction, Acidification, Filtration) Reaction->Workup Monitoring->Reaction Characterization 5. Product Analysis (NMR, IR, MS) Workup->Characterization Final Pure 2-Aryl-quinoline- 4-carboxylic Acid Characterization->Final

Caption: General experimental workflow for Pfitzinger synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient base concentration or incomplete hydrolysis of isatin.2. Reaction time is too short or temperature is too low.3. Impure starting materials (especially the ketone).1. Increase the equivalents of KOH. Ensure the initial stirring period for hydrolysis is adequate.2. Increase reflux time and monitor carefully with TLC until the isatin spot disappears.3. Verify the purity of reagents. Purify the ketone by distillation or recrystallization if necessary.
Formation of Dark Tar or Side Products 1. Reaction temperature is too high or heating is prolonged unnecessarily.2. The aryl ketone is susceptible to self-condensation under strong basic conditions.3. Air oxidation of intermediates.1. Reduce the temperature slightly or avoid excessive heating past the point of completion.2. Add the ketone slowly to the isatinate solution rather than all at once.3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Product Fails to Precipitate Upon Acidification 1. Incomplete acidification (pH is still too high).2. Product is more soluble in the aqueous medium than expected.3. Insufficient product was formed to be readily visible.1. Check the pH with litmus paper or a pH meter; continue adding acid dropwise until pH is ~4.2. Cool the solution thoroughly in an ice-salt bath. If precipitation is still poor, extract the acidified solution with an organic solvent like ethyl acetate, then dry and evaporate the organic layer.3. Concentrate the solution by removing some water under reduced pressure before attempting precipitation again.

References

  • The Pfitzinger Reaction. (Review) - ResearchGate. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I - International Journal of Science and Research (IJSR). [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. [Link]

  • Pfitzinger reaction - Wikipedia. [Link]

  • Application of pfitzinger reaction in - JOCPR. [Link]

Sources

developing derivatives of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of novel derivatives based on the this compound scaffold. The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The carbohydrazide functional group serves as a versatile handle for molecular hybridization, allowing for the systematic development of new chemical entities with potentially enhanced efficacy and novel mechanisms of action.[5]

This guide eschews a rigid template in favor of a logical, research-driven workflow. It begins with the foundational synthesis of the parent molecule and progresses through derivatization strategies, detailed characterization, and protocols for preliminary biological evaluation. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target carbohydrazide is a multi-step process that begins with the construction of the quinoline ring system, followed by functional group manipulations to introduce the hydrazide moiety.

Step 1A: Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid (3)

The Pfitzinger reaction is an effective method for constructing the 2-aryl-quinoline-4-carboxylic acid core.[6][7] This reaction involves the condensation of isatin (1) with a carbonyl compound containing an α-methylene group, in this case, 4'-propoxyacetophenone (2), under basic conditions.

G cluster_0 Pfitzinger Reaction Isatin Isatin (1) Propoxyacetophenone 4'-Propoxyacetophenone (2) CarboxylicAcid 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid (3)

Diagram 1: Pfitzinger synthesis of the quinoline-4-carboxylic acid intermediate.

Protocol 1: Pfitzinger Synthesis

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1) (10 mmol) and 4'-propoxyacetophenone (2) (11 mmol) in 100 mL of ethanol.

  • Base Addition: To the stirred solution, add a solution of potassium hydroxide (30 mmol) in 20 mL of water. The addition of a strong base is crucial as it catalyzes the ring-opening of isatin to form an isatinate anion, which then condenses with the ketone.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 petroleum ether:ethyl acetate).[6]

  • Work-up and Acidification: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Filter the solution to remove any insoluble impurities. Acidify the clear filtrate to pH 4-5 with dilute hydrochloric acid. The acidic condition protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum. The crude product (3) can be purified by recrystallization from ethanol or an ethanol/water mixture.

Step 1B: Esterification of Carboxylic Acid (3) to Ethyl Ester (4)

The conversion of the carboxylic acid to its corresponding ethyl ester is a standard procedure to activate the carbonyl group for the subsequent reaction with hydrazine.

Protocol 2: Fischer Esterification

  • Reaction Setup: Suspend the dried 2-(4-propoxyphenyl)quinoline-4-carboxylic acid (3) (10 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 1 mL) to the suspension. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[8]

  • Reflux: Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and reduce the volume of ethanol by about half using a rotary evaporator.

  • Neutralization and Extraction: Pour the concentrated solution into 200 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester (4). This product is often sufficiently pure for the next step.

Step 1C: Synthesis of this compound (5)

The final step in synthesizing the core scaffold involves the hydrazinolysis of the ethyl ester (4) using hydrazine hydrate. This is a nucleophilic acyl substitution reaction.[9]

Protocol 3: Hydrazinolysis

  • Reaction Setup: Dissolve the ethyl ester (4) (10 mmol) in 80 mL of ethanol in a 250 mL round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (99-100%, 50 mmol, 5 equivalents) to the solution. A large excess of hydrazine is used to drive the reaction to completion.

  • Reflux: Reflux the mixture for 6-10 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The carbohydrazide product (5) will typically precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield pure this compound (5).

Part 2: Derivatization of the Core Scaffold

The primary amino group of the carbohydrazide is a potent nucleophile, making it an ideal point for derivatization. The most common and straightforward derivatization is the formation of hydrazones (a class of Schiff bases) through condensation with various aldehydes and ketones.[10][11] These derivatives have shown significant potential as anticancer and antimicrobial agents.[12][13]

G cluster_1 Schiff Base Formation Carbohydrazide Carbohydrazide (5) Aldehyde Aldehyde/Ketone (R-CHO) SchiffBase Hydrazone Derivative (6)

Diagram 2: General synthesis of hydrazone derivatives (Schiff Bases).

General Protocol for Hydrazone Synthesis (6a-x)

Protocol 4: Synthesis of Hydrazone Derivatives

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5) (1 mmol) in 20 mL of ethanol. Gentle heating may be required to achieve complete dissolution.

  • Aldehyde/Ketone Addition: Add the desired substituted aldehyde or ketone (1.1 mmol, 1.1 equivalents) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the carbonyl oxygen of the aldehyde/ketone, activating it for nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • Isolation and Purification: After the reaction is complete, cool the flask to room temperature and then in an ice bath. The resulting solid hydrazone derivative is collected by vacuum filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) will afford the pure product.

Table 1: Representative Hydrazone Derivatives and Expected Yields

Compound IDAldehyde ReactantR-GroupExpected Yield (%)
6a BenzaldehydePhenyl85-95
6b 4-Chlorobenzaldehyde4-Chlorophenyl88-96
6c 4-Hydroxybenzaldehyde4-Hydroxyphenyl82-90
6d 4-Nitrobenzaldehyde4-Nitrophenyl90-98
6e Indole-3-carboxaldehydeIndol-3-yl80-88

Part 3: Purification and Characterization

Unambiguous structural characterization is essential to validate the synthesis of new chemical entities. A combination of chromatographic and spectroscopic techniques should be employed.

Purification
  • Recrystallization: This is the primary method for purifying the solid final products. The choice of solvent is critical and must be determined empirically (e.g., ethanol, methanol, ethyl acetate, DMF).

  • Column Chromatography: For products that are difficult to purify by recrystallization, silica gel column chromatography can be used. A gradient of ethyl acetate in petroleum ether is a common eluent system.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[14][15]

    • ¹H NMR: Expect to see characteristic signals for the quinoline ring protons (typically between 7.0-9.0 ppm).[14] The formation of the hydrazone is confirmed by the appearance of a new singlet for the azomethine proton (-N=CH-) typically downfield (8.0-9.0 ppm) and the disappearance of the hydrazide -NH₂ protons. The amide proton (-CONH-) will appear as a singlet at around 11-12 ppm.

    • ¹³C NMR: The spectrum will confirm the number of unique carbons. Key signals include the carbonyl carbon (~160-170 ppm) and the azomethine carbon (~145-155 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the N-H stretch of the amide (~3200-3300 cm⁻¹), the C=O stretch of the amide (~1650-1680 cm⁻¹), and the C=N stretch of the imine (~1600-1640 cm⁻¹).

Part 4: Application Notes - Preliminary Biological Evaluation

Derivatives of the quinoline scaffold are frequently investigated for their therapeutic potential, particularly as antimicrobial and anticancer agents.[2][16][17][18][19] The following are standard protocols for initial in vitro screening.

G

Diagram 3: Workflow for preliminary biological evaluation of synthesized derivatives.

Protocol 5: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL). Use standard bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[20]

  • Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be tested as a reference.[16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The results can be tabulated for easy comparison.

Table 2: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)
Parent (5) >100>100
6a 64>100
6b 1632
6d 816
Ciprofloxacin 10.5
Protocol 6: In Vitro Anticancer Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control.[19]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting cell viability against compound concentration. Many quinoline-hydrazone derivatives exhibit potent activity with IC₅₀ values in the low micromolar range.[12][13]

References

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (n.d.). Benchchem.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Application Note: 1H NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). PMC - NIH.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.).
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (n.d.).
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). NIH.
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (n.d.). OSTI.gov.
  • A new procedure for preparation of carboxylic acid hydrazides. (2002). PubMed.
  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (n.d.). International Journal of Chemical and Physical Sciences.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). PMC - NIH.
  • General reaction scheme of Doebner–von Miller quinoline synthesis. (n.d.).
  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.).
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). RSC Publishing.
  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2020). PubMed.
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Please suggest the best method to convert heteroaryl carboxylic acid to respective hydrazide. (2013).
  • Lemon Pulp mediated Synthesis of acyl hydrazides. (n.d.). inglomayor.
  • A new synthesis of carboxylic acid hydrazides via organoaluminum reagents. (1988). SciSpace.
  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). PMC - NIH.
  • Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. (n.d.). Semantic Scholar.
  • Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. (n.d.). Longdom Publishing.
  • Biological Activities of Quinoline Deriv
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). NIH.
  • Schiff Base Synthesis Experiment_0.docx. (n.d.). IONiC / VIPEr.
  • Novel Synthesis of Schiff bases Bearing Glucosamine Moiety. (n.d.).
  • Synthesis protocol of the Schiff base ligand (HL). (n.d.).
  • 2-(3-Propoxyphenyl)quinoline-4-carbohydrazide. (n.d.).
  • Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. (n.d.). PubMed.

Sources

Application Notes and Protocols for High-Throughput Screening of Quinoline Carbodrazide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carbodrazide Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its derivatives have been investigated for their potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[2][4] The introduction of a carbohydrazide moiety to the quinoline core further enhances its chemical diversity and potential for forming multiple hydrogen bonds, a key feature for interacting with biological targets.[1][5] This unique combination of a rigid aromatic core and a flexible, interactive side chain makes quinoline carbohydrazide libraries a promising source for the discovery of novel therapeutic agents.

High-throughput screening (HTS) is an essential engine in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[6] This document provides detailed application notes and protocols for designing and implementing HTS campaigns for quinoline carbohydrazide libraries, focusing on two key therapeutic areas: enzyme inhibition and antibacterial activity.

Guiding Principles for Screening Quinoline Carbodrazide Libraries

Before embarking on a large-scale screening campaign, it is crucial to consider the physicochemical properties of the quinoline carbohydrazide library. These compounds are generally aromatic and may exhibit fluorescence or absorbance, which can interfere with certain assay formats. Therefore, careful assay selection and the implementation of appropriate counter-screens are paramount to minimize false positives and negatives.

A typical HTS workflow for a quinoline carbohydrazide library is a multi-step process designed to efficiently identify and validate compounds with the desired biological activity. The process begins with assay development and culminates in the identification of confirmed hits for further investigation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization Assay Development\n& Miniaturization Assay Development & Miniaturization Pilot Screen Pilot Screen Assay Development\n& Miniaturization->Pilot Screen Validate robustness Primary HTS Primary HTS Pilot Screen->Primary HTS Screen full library Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Re-test actives Dose-Response\nAnalysis Dose-Response Analysis Hit Confirmation->Dose-Response\nAnalysis Determine potency (IC50/EC50) Counter-Screens Counter-Screens Dose-Response\nAnalysis->Counter-Screens Eliminate false positives Secondary Assays Secondary Assays Counter-Screens->Secondary Assays Orthogonal validation SAR Analysis SAR Analysis Secondary Assays->SAR Analysis Structure-Activity Relationship

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Fluorescence-Based Screening for Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[7][8][9] Several quinoline derivatives have shown promise as kinase inhibitors.[10] This protocol describes a fluorescence-based assay for identifying inhibitors of a generic protein kinase from a quinoline carbohydrazide library. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

Principle of the Assay

This assay utilizes an enzyme-coupled reaction to detect ADP produced by the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase.

Kinase_Assay_Pathway cluster_0 Kinase Reaction cluster_1 Detection Cascade Kinase + ATP + Substrate Kinase + ATP + Substrate Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP Kinase + ATP + Substrate->Phosphorylated Substrate + ADP ADP ADP ATP ATP ADP->ATP Pyruvate Kinase Fluorescence Fluorescence ATP->Fluorescence Luciferase Quinoline\nCarbohydrazide\nInhibitor Quinoline Carbohydrazide Inhibitor Quinoline\nCarbohydrazide\nInhibitor->Kinase + ATP + Substrate Inhibits

Caption: The enzymatic cascade for the fluorescence-based kinase inhibition assay.

Materials and Reagents
ReagentSupplierCatalog #Storage
Protein Kinase (e.g., PKA)Sigma-AldrichP2645-20°C
Kinase Substrate (e.g., Kemptide)AnaspecAS-61325-20°C
ATPSigma-AldrichA7699-20°C
ADP-Glo™ Kinase Assay KitPromegaV9101-20°C
Quinoline Carbodrazide LibraryIn-house/VendorN/A-20°C
384-well, low-volume, white platesCorning3572RT
DMSO (Anhydrous)Sigma-AldrichD2650RT
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of each quinoline carbohydrazide in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound stock solution into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into the appropriate wells (negative control) and 50 nL of a known kinase inhibitor (e.g., 10 mM Staurosporine) into the positive control wells.

  • Kinase Reaction:

    • Prepare the kinase reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Prepare the kinase/substrate solution by diluting the protein kinase and its substrate to 2X the final desired concentration in the reaction buffer.

    • Add 5 µL of the kinase/substrate solution to each well of the compound plate.

    • Prepare the ATP solution by diluting ATP to 2X the final desired concentration (e.g., 20 µM) in the reaction buffer.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Reconstitute the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a plate reader with appropriate filters (e.g., excitation at 405 nm, emission at 450 nm).

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Hits are typically defined as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls.

Protocol 2: Absorbance-Based High-Throughput Screening for Antibacterial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[11][12][13] Quinoline derivatives have a long history as antibacterial drugs, and quinoline carbohydrazides represent a promising class for further exploration.[2][5] This protocol details a simple and cost-effective absorbance-based assay to screen for compounds that inhibit bacterial growth.

Principle of the Assay

This assay measures the optical density (OD) of a bacterial culture in the presence of test compounds. A decrease in OD compared to untreated controls indicates inhibition of bacterial growth.

Materials and Reagents
ReagentSupplierCatalog #Storage
Bacterial Strain (e.g., E. coli ATCC 25922)ATCC25922-80°C
Mueller-Hinton Broth (MHB)Sigma-Aldrich70192RT
Quinoline Carbodrazide LibraryIn-house/VendorN/A-20°C
96-well, clear, flat-bottom platesCorning3599RT
DMSO (Anhydrous)Sigma-AldrichD2650RT
Resazurin Sodium SaltSigma-AldrichR70174°C
Step-by-Step Protocol
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the bacterial strain into 5 mL of MHB.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The next day, dilute the overnight culture 1:100 in fresh MHB and grow to an OD₆₀₀ of 0.4-0.6 (log phase).

    • Dilute the log-phase culture to a final concentration of 5 x 10⁵ CFU/mL in fresh MHB.

  • Compound Plating:

    • Prepare a 1 mg/mL stock solution of each quinoline carbohydrazide in 100% DMSO.

    • Dispense 1 µL of each compound stock solution into the wells of a 96-well plate.

    • Add 1 µL of DMSO to the negative control wells and 1 µL of a known antibiotic (e.g., 1 mg/mL ciprofloxacin) to the positive control wells.

  • Inoculation and Incubation:

    • Add 99 µL of the diluted bacterial culture to each well, for a final volume of 100 µL.

    • Cover the plate with a breathable seal and incubate at 37°C for 18-24 hours with shaking (200 rpm).

  • Data Acquisition and Analysis:

    • Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • (Optional) To assess bacterial viability, add 10 µL of 0.01% resazurin solution to each well and incubate for an additional 1-4 hours. Read fluorescence (Ex/Em: 560/590 nm). A lack of color change (blue) or low fluorescence indicates bacterial death, while a change to pink or high fluorescence indicates viable bacteria.

    • Calculate the percent growth inhibition for each compound: % Growth Inhibition = 100 * (1 - (OD_compound - OD_positive_control) / (OD_negative_control - OD_positive_control))

    • Hits are defined as compounds that show significant growth inhibition (e.g., >80%).

Data Management and Hit Validation

A robust data analysis workflow is critical for the successful identification of true hits from primary screening data.[6][14][15] This involves normalization of raw data, calculation of quality control statistics (e.g., Z'-factor), and hit selection based on predefined criteria.

Data_Analysis_Workflow Raw Data Raw Data Data Normalization Data Normalization Raw Data->Data Normalization Correct for plate-to-plate variation Quality Control (Z') Quality Control (Z') Data Normalization->Quality Control (Z') Assess assay performance Hit Selection Hit Selection Quality Control (Z')->Hit Selection Apply statistical cutoffs Hit Confirmation Hit Confirmation Hit Selection->Hit Confirmation Re-test in dose-response Prioritized Hits Prioritized Hits Hit Confirmation->Prioritized Hits

Caption: A typical data analysis workflow for HTS hit identification.

Confirmed hits should be subjected to a battery of secondary assays to confirm their mechanism of action and rule out non-specific effects. For enzyme inhibitors, this may include orthogonal assays with different detection technologies and selectivity profiling against a panel of related enzymes. For antibacterial compounds, determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) is essential.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability in replicates Inconsistent liquid handling; reagent instability; edge effects.Calibrate and maintain liquid handlers; perform reagent stability studies; use a plate map that minimizes edge effects.
Low Z'-factor (<0.5) Small assay window; high background signal; inconsistent controls.Optimize reagent concentrations; use higher quality reagents; ensure consistent preparation of controls.
High rate of false positives Compound interference (autofluorescence, absorbance); non-specific inhibition.Implement counter-screens to identify interfering compounds; perform assays with and without detergent to identify aggregators.
High rate of false negatives Low compound potency; poor compound solubility.Screen at multiple concentrations; ensure compounds are fully solubilized in DMSO.

Conclusion

The protocols and guidelines presented here provide a framework for conducting successful HTS campaigns with quinoline carbohydrazide libraries. By carefully considering the unique properties of this chemical class and implementing robust assay methodologies and data analysis workflows, researchers can efficiently identify novel hit compounds for further development into next-generation therapeutics.

References

  • A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available from: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available from: [Link]

  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Available from: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Semantic Scholar. Available from: [Link]

  • Fluorescence assays for high-throughput screening of protein kinases. PubMed. Available from: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available from: [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available from: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - PubMed Central. Available from: [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Medicinal Chemistry. Available from: [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork. Available from: [Link]

  • A High-Throughput Screen for Antibiotic Drug Discovery. PMC - NIH. Available from: [Link]

  • (PDF) High-Throughput Screening for Antimicrobial Compounds Using a 96-Well Format Bacterial Motility Absorbance Assay. ResearchGate. Available from: [Link]

  • HTS data analysis workflow. Practical implication of a workflow in HTS... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. ResearchGate. Available from: [Link]

  • Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Semantic Scholar. Available from: [Link]

  • Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. MDPI. Available from: [Link]

  • Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. NIH. Available from: [Link]

  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. Available from: [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • (PDF) Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. ResearchGate. Available from: [Link]

  • Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. PubMed. Available from: [Link]

  • SOP for Handling of High-Throughput Screening (HTS) Equipment. SOP Guide for Pharma. Available from: [Link]

  • Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. Available from: [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PMC - PubMed Central. Available from: [Link]

  • High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Scientific Reports. Available from: [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed. Available from: [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Nature. Available from: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available from: [Link]

  • MBEC | Biofilm Assay Kit. Innovotech. Available from: [Link]

  • Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC - PubMed Central. Available from: [Link]

  • Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. MedCrave online. Available from: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. PMC - NIH. Available from: [Link]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. PubMed. Available from: [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands. Available from: [Link]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. UTMB Health Research Expert Profiles. Available from: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]

  • Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. PMC - NIH. Available from: [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available from: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Cellular platforms for HTS: three case studies. PubMed. Available from: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide. This document is designed for researchers, chemists, and professionals in the field of drug development and organic synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields. Our guidance is grounded in established chemical principles and supported by authoritative literature to ensure you have a reliable resource for your experimental work.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will break down the synthesis into its key stages, addressing potential challenges at each step.

Overall Synthetic Scheme

The synthesis of this compound typically proceeds in three main stages:

  • Stage 1: Pfitzinger Reaction to form the quinoline-4-carboxylic acid core.

  • Stage 2: Esterification of the carboxylic acid.

  • Stage 3: Hydrazinolysis of the ester to yield the final carbohydrazide product.

Below is a visual representation of the overall workflow.

G cluster_0 Stage 1: Pfitzinger Reaction cluster_1 Stage 2: Esterification cluster_2 Stage 3: Hydrazinolysis Isatin Isatin QuinolineAcid 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid Isatin->QuinolineAcid KOH, Ethanol, Reflux Bromoacetophenone 4-Propoxyacetophenone Bromoacetophenone->QuinolineAcid QuinolineAcid_ref Quinoline Acid Ester Ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate QuinolineAcid_ref->Ester H2SO4 (cat.), Reflux Ethanol Ethanol Ethanol->Ester Ester_ref Ester FinalProduct This compound Ester_ref->FinalProduct Methanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage affecting the overall yield?

A1: The Pfitzinger reaction (Stage 1) is often the most challenging and yield-determining step. The reaction conditions are harsh, and side reactions can be prevalent. Optimizing this stage will have the most significant impact on your overall yield.

Q2: Can I use a different method to synthesize the quinoline core?

A2: Yes, other methods like the Doebner-von Miller, Skraup, or Friedländer syntheses can be used to form quinoline rings.[1][2] However, for preparing 2-substituted quinoline-4-carboxylic acids, the Pfitzinger reaction is a common and effective choice.[3][4]

Q3: My intermediate 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is poorly soluble. How can I handle it in the next step?

A3: Poor solubility is a common issue. For the esterification step, you can use a co-solvent system or a solvent in which the acid has better solubility, such as DMF or DMSO, although this may require adjusting the reaction conditions. Alternatively, converting the carboxylic acid to its more reactive acid chloride using thionyl chloride or oxalyl chloride can facilitate the reaction with ethanol.

Q4: Is the hydrazinolysis step sensitive to reaction time?

A4: Yes, prolonged heating or an excessive amount of hydrazine hydrate can sometimes lead to side products or degradation. It is advisable to monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[5]

Q5: How should I purify the final product?

A5: The final product, this compound, often precipitates from the reaction mixture upon cooling.[5] Recrystallization from a suitable solvent like ethanol or isopropanol is typically sufficient for purification. If impurities persist, column chromatography may be necessary, but care must be taken as quinoline derivatives can sometimes interact strongly with silica gel.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Stage 1: Pfitzinger Reaction - Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid
Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired quinoline-4-carboxylic acid. - Ineffective base: The concentration or reactivity of the base (e.g., KOH) may be insufficient to facilitate the initial ring-opening of isatin.[7] - Decomposition of starting materials: The reaction conditions might be too harsh, leading to the degradation of isatin or 4-propoxyacetophenone. - Side reactions: Self-condensation of the ketone can compete with the desired reaction.- Use a fresh, high-purity base. Ensure it is fully dissolved in the solvent before adding other reactants. - Optimize reaction temperature and time. Start with the recommended conditions and adjust as needed based on TLC monitoring. - Consider a different base or solvent system. Some variations of the Pfitzinger reaction use different bases or solvent mixtures to improve yields.[8]
Formation of a dark, tarry substance in the reaction mixture. - Polymerization: Strong basic or acidic conditions can cause polymerization of reactants or intermediates.[9] - High reaction temperature: Excessive heat can promote the formation of tar-like byproducts.- Control the reaction temperature carefully. Use a temperature-controlled heating mantle and ensure efficient stirring. - Gradual addition of reactants: Adding one reactant slowly to the mixture can help to control the reaction rate and minimize side reactions.
Difficulty in isolating the product from the reaction mixture. - Product is soluble in the reaction medium. - Formation of salts. - Adjust the pH of the reaction mixture. The carboxylic acid product should precipitate upon acidification. Carefully adjust the pH to its isoelectric point to maximize precipitation. - Use extraction. If the product does not precipitate, you may need to perform an aqueous workup and extract the product with a suitable organic solvent.
Stage 2: Esterification
Problem Potential Cause(s) Suggested Solution(s)
Incomplete conversion of the carboxylic acid to the ester. - Insufficient catalyst: The amount of acid catalyst (e.g., H₂SO₄) may be too low. - Presence of water: Water can shift the equilibrium of the Fischer esterification back towards the starting materials. - Short reaction time. - Increase the amount of catalyst slightly. - Use dry ethanol and glassware. Consider using a Dean-Stark apparatus to remove water as it forms. - Increase the reaction time. Monitor the reaction by TLC until the starting material is consumed.
Decomposition of the starting material or product. - Excessively high temperature or prolonged heating. - Strongly acidic conditions. - Reduce the reaction temperature. - Use a milder acid catalyst.
Stage 3: Hydrazinolysis
Problem Potential Cause(s) Suggested Solution(s)
Low yield of the final carbohydrazide product. - Incomplete reaction. - Loss of product during workup. - Ensure a sufficient excess of hydrazine hydrate is used. - Monitor the reaction by TLC to ensure completion. - Cool the reaction mixture thoroughly to maximize precipitation of the product before filtration. [5]
Presence of unreacted ester in the final product. - Insufficient reaction time or temperature. - Increase the reflux time. - Ensure the reaction temperature is maintained at the boiling point of the solvent.

Experimental Protocols

Stage 1: Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid (Pfitzinger Reaction)
  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 eq.) in ethanol.

  • Add isatin (1 eq.) to the solution and stir until it dissolves.

  • Add 4-propoxyacetophenone (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid until the pH is approximately 4-5.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 2-(4-propoxyphenyl)quinoline-4-carboxylic acid.

  • The crude product can be purified by recrystallization from ethanol or acetic acid.

Stage 2: Synthesis of Ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate (Esterification)
  • Suspend the 2-(4-propoxyphenyl)quinoline-4-carboxylic acid (1 eq.) in an excess of dry ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Stage 3: Synthesis of this compound (Hydrazinolysis)
  • Dissolve the ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate (1 eq.) in methanol.

  • Add hydrazine hydrate (5-10 eq.) to the solution.

  • Heat the mixture to reflux for 8-16 hours.[5]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate. Collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and recrystallize the residue from a suitable solvent like isopropanol to obtain the pure this compound.[5]

Troubleshooting Workflow Diagram

G cluster_1 Troubleshooting Stage 1 cluster_2 Troubleshooting Stage 2 cluster_3 Troubleshooting Stage 3 start Low Yield of Final Product check_stage Which stage has low yield? start->check_stage stage1 Stage 1: Pfitzinger check_stage->stage1 Stage 1 stage2 Stage 2: Esterification check_stage->stage2 Stage 2 stage3 Stage 3: Hydrazinolysis check_stage->stage3 Stage 3 s1_check_base Check Base Quality/Conc. stage1->s1_check_base s1_check_tar Tar Formation? stage1->s1_check_tar s2_check_conversion Incomplete Conversion? stage2->s2_check_conversion s3_check_precip Product Precipitated? stage3->s3_check_precip s3_check_purity Unreacted Ester? stage3->s3_check_purity s1_optimize_temp Optimize Temp. & Time s1_check_base->s1_optimize_temp Yes s1_control_temp Control Temp. s1_check_tar->s1_control_temp Yes s1_gradual_add Gradual Addition s1_control_temp->s1_gradual_add s2_increase_cat Increase Catalyst s2_check_conversion->s2_increase_cat Yes s2_remove_water Remove Water s2_increase_cat->s2_remove_water s2_increase_time Increase Time s2_remove_water->s2_increase_time s3_cool_longer Cool Longer s3_check_precip->s3_cool_longer No s3_increase_reflux Increase Reflux Time s3_check_purity->s3_increase_reflux Yes

Caption: A workflow for troubleshooting low yield in the synthesis.

References

  • Wikipedia. (2023, December 2). Doebner–Miller reaction. Retrieved from [Link]

  • Various Authors. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Merck Index. (n.d.). Doebner-Miller Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Hindawi. (2014). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Reddit. (2014). A well working quinoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • National Institutes of Health. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. Retrieved from [Link]

  • ResearchGate. (2025).
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Royal Society of Chemistry. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Revues Scientifiques Marocaines. (2022).
  • PubMed. (n.d.). Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this compound. Due to its molecular structure, featuring a large, hydrophobic quinoline core and a propoxyphenyl group, this compound exhibits low aqueous solubility, a common hurdle for molecules in the "brick-dust" category.[1] This guide provides a logical, step-by-step approach to systematically overcome these issues, moving from simple fixes to more advanced formulation strategies. Our goal is to enable you to achieve the desired concentration for your in vitro and in vivo experiments while maintaining compound integrity.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS), and it's not working. Why?

A1: The low aqueous solubility is expected due to the compound's chemical structure. The quinoline ring system is a large, rigid, and predominantly hydrophobic aromatic structure. The addition of the 4-propoxyphenyl group further increases its lipophilicity ("grease-ball" characteristics), making it energetically unfavorable for the molecule to be solvated by polar water molecules.[1] The carbohydrazide moiety adds some hydrogen bonding capability, but it is insufficient to counteract the hydrophobicity of the rest of the molecule.

Q2: What are the best initial organic solvents to try for creating a stock solution?

A2: For creating a high-concentration stock solution, you should start with strong, water-miscible polar aprotic solvents. These are effective at overcoming the strong intermolecular forces present in the compound's solid crystal lattice. The most common choices are:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

It is critical to first dissolve the compound completely in 100% of the chosen organic solvent before attempting any dilution into an aqueous medium.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I fix it?

A3: This phenomenon is known as "crashing out." It occurs because while the compound is soluble in the 100% organic solvent, the final concentration of that solvent after dilution is too low to maintain the compound's solubility in the now predominantly aqueous environment.

To fix this, you have two primary strategies that can be used alone or in combination:

  • pH Adjustment: Exploit the basic nature of the quinoline nitrogen to form a more soluble salt.[2][3][4]

  • Co-solvency: Maintain a higher percentage of an organic solvent in your final solution to reduce the overall polarity of the solvent system.[5][6][7]

Q4: Is heating recommended to improve solubility?

A4: Gentle heating (e.g., 37-40°C) can be used cautiously to aid initial dissolution in an organic solvent. However, be aware that this can lead to the formation of a supersaturated solution that may precipitate upon cooling to room temperature. Furthermore, prolonged or excessive heating can risk thermal degradation of the compound. It is not a reliable long-term solution for maintaining solubility in aqueous media.

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a systematic approach to resolving solubility issues, starting with the simplest methods.

G cluster_0 Start Start: Compound Powder Stock Protocol 1: Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilute Dilute Stock into Aqueous Buffer Stock->Dilute Check Observe for Precipitation Dilute->Check Success Success: Homogeneous Solution Check->Success No Troubleshoot Precipitation Occurs: Proceed to Troubleshooting Check->Troubleshoot Yes pH_Adjust Strategy A: pH Adjustment (Protocol 2) Troubleshoot->pH_Adjust Is compound ionizable? Cosolvent Strategy B: Co-Solvency (Protocol 3) Troubleshoot->Cosolvent Need quick solution for in vitro assay? Advanced Strategy C: Advanced Formulation Troubleshoot->Advanced Working on final formulation?

Caption: Logical workflow for addressing solubility issues.

Strategy A: pH Adjustment

The quinoline moiety contains a nitrogen atom that is a weak base (pKa of quinoline is ~4.9).[2] By lowering the pH of the aqueous medium to below the compound's pKa, this nitrogen will become protonated, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in water.

G Insoluble R-Quinoline (Neutral, Low Solubility) Soluble R-Quinoline-H+ (Protonated, High Solubility) Insoluble->Soluble + H+ (Low pH) Soluble->Insoluble - H+ (High pH)

Caption: Effect of pH on the solubility of a quinoline derivative.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare Acidic Buffers: Prepare a set of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). A citrate or acetate buffer system is suitable.

  • Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: Aliquot each acidic buffer into separate tubes.

  • Spike and Observe: Add a small volume of the DMSO stock to each buffer to reach the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).

  • Equilibrate and Analyze: Vortex gently and let the solutions equilibrate for 1-2 hours at room temperature. Visually inspect for precipitation. For a quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.

  • Determine Optimal pH: Identify the lowest pH that maintains the compound's solubility at the target concentration without affecting your experimental system.

Causality: This method works by converting the less soluble neutral form of the drug into a more soluble salt form. It is a highly effective and common strategy for basic compounds.[4][8][9] However, you must ensure the required pH is compatible with your biological assay (e.g., cell viability, enzyme activity).

Strategy B: Co-solvency

If pH adjustment is not viable or insufficient, the use of a co-solvent is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[5][7][10]

Table 1: Recommended Co-solvents for In Vitro Studies
Co-solventTypical Starting Concentration (v/v)Notes
Ethanol (EtOH)1-10%Widely used, but can have biological effects at higher concentrations.
Propylene Glycol (PG)1-20%Good solubilizer, generally well-tolerated in many assays.
Polyethylene Glycol 400 (PEG-400)5-30%Effective for highly insoluble compounds; can be viscous.
N-Methyl-2-pyrrolidone (NMP)1-5%Strong solubilizer, but use with caution due to potential toxicity.
Protocol 3: Developing a Co-solvent System
  • Prepare Stock: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Prepare Co-solvent Blends: In separate tubes, prepare your aqueous buffer containing different percentages of your chosen co-solvent (e.g., PBS with 5%, 10%, and 20% Propylene Glycol).

  • Two-Step Dilution: a. First, perform an intermediate dilution of your DMSO stock into the pure co-solvent (e.g., dilute the 50 mM DMSO stock 1:10 in 100% Propylene Glycol to get a 5 mM intermediate stock). This step is crucial to prevent the compound from crashing out. b. Second, add the intermediate stock to the co-solvent/buffer blends to reach your final desired concentration.

  • Observe and Optimize: Vortex and observe for precipitation. The goal is to find the lowest percentage of co-solvent that keeps your compound in solution.

Causality: The co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[5] This creates a microenvironment that is more energetically favorable for the compound, preventing it from aggregating and precipitating.

Strategy C: Advanced Formulation Techniques

If the above methods are insufficient, particularly for in vivo studies or final drug product development, more advanced formulation strategies may be required. These typically involve significant developmental work.

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[1][11][12][13] The amorphous form has higher free energy and thus enhanced apparent solubility and dissolution rate compared to the crystalline form.[6][14] Carriers like HPMCAS, PVP, or Poloxamers are commonly used.[11][13]

  • Complexation with Cyclodextrins: The hydrophobic compound is encapsulated within the lipophilic core of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils, surfactants, or lipids to create emulsions or self-emulsifying drug delivery systems (SEDDS) can be a powerful approach.[15][16]

These advanced methods often require specialized equipment and expertise but offer robust solutions for the most challenging solubility problems.[17][18]

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Purdue University Research Repository. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2014). ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. (2015). ResearchGate. [Link]

  • 2-(4-PROPYLPHENYL)QUINOLINE-4-CARBOHYDRAZIDE. (n.d.). ChemBK. [Link]

  • Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. (2013). ResearchGate. [Link]

  • A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE. (2020). World Journal of Pharmaceutical Research. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2011). PMC - NIH. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2020). ResearchGate. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PMC - NIH. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. [Link]

  • Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. (2015). Omsk State University. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]

Sources

optimizing reaction conditions for quinoline-4-carbohydrazide formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline-4-Carbohydrazide Synthesis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of quinoline-4-carbohydrazide. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Section 1: The Synthetic Pathway at a Glance

The formation of quinoline-4-carbohydrazide is most reliably achieved through a two-step process starting from the corresponding quinoline-4-carboxylic acid. The direct conversion from the carboxylic acid to the hydrazide is challenging and inefficient. The accepted and optimized route involves the formation of an ester intermediate, which is then subjected to hydrazinolysis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A Quinoline-4-carboxylic Acid B Ethyl Quinoline-4-carboxylate A->B  Ethanol (Solvent/Reagent)  H₂SO₄ (catalyst)  Reflux   C Quinoline-4-carbohydrazide B->C  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol or Methanol (Solvent)  Reflux   G cluster_LowYield Troubleshooting: Low Yield cluster_Impure Troubleshooting: Impurity cluster_Isolation Troubleshooting: Isolation Start Problem Observed LowYield Low / No Yield Start->LowYield Impure Impure Product Start->Impure Isolation Isolation Issues Start->Isolation CheckTLC Analyze reaction via TLC. Is starting material (SM) present? LowYield->CheckTLC Recrystallize Recrystallize from Ethanol or 2-Propanol. Impure->Recrystallize CheckReagents Use fresh hydrazine hydrate. Verify SM purity. Impure->CheckReagents ReduceVolume Concentrate solvent under reduced pressure. Isolation->ReduceVolume AntiSolvent Add anti-solvent (e.g., Hexane) to induce precipitation. Isolation->AntiSolvent YesSM YES CheckTLC->YesSM NoSM NO CheckTLC->NoSM ActionTime Increase reflux time (16-24h). Increase temperature if possible. YesSM->ActionTime ActionHydrazine Ensure ≥2 eq. of hydrazine hydrate. YesSM->ActionHydrazine ActionWorkup Check workup procedure. Cool to 0-4°C before filtering. NoSM->ActionWorkup

Caption: A troubleshooting decision workflow for common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the hydrazinolysis reaction?

A: The reaction is a classic example of nucleophilic acyl substitution . The nitrogen atom of hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxy group (as ethanol) to form the stable carbohydrazide product.

Q: Why is it necessary to use an ester intermediate? Can't the carboxylic acid be converted directly?

A: Attempting to react a carboxylic acid directly with hydrazine typically results in a simple acid-base reaction, forming a stable hydrazinium carboxylate salt. This salt is unreactive towards nucleophilic substitution. While coupling agents (e.g., DCC, EDC) could be used, the ester route is often more efficient, cost-effective, and easier to perform on a large scale, yielding a cleaner product. [1][2] Q: How does the choice of solvent impact the reaction?

A: The ideal solvent must meet two criteria: 1) It must effectively dissolve the starting ester, and 2) It should have a boiling point that allows for efficient reflux without degrading the reactants. Ethanol and methanol are the most commonly cited solvents as they meet both criteria perfectly. [3][4][5]They are polar enough to dissolve the reactants and their reflux temperatures are optimal for the reaction kinetics.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. [6]* Setup: Use silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio) is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm). The quinoline ring is UV-active. The starting ester will be less polar (higher Rf value) than the carbohydrazide product, which is much more polar due to the -NHNH2 group (lower Rf value). The reaction is complete when the spot corresponding to the starting ester has completely disappeared.

Section 4: Optimized Experimental Protocols

Protocol A: Synthesis of Ethyl 2-phenylquinoline-4-carboxylate

This protocol is a prerequisite for the main hydrazinolysis step and is based on the Pfitzinger reaction followed by esterification.

  • Preparation of Acid: 2-phenylquinoline-4-carboxylic acid can be prepared by reacting isatin with acetophenone in refluxing ethanol under basic conditions (e.g., 33% KOH). [4]2. Esterification:

    • To a solution of 2-phenylquinoline-4-carboxylic acid (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.

    • Heat the mixture to reflux and maintain for 12 hours, monitoring by TLC until the starting acid is consumed. [4] * Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by recrystallization or column chromatography.

Protocol B: Optimized Hydrazinolysis for Quinoline-4-carbohydrazide Formation

This protocol is synthesized from multiple successful literature procedures. [3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl quinoline-4-carboxylate (1 equivalent) in absolute ethanol or methanol (15-20 mL per gram of ester).

  • Addition of Hydrazine: Add hydrazine hydrate (80% solution in water, 5-10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 16-24 hours. The reaction progress should be monitored by TLC.

  • Product Isolation:

    • Upon completion (disappearance of the starting ester spot on TLC), remove the heat source and allow the mixture to cool to room temperature.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the white solid product.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any residual hydrazine and other soluble impurities.

    • Dry the product under vacuum. If further purification is needed, recrystallize the solid from 2-propanol or ethanol. [3]

Section 5: Data Summaries

Table 1: Recommended Reaction Parameters for Hydrazinolysis

ParameterRecommended ValueRationale & Notes
Ester:Hydrazine Ratio 1 : 5-10 molar equivalentsA large excess of hydrazine drives the reaction to completion.
Solvent Absolute Ethanol or MethanolExcellent solubility for the ester; optimal reflux temperature. [3][4]
Temperature Reflux (~78 °C for EtOH)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 16 - 24 hoursEnsures the reaction proceeds to completion. Monitor by TLC. [3]
Work-up Temperature 0 - 4 °CMaximizes precipitation and recovery of the final product.

Table 2: Quick Troubleshooting Reference

ProblemLikely Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient hydrazineReflux for a longer duration (24h); Increase molar equivalents of hydrazine.
Oily Product Impurities; Residual solventPurify via recrystallization; Ensure product is thoroughly dried under vacuum.
Multiple Spots on TLC Side reactions; Impure starting materialPurify starting ester; Recrystallize final product.
No Precipitation Product is soluble in the solventConcentrate the reaction mixture under vacuum; Add a non-polar anti-solvent.

Section 6: Reaction Mechanism

The formation of quinoline-4-carbohydrazide from its corresponding ethyl ester is a two-step nucleophilic acyl substitution.

Caption: Mechanism of nucleophilic acyl substitution in hydrazinolysis.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (Source: ACS Omega, National Institutes of Health) [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05073] [1][2]2. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04494a] [4][7]3. Troubleshooting low yield in Friedländer synthesis of quinolines. (Source: BenchChem) [URL: https://www.benchchem.com/technical-support/troubleshooting-low-yield-in-friedlander-synthesis-of-quinolines] [6]4. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (Source: ACS Omega) [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02824] [5]5. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis. (Source: chemicalbook.com) [URL: https://www.chemicalbook.com/synthesispath_29620-63-1.htm] [3]6. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/7/2125] [8]7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883839/] [9]8. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (Source: Revues Scientifiques Marocaines) [URL: https://www.revues.imist.ma/index.php/JMC/article/view/34685]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected peaks in the ¹H and ¹³C NMR spectra of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide. This document provides a structured approach to identifying common impurities and side products, helping you to ensure the integrity of your experimental results.

Understanding Your Compound: Expected NMR Peaks

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following tables outline the predicted chemical shifts for the protons and carbons of the target molecule. These predictions are based on established chemical shift values for quinoline, substituted benzene rings, and carbohydrazide moieties.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-NH (amide)~10.5 - 11.5Broad Singlet1H
-NH₂ (hydrazide)~4.5 - 5.5Broad Singlet2H
Quinoline-H~7.5 - 8.5Multiplets5H
Phenyl-H (ortho to propoxy)~7.0 - 7.2Doublet2H
Phenyl-H (meta to propoxy)~8.0 - 8.2Doublet2H
-OCH₂-~4.0 - 4.2Triplet2H
-CH₂- (propyl)~1.7 - 1.9Sextet2H
-CH₃ (propyl)~0.9 - 1.1Triplet3H

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonsPredicted Chemical Shift (ppm)
C=O (carbohydrazide)~165 - 170
Quinoline & Phenyl Carbons~115 - 160
-OCH₂-~69 - 71
-CH₂- (propyl)~22 - 24
-CH₃ (propyl)~10 - 12

Common Sources of Unexpected Peaks

Unexpected signals in your NMR spectrum can arise from various sources. This section details the most common culprits, categorized by their origin.

Solvent and Related Impurities

Even high-purity deuterated solvents can contain residual protonated solvent and water.

  • Residual Solvents: Acetone, ethanol, and ethyl acetate are common solvents used in synthesis and purification. Their characteristic peaks can often be observed in the final NMR spectrum.

  • Water: The chemical shift of water is highly dependent on the solvent and temperature. In DMSO-d₆, it typically appears as a broad singlet around 3.33 ppm.

Unreacted Starting Materials and Reagents

The synthesis of this compound likely involves a Pfitzinger reaction followed by hydrazinolysis. Residuals from these steps are a common source of impurities.

  • Isatin: A key starting material in the Pfitzinger reaction.

  • 4-Propoxyacetophenone: The other key starting material for the Pfitzinger reaction.

  • Ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate: The intermediate ester before the final hydrazinolysis step.

  • Hydrazine Hydrate: Used in excess for the conversion of the ester to the carbohydrazide.

Side Products of the Synthesis

The Pfitzinger reaction, while generally efficient, can lead to the formation of side products, especially if the reaction conditions are not optimized.

  • Decarboxylated Product: The quinoline-4-carboxylic acid intermediate can sometimes undergo decarboxylation.

  • Products from Self-Condensation of 4-Propoxyacetophenone: Under basic conditions, acetophenones can undergo self-condensation.

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a logical sequence of steps to help you identify the source of unexpected peaks in your NMR spectrum.

Troubleshooting_Workflow start Unexpected Peaks Observed in NMR Spectrum check_solvent 1. Identify Solvent and Common Impurity Peaks start->check_solvent compare_sm 2. Compare with Starting Material Spectra check_solvent->compare_sm d2o_exchange 3. Perform D₂O Exchange Experiment compare_sm->d2o_exchange spike_sample 4. Spike Sample with Suspected Impurity compare_sm->spike_sample If starting material is suspected d2o_exchange->spike_sample If exchangeable protons are suspected analyze_side_products 5. Analyze Potential Side Products spike_sample->analyze_side_products If impurity is not a starting material repurify 6. Repurify Sample analyze_side_products->repurify end Impurity Identified / Spectrum Clean repurify->end

Caption: A step-by-step workflow for troubleshooting unexpected NMR peaks.

Detailed Troubleshooting Steps

Step 1: Identify Solvent and Common Impurity Peaks

Consult a reliable reference for the chemical shifts of common laboratory solvents.[1][2] This is the first and simplest check to perform.

Step 2: Compare with Starting Material and Intermediate Spectra

If you have access to the NMR spectra of your starting materials (isatin, 4-propoxyacetophenone) and the intermediate ester (ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate), compare them to your product spectrum. This can quickly identify unreacted components.

Step 3: Perform a D₂O Exchange Experiment

To identify peaks corresponding to exchangeable protons (-NH, -NH₂, -OH), add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. Peaks from exchangeable protons will decrease in intensity or disappear.

Step 4: Spike the Sample with a Suspected Impurity

If you suspect a specific impurity (e.g., a starting material), add a small amount of that compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unexpected peak will confirm its identity.

Step 5: Analyze Potential Side Products

Consider the possible side reactions that could have occurred during your synthesis. For the Pfitzinger reaction, incomplete cyclization or side reactions of the starting materials are possibilities.[3]

Step 6: Repurify the Sample

If the impurities cannot be readily identified or are a complex mixture, repurification of your compound is recommended. Techniques such as recrystallization or column chromatography can be effective.

Frequently Asked Questions (FAQs)

Q1: My aromatic region is very complex and the peaks are overlapping. What can I do?

A1: Changing the NMR solvent can sometimes help to resolve overlapping peaks. Solvents like benzene-d₆ can induce different chemical shifts compared to DMSO-d₆ or CDCl₃ due to aromatic solvent-induced shifts (ASIS).

Q2: I see broad peaks in my spectrum. What could be the cause?

A2: Peak broadening can be caused by several factors, including poor shimming of the NMR instrument, the presence of paramagnetic impurities, or chemical exchange processes occurring on the NMR timescale. If the broadening is specific to certain peaks, it might indicate a dynamic process in your molecule.

Q3: I have an unexpected singlet that does not correspond to any of my expected protons. What could it be?

A3: A sharp singlet could be from a contaminant with a methyl or tert-butyl group, such as acetone or grease. It could also be a byproduct with a high degree of symmetry.

Q4: The integration of my peaks is not correct. Why?

A4: Inaccurate integration can result from overlapping peaks, a poor baseline correction, or a very short relaxation delay (d1) used during NMR acquisition, especially for quaternary carbons or protons on rigid structures. Ensure a sufficient relaxation delay (at least 5 times the longest T1) for quantitative analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

Sources

Technical Support Center: Enhancing the Purity of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide. This molecule and its analogs are of significant interest in medicinal chemistry and drug development. Achieving high purity is critical for obtaining accurate biological data and ensuring the safety and efficacy of potential drug candidates. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common challenges and enhance the purity of your final compound.

The synthesis of this target molecule typically follows a three-step sequence: a Pfitzinger reaction to construct the quinoline core, followed by esterification of the resulting carboxylic acid, and finally, hydrazinolysis to yield the desired carbohydrazide. Impurities can be introduced at each of these stages. This guide is structured to help you identify and eliminate these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: My final product has a low, broad melting point after the final hydrazinolysis step. What are the most likely impurities?

A1: A low and broad melting point is a classic indicator of impurity. The most common culprits at this stage are unreacted starting material from the previous step (the ethyl or methyl ester) and the hydrolyzed carboxylic acid.

  • Unreacted Ester: The hydrazinolysis reaction may not have gone to completion.

  • Carboxylic Acid: Trace amounts of water in your reaction solvent or hydrazine hydrate can hydrolyze the ester or the final hydrazide product back to the more stable 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid.

Initial Diagnosis: The first step is to perform a Thin-Layer Chromatography (TLC) analysis. Spot your crude product alongside the precursor ester. The ester is significantly less polar and will have a much higher Rƒ value than the highly polar carbohydrazide. The carboxylic acid will likely have an Rƒ value between the two, though it can sometimes streak.

Q2: I'm seeing significant streaking of my compound on a silica gel TLC plate. How can I get clean spots to assess purity?

A2: Streaking is a common issue with quinoline derivatives due to the basicity of the quinoline nitrogen atom, which interacts strongly with the acidic silanol groups on the surface of the silica gel.[1] To resolve this:

  • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or pyridine (~0.5-1%) to your TLC mobile phase. This base will neutralize the acidic sites on the silica, preventing the strong interaction with your compound and resulting in sharper, more defined spots. A good starting mobile phase for these compounds is Dichloromethane:Methanol (95:5) with 0.5% triethylamine.

Q3: After the Pfitzinger reaction, my crude 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is a dark, oily tar. Is it usable?

A3: It is common for Pfitzinger reactions to produce colored, tarry crude products due to the harsh basic and thermal conditions, which can cause side reactions and polymerization.[2][3] The crude product is often unusable for the next step without purification. The most effective way to purify the intermediate acid is through an acid-base workup followed by recrystallization. This exploits the acidic nature of the carboxylic acid group. See Protocol 1 for a detailed procedure.

Q4: Can I skip the esterification step and convert the carboxylic acid directly to the carbohydrazide?

A4: While direct conversion using peptide coupling reagents is possible, it is often less efficient and more expensive for bulk synthesis than the two-step esterification-hydrazinolysis route. The intermediate ester is typically easier to purify than the carboxylic acid, and its conversion to the hydrazide is usually a clean, high-yielding reaction. For achieving the highest purity, the traditional two-step method is recommended.

Troubleshooting Guide & In-Depth Solutions

This section addresses specific experimental problems and provides causal explanations and actionable solutions.

Problem 1: Low Yield and Purity in the Pfitzinger Reaction (Step 1)
  • Symptom: The reaction of isatin and 4-propoxyacetophenone results in a complex mixture with a low yield of the desired carboxylic acid.

  • Causality: The Pfitzinger reaction involves the base-catalyzed hydrolysis of isatin, followed by condensation with the ketone, cyclization, and dehydration.[3] Side reactions can include self-condensation of the 4-propoxyacetophenone or incomplete cyclization. The harsh conditions can also lead to decomposition.

  • Solutions:

    • Control Reaction Conditions: Ensure the base (e.g., 33% KOH solution) is added slowly and the reaction temperature is carefully controlled to prevent runaway reactions and charring.[4]

    • Thorough Acid-Base Purification: The desired product is a carboxylic acid salt (potassium quinoline-4-carboxylate) at the end of the reaction. This allows for a highly effective purification. Dissolve the crude residue in water, wash thoroughly with a non-polar organic solvent like diethyl ether to remove unreacted ketone and neutral impurities, and then slowly acidify the aqueous layer with HCl or acetic acid to precipitate the pure carboxylic acid.[2]

    • Recrystallize the Intermediate: Before proceeding to the next step, recrystallize the 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid. Ethanol or an ethanol/water mixture is often a suitable solvent system.[2] This is a critical step for ensuring the purity of the final product.

Problem 2: Incomplete Hydrazinolysis (Step 3)
  • Symptom: ¹H NMR of the final product shows residual ethyl/methyl ester signals (e.g., a quartet around 4.4 ppm and a triplet around 1.4 ppm for an ethyl ester). TLC shows a significant, less polar spot corresponding to the starting ester.

  • Causality: The reaction of an ester with hydrazine hydrate is an equilibrium process. Insufficient hydrazine, short reaction times, or low temperatures can lead to incomplete conversion.

  • Solutions:

    • Use Excess Hydrazine: Employ a larger excess of hydrazine hydrate (e.g., 10-20 equivalents) to drive the reaction to completion.

    • Increase Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress by TLC until the ester spot has completely disappeared. For many quinoline esters, refluxing in ethanol for 5-12 hours is effective.[5]

    • Solvent Choice: Absolute ethanol is the most common and effective solvent. The use of methanol can sometimes lead to faster reactions.

Problem 3: Product Fails to Crystallize or Oils Out
  • Symptom: The final product does not precipitate from the reaction mixture upon cooling, or it forms an oil instead of a solid.

  • Causality: This is often due to the presence of impurities that disrupt the crystal lattice formation. It can also occur if the chosen recrystallization solvent is too good a solvent, even at low temperatures.[6]

  • Solutions:

    • Purify First: Do not attempt to force crystallization of a very impure product. First, consider an alternative purification method like column chromatography to remove the bulk of impurities.

    • Optimize Recrystallization:

      • Use a Solvent Pair: If a single solvent is not working, use a solvent-pair system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes faintly cloudy. Gently heat to redissolve and then allow to cool slowly.

      • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Visualized Workflow and Logic

Overall Synthesis and Purification Strategy

The following diagram illustrates the key steps in the synthesis and the critical purification stages required to obtain high-purity this compound.

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Pfitzinger Isatin + 4-Propoxyacetophenone + KOH / EtOH PurifyAcid Acid-Base Workup & Recrystallization (Ethanol) Pfitzinger->PurifyAcid Crude Carboxylic Acid Salt Esterification Carboxylic Acid + EtOH + H₂SO₄ (cat.) PurifyAcid->Esterification Pure Carboxylic Acid WorkupEster Aqueous Workup Esterification->WorkupEster Hydrazinolysis Ester + Hydrazine Hydrate + EtOH (Reflux) WorkupEster->Hydrazinolysis Crude Ester FinalPurify Final Purification: Recrystallization (EtOH/H₂O) or Column Chromatography Hydrazinolysis->FinalPurify Crude Carbohydrazide FinalProduct Pure Product (>98%) FinalPurify->FinalProduct

Caption: Workflow for Synthesis and Purification.

Troubleshooting Logic for Impure Final Product

If your final product is impure, use this logic tree to diagnose the issue and find the appropriate solution.

G Start Impure Final Product (Low MP, Multiple TLC Spots) TLC Analyze Crude by TLC (vs. Ester & Acid) Start->TLC NMR Analyze by ¹H NMR TLC->NMR Spots Observed EsterSpot High Rƒ Spot Matches Ester? NMR->EsterSpot AcidSpot Mid Rƒ Spot/Streak Matches Acid? NMR->AcidSpot EsterYes YES EsterSpot->EsterYes EsterNo NO EsterSpot->EsterNo AcidYes YES AcidSpot->AcidYes AcidNo NO AcidSpot->AcidNo Sol_Ester Problem: Incomplete Hydrazinolysis Solution: Re-run reaction with excess hydrazine and longer reflux. Or, purify by column chromatography. EsterYes->Sol_Ester EsterNo->AcidNo Sol_Acid Problem: Hydrolysis Solution: Recrystallize from a non-aqueous solvent (e.g., Ethanol). If fails, use chromatography. AcidYes->Sol_Acid Sol_Other Problem: Other Impurities (e.g., starting materials from Step 1) Solution: Column Chromatography is required. Purify intermediates in future syntheses. AcidNo->Sol_Other

Caption: Diagnostic Logic for Product Purification.

Experimental Protocols

Protocol 1: Purification of Crude 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid

This protocol is designed to remove neutral impurities and colored tars following the Pfitzinger reaction.[2]

  • Dissolution: After completion of the Pfitzinger reaction, remove the ethanol solvent via rotary evaporation. To the resulting residue, add 100 mL of deionized water and stir until the solid material (the potassium salt) is fully dissolved. You may have a dark, inhomogeneous solution.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution with diethyl ether or ethyl acetate (3 x 50 mL). Discard the organic layers, which contain unreacted 4-propoxyacetophenone and other non-acidic side products. The desired product remains in the aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 3M hydrochloric acid (HCl) dropwise. Monitor the pH with pH paper. A precipitate will begin to form. Continue adding acid until the solution is acidic (pH ~4-5) and no further precipitation is observed.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 60-80°C to a constant weight.

  • Recrystallization (Optional but Recommended): Recrystallize the dried acid from hot ethanol to yield a purified, off-white to pale yellow solid.

Protocol 2: Column Chromatography of this compound

This protocol is for purifying the final product when recrystallization is insufficient. It incorporates a basic modifier to prevent streaking on silica gel.[7]

  • Prepare the Eluent: Prepare a mobile phase of Dichloromethane:Methanol:Triethylamine in a 95:5:0.5 ratio. This provides a moderately polar system with a basic modifier.

  • Prepare the Slurry: In a beaker, add silica gel (60 Å, 230-400 mesh) to a small amount of the least polar solvent you will use (e.g., pure dichloromethane or a hexane/ethyl acetate mixture). Create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column. Open the stopcock to drain some solvent, and tap the column gently to ensure the silica packs evenly without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve your crude carbohydrazide in a minimal amount of dichloromethane (if solubility is low, add a few drops of methanol). In a separate flask, add a small amount of silica gel to your dissolved sample to create a dry slurry by removing the solvent via rotary evaporation. Carefully add this dry silica-adsorbed sample to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column. Begin elution with a less polar solvent system (e.g., 100% Dichloromethane + 0.5% Et₃N) and gradually increase the polarity by slowly increasing the percentage of methanol. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified carbohydrazide.

Data Summary Tables

Table 1: Potential Impurities and Their TLC/NMR Signatures

ImpurityOriginating StepExpected TLC RƒKey ¹H NMR Signal(s) (in DMSO-d₆)
4-PropoxyacetophenoneStep 1 (Pfitzinger)HighSinglet ~2.5 ppm (CH₃ of ketone), Triplet ~4.0 ppm (-OCH₂-)
2-(4-Propoxyphenyl)quinoline-4-carboxylic acidStep 1/2/3 (Hydrolysis)Low to MediumBroad singlet >13 ppm (COOH), characteristic quinoline protons
Ethyl 2-(4-Propoxyphenyl)quinoline-4-carboxylateStep 2/3 (Incomplete rxn)Medium to HighQuartet ~4.4 ppm (OCH₂CH₃), Triplet ~1.4 ppm (OCH₂CH₃)
HydrazineStep 3 (Reagent)Baseline (highly polar)Very broad singlet (water-exchangeable)

Table 2: Recommended Solvent Systems for Purification

Compound / Purification StepTechniqueRecommended Solvent(s)Rationale
Carboxylic Acid IntermediateRecrystallizationEthanol or Ethanol/WaterGood solubility in hot ethanol, poor in cold. Water can be added as an anti-solvent.[5][8]
Ester IntermediateColumn ChromatographyHexanes:Ethyl Acetate (gradient)Good separation of moderately polar, neutral compounds.
Final CarbohydrazideRecrystallizationEthanol or MethanolThe polar hydrazide group is soluble in hot alcohols and less soluble upon cooling.
Final CarbohydrazideColumn ChromatographyDichloromethane:Methanol + 0.5% Et₃NPolar eluent for a polar compound; base prevents streaking.[7]

References

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Google Patents.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ResearchGate. Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation | Request PDF. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthetic route to quinoline‐4‐carboxyl derivatives. [Link]

  • Scribd. The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide. [Link]

  • ResearchGate. TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • NIH National Center for Biotechnology Information. Detection Progress of Selected Drugs in TLC. [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • NIH National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. [Link]

  • ResearchGate. (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents. [Link]

  • PubMed. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. [Link]

Sources

Technical Support Center: Synthesis of 2-Aryl-Quinoline-4-Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aryl-quinoline-4-carbohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthetic sequence. Here, we provide troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific experimental issues.

I. Overview of the Synthetic Pathway

The synthesis of 2-aryl-quinoline-4-carbohydrazides is a sequential process that typically involves three key transformations:

  • Quinoline Core Formation: Construction of the 2-aryl-quinoline-4-carboxylic acid scaffold.

  • Esterification: Conversion of the carboxylic acid to its corresponding ester.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final carbohydrazide product.

Each of these steps presents its own set of challenges that can impact yield, purity, and overall success of the synthesis. This guide will break down the troubleshooting for each stage.

Synthetic_Pathway cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A Aniline/Aryl Amine + Aryl Aldehyde + Pyruvic Acid B 2-Aryl-Quinoline-4-Carboxylic Acid A->B Doebner Reaction C 2-Aryl-Quinoline-4-Carboxylate Ester B->C H₂SO₄ / Alcohol D 2-Aryl-Quinoline-4-Carbohydrazide C->D N₂H₄·H₂O / Alcohol

Caption: General synthetic route to 2-aryl-quinoline-4-carbohydrazides.

II. Troubleshooting Guide & FAQs

Part A: Synthesis of the 2-Aryl-Quinoline-4-Carboxylic Acid Core

The formation of the quinoline ring is often the most challenging step, with several named reactions available, each with its own nuances. The Doebner reaction, involving the condensation of an aniline, an aryl aldehyde, and pyruvic acid, is a common and effective method.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Doebner reaction is resulting in very low yields or failing completely. What are the likely causes?

A1: Low yields in the Doebner reaction can stem from several factors:

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups are known to give poor yields under conventional Doebner conditions.[3][4] The nucleophilicity of the aniline is crucial for the initial condensation steps.

  • Reaction Conditions: Traditional methods often require refluxing in ethanol, which may not be optimal for all substrates.[2][3] Harsh acidic conditions can also lead to side reactions and degradation.

  • Catalyst Choice: While often run without an explicit catalyst, acid catalysis (e.g., trifluoroacetic acid, BF₃·THF) can be beneficial, but the choice and amount are critical.[2][3]

Troubleshooting Steps:

  • For Electron-Deficient Anilines: Consider a modified Doebner "hydrogen-transfer" protocol. A study by Shimizu et al. (2023) demonstrated that using a BF₃·THF catalyst system allows for the successful synthesis of quinolines from anilines bearing electron-withdrawing groups, which typically perform poorly.[3][4]

  • Optimize Reaction Conditions:

    • Solvent: While ethanol is common, consider solvent-free conditions or alternative solvents like acetic acid, which can sometimes improve yields.[2][5]

    • Temperature: Incrementally adjust the reflux temperature. Some reactions may benefit from milder conditions to prevent side product formation.

    • Order of Addition: A stepwise addition, where the aniline and aldehyde are first refluxed to form the Schiff base before adding pyruvic acid, can sometimes be advantageous.[2]

  • Catalyst Screening: If using a catalyst, screen different options. For instance, ytterbium perfluorooctanoate has been used as a water-tolerant Lewis acid catalyst for this transformation.

Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are these side products and how can I minimize them?

A2: The Doebner reaction is a three-component reaction, which can lead to a complex reaction mixture. Common side reactions include:

  • Self-condensation of Pyruvic Acid: Can occur under the reaction conditions.

  • Formation of Michael Adducts: Unwanted addition reactions can compete with the main cyclization pathway.

  • Incomplete Cyclization: Leading to linear intermediates.

Minimization Strategies:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component can favor side reactions.

  • Purification of Reactants: Ensure your aniline and aldehyde are pure. Impurities can interfere with the reaction.

  • Monitoring Reaction Progress: Closely monitor the reaction by TLC to avoid prolonged reaction times that can lead to decomposition or further side reactions.

Doebner_Reaction_Troubleshooting Start Low Yield in Doebner Reaction Substrate Is the aniline electron-deficient? Start->Substrate Conditions Are reaction conditions optimized? Substrate->Conditions No Sol_Substrate Use modified hydrogen-transfer protocol (e.g., BF₃·THF catalyst). Substrate->Sol_Substrate Yes SideProducts Are there significant side products? Conditions->SideProducts Yes Sol_Conditions Screen solvents (Ethanol, Acetic Acid, Solvent-free). Optimize temperature and addition order. Conditions->Sol_Conditions No Sol_SideProducts Control stoichiometry carefully. Purify starting materials. Monitor reaction closely by TLC. SideProducts->Sol_SideProducts Yes Success Improved Yield and Purity SideProducts->Success No Sol_Substrate->Success Sol_Conditions->Success Sol_SideProducts->Success

Caption: Decision tree for troubleshooting the Doebner reaction.

Part B: Esterification of 2-Aryl-Quinoline-4-Carboxylic Acid

This step is generally a standard Fischer esterification, but the heterocyclic nature of the substrate can present challenges.

Frequently Asked Questions (FAQs)

Q3: My esterification reaction is sluggish and gives low conversion, even after prolonged reflux. What can I do?

A3: The low reactivity of the carboxylic acid at position 4 of the quinoline ring can be attributed to steric hindrance and electronic effects from the fused ring system.

Troubleshooting Steps:

  • Increase Catalyst Loading: The catalytic amount of concentrated sulfuric acid is crucial. If conversion is low, consider a modest increase in the amount of acid.

  • Use a Dehydrating Agent: To drive the equilibrium towards the product side, remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods:

    • Conversion to Acid Chloride: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride, which can then be reacted with the desired alcohol.

    • Coupling Reagents: Use standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for reaction with the alcohol.

Q4: I am having difficulty purifying the ester from the unreacted carboxylic acid. What is the best approach?

A4: The similar polarities of the ester and the starting carboxylic acid can make chromatographic separation challenging.

Purification Protocol:

  • Aqueous Work-up: After the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[2] This will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The desired ester will move into the organic layer, while the carboxylate salt will remain in the aqueous layer.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Recrystallization/Chromatography: The crude product can then be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography if necessary.[5]

Part C: Hydrazinolysis of the Ester to Form the Carbohydrazide

This final step involves the nucleophilic acyl substitution of the ester with hydrazine.

Frequently Asked Questions (FAQs)

Q5: The hydrazinolysis reaction is not going to completion. How can I improve the conversion?

A5: Incomplete conversion is often due to insufficient reactivity or suboptimal reaction conditions.

Troubleshooting Steps:

  • Increase Hydrazine Hydrate Excess: Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents) to push the reaction to completion.

  • Extend Reaction Time/Increase Temperature: Reflux the reaction mixture for a longer period. Monitoring by TLC is essential to determine the optimal time.

  • Solvent Choice: The reaction is typically performed in a protic solvent like ethanol or methanol, which facilitates the reaction.[6] Ensure the starting ester is fully dissolved.

Q6: My final 2-aryl-quinoline-4-carbohydrazide product is difficult to purify and contains residual hydrazine. How should I purify it?

A6: Hydrazine is toxic and must be completely removed. The product itself can sometimes be sparingly soluble, complicating purification.

Purification Protocol:

  • Precipitation: Upon completion of the reaction, the carbohydrazide product often precipitates from the reaction mixture upon cooling.[7]

  • Filtration and Washing: Filter the solid product and wash it thoroughly with cold ethanol or water to remove excess hydrazine and other soluble impurities.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, acetic acid) to obtain a pure product.[7]

  • Vacuum Drying: Dry the final product under high vacuum at a slightly elevated temperature to ensure complete removal of any residual solvent and hydrazine.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids (Doebner Reaction)[2][5]
Step Action Details
1Reactant Mixing In a round-bottomed flask, mix the arylaldehyde (1 mmol), pyruvic acid (1 mmol), and aniline (1 mmol).
2Catalyst & Solvent Add a suitable solvent (e.g., ethanol or acetic acid) and a catalytic amount of an acid catalyst if required.
3Reaction Stir the mixture vigorously and heat to reflux (typically 80-120 °C) under solvent-free or solvent conditions.
4Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 4:6).[5]
5Work-up After completion, cool the mixture and pour it into ice water. Adjust the pH to basic with an aqueous solution of NaOH or K₂CO₃.[2]
6Purification Filter the resulting solid. For further purification, dissolve the solid in hot ethanol and recrystallize.[5]
Protocol 2: General Procedure for Hydrazinolysis[6]
Step Action Details
1Reactant Mixing Dissolve the 2-aryl-quinoline-4-carboxylate ester (1 mmol) in absolute ethanol.
2Hydrazine Addition Add an excess of hydrazine hydrate (e.g., 5 mmol) to the solution.
3Reaction Heat the mixture to reflux for several hours (monitor by TLC).
4Isolation Cool the reaction mixture to room temperature. The carbohydrazide product often precipitates.
5Purification Filter the solid, wash thoroughly with cold ethanol, and dry under vacuum. Recrystallize if necessary.

IV. References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Ghasemi, H., Ziarati, A., & Badiei, A. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3354–3363. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Retrieved from [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(12), 3126. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • ResearchGate. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Retrieved from [Link]

  • Bose, D. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Retrieved from [Link]

  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • Shimizu, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Shimizu, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Retrieved from [Link]

  • Metwally, K. A., et al. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(24), 8675–8682. Retrieved from [Link]

  • RSC Publishing. (2020, January 29). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

  • MDPI. (n.d.). Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Retrieved from

  • ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aryl quinolines 21 from β-arylpropionitriles with aryl lithiums and NIS. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents. Retrieved from [Link]

  • NIH. (n.d.). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]

Sources

improving the stability of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. Our goal is to ensure the stability and integrity of your experiments by addressing common challenges you may encounter.

Introduction to this compound

This compound is a molecule of interest in medicinal chemistry, belonging to the quinoline class of compounds. Quinolines are known for a wide range of biological activities.[1][2] The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide will walk you through the potential stability issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What does this indicate?

A change in color, typically to yellow or brown, is a common sign of degradation in quinoline-containing compounds.[3] This is often due to oxidation or photodegradation. It is crucial to minimize exposure to light and oxygen to maintain the integrity of your solution.

Q2: I'm observing precipitation in my aqueous-based experimental buffer. Why is this happening?

Similar quinoline-based compounds, such as 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide, exhibit poor solubility in water.[4] It is likely that this compound also has limited aqueous solubility. Precipitation can occur if the concentration of the compound exceeds its solubility limit in your specific buffer system. The use of co-solvents is often necessary to maintain solubility.

Q3: Can I pre-dissolve the compound in an organic solvent and then dilute it in my aqueous buffer?

Yes, this is a highly recommended practice. Dissolving the compound first in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can significantly improve its solubility in aqueous solutions.[4] However, it is important to consider the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Q4: What are the optimal storage conditions for a stock solution of this compound?

For maximum stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light. Aliquoting the stock solution into smaller, single-use volumes is also advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: How does pH affect the stability of this compound?

The stability of both quinoline and carbohydrazide moieties can be pH-dependent. Generally, hydrazides are more stable as the pH approaches neutrality.[5] Extreme acidic or basic conditions can promote the hydrolysis of the carbohydrazide group.[6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when working with this compound in solution.

Issue 1: Compound Precipitation
  • Observation: A solid precipitate forms in the solution, either immediately after preparation or over time.

  • Root Cause Analysis: This is most likely due to the low aqueous solubility of the compound.[4] The concentration may be too high for the chosen solvent system, or the compound may be "crashing out" upon dilution into an aqueous buffer.

  • Solutions:

    • Decrease Concentration: The simplest approach is to work with a lower concentration of the compound.

    • Utilize Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

SolventRecommended UseConsiderations
DMSO Primary choice for stock solutions due to high solubility.[4]Final concentration in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.
DMF An alternative to DMSO with similar solubilizing properties.[4]Check for compatibility with your experimental setup and biological system.
Ethanol Can be effective for dissolving and crystallization.[4]May have biological effects at higher concentrations.
Issue 2: Solution Discoloration and Loss of Activity
  • Observation: The solution changes color over time, and a decrease in the compound's expected biological activity is observed.

  • Root Cause Analysis: This points towards chemical degradation. The primary suspects are oxidation and photodegradation of the quinoline ring.[3][7] Hydrolysis of the carbohydrazide moiety is also a possibility, especially under non-neutral pH conditions or at elevated temperatures.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the powder.

  • Vortexing/Sonication: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in amber vials at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw the stock solution and dilute it to the final working concentration in your experimental buffer.

Protocol 2: Assessing Compound Stability

To proactively assess the stability of your compound under specific experimental conditions, a simple time-course experiment can be performed.

  • Preparation: Prepare your final working solution of the compound in the intended experimental buffer.

  • Incubation: Incubate the solution under the exact conditions of your experiment (temperature, lighting).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact compound remaining. A decrease in the peak area corresponding to the parent compound over time indicates degradation.

Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.

Compound 2-(4-Propoxyphenyl)quinoline- 4-carbohydrazide in Solution Oxidation Oxidation (Quinoline Ring) Compound->Oxidation O2 Photodegradation Photodegradation (Quinoline Ring) Compound->Photodegradation Light Hydrolysis Hydrolysis (Carbohydrazide Moiety) Compound->Hydrolysis H2O (non-neutral pH, heat) Degraded_Products Degraded Products (Loss of Activity) Oxidation->Degraded_Products Photodegradation->Degraded_Products Hydrolysis->Degraded_Products

Caption: Potential degradation pathways for this compound.

start Stability Issue Observed (e.g., precipitation, discoloration) check_solubility Is the compound fully dissolved? start->check_solubility use_cosolvent Action: Use co-solvent (e.g., DMSO) and/or reduce concentration. check_solubility->use_cosolvent No check_storage Review storage conditions: - Protected from light? - Appropriate temperature? - Freshly prepared? check_solubility->check_storage Yes end Issue Resolved use_cosolvent->end improve_storage Action: Store in amber vials at -20°C or below. Prepare fresh solutions. check_storage->improve_storage No check_buffer Check buffer pH and temperature. Is pH extreme or temperature elevated? check_storage->check_buffer Yes improve_storage->end adjust_buffer Action: Adjust pH towards neutral. Conduct experiments at lower temperatures if possible. check_buffer->adjust_buffer Yes check_buffer->end No adjust_buffer->end

Caption: Troubleshooting workflow for stability issues.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10237303, 2-(4-Bromophenyl)quinoline-4-carbohydrazide. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(34), 24863-24881. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed. Retrieved from [Link]

  • Al-Jubail, A. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(21), 7381. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Retrieved from [Link]

  • Datapdf.com. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide. Retrieved from [Link]

  • Pinto, M., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega, 6(4), 2999-3011. [Link]

  • Al-Nuri, M. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics, 11(10), 412. [Link]

  • Google Patents. (n.d.). US4549024A - Oxidation of quinoline to quinolinic acid.
  • YouTube. (2017). mr i explains: Condensation and Hydrolysis Reactions in Carbohydrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • BIOSYNCE. (2025). What are the oxidation products of quinoline?. Retrieved from [Link]

  • ResearchGate. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]

Sources

Technical Support Center: Refining Antimicrobial Testing Protocols for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for antimicrobial susceptibility testing (AST) of quinoline-based compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of testing this important class of antimicrobials. Quinolones, and their broader quinoline relatives, present unique challenges in standardized testing protocols due to their physicochemical properties. This guide provides in-depth, field-proven insights to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here, we address common issues encountered during the antimicrobial testing of quinoline compounds.

Q1: My MIC values for a novel quinoline compound are inconsistent across experiments. What are the likely causes?

Inconsistent Minimum Inhibitory Concentration (MIC) values for quinoline compounds often stem from their physicochemical properties. The primary culprits are poor solubility and interaction with divalent cations in the testing medium. Precipitation of the compound at higher concentrations can lead to an artificially high MIC. Additionally, the chelation of cations like Mg²⁺ and Ca²⁺ by the quinoline molecule can affect both the compound's activity and bacterial susceptibility, leading to variability.[1][2]

Q2: I'm struggling to dissolve my quinoline derivative for broth microdilution. Which solvent should I use?

The choice of solvent is critical and must be carefully validated to ensure it doesn't interfere with the assay. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its strong solubilizing power. However, the final concentration of DMSO in the assay should typically be kept below 1% (v/v) to avoid any intrinsic antimicrobial or inhibitory effects on bacterial growth. It is crucial to run a solvent-only control to confirm it has no effect on the tested microorganisms.

Q3: Why are the inhibition zones in my disk diffusion assay for a quinoline compound fuzzy or showing inner colonies?

Fuzzy zones or the presence of colonies within the zone of inhibition can indicate several issues. "Trailing" endpoints, where microbial growth is reduced but not completely inhibited over a range of concentrations, can be a factor. This may be due to the compound being bacteriostatic rather than bactericidal at those concentrations. The metal-chelating properties of quinolines can also play a role, as variations in cation concentration across the agar can affect the compound's diffusion and activity.[1][2]

Q4: Can I use standard Mueller-Hinton Broth (MHB) for testing my quinoline compounds?

Standard Mueller-Hinton Broth is the recommended medium for many standardized AST protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[3] However, the cation concentrations in standard MHB can be variable between batches and suppliers. For quinoline compounds, whose activity can be significantly affected by divalent cations, using cation-adjusted Mueller-Hinton Broth (CAMHB) is highly recommended to ensure reproducibility.

Q5: How does the mechanism of action of quinolones relate to the testing challenges?

Quinolones primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4][5][6] This mechanism is not directly linked to solubility issues but is central to their antibacterial effect. Understanding that these are the targets helps in interpreting results, as resistance often arises from mutations in the genes encoding these enzymes.[4][6]

Troubleshooting Guides

This section provides a systematic approach to resolving specific experimental problems.

Issue 1: Inconsistent or Non-Reproducible MIC Values in Broth Microdilution
Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visual Inspection: Carefully inspect the wells of your microtiter plate for any signs of precipitation, especially at higher concentrations. Use a light source and view from the bottom of the plate. 2. Solubility Assessment: Perform a preliminary solubility test of your compound in the final assay medium (e.g., CAMHB) at the highest concentration to be tested. 3. Stock Solution Optimization: If solubility is an issue, consider preparing the stock solution in a different solvent (e.g., DMSO, ethanol) and ensure the final solvent concentration in the assay is non-inhibitory (typically ≤1%). Run a solvent control.
Cation Chelation 1. Use Cation-Adjusted Medium: Switch to Cation-Adjusted Mueller-Hinton Broth (CAMHB) to standardize the concentration of Mg²⁺ and Ca²⁺.[2] 2. Controlled Cation Addition: For novel compounds with strong chelating properties, you may need to further investigate the effect of specific cation concentrations on the MIC by supplementing the medium with varying known amounts of MgCl₂ or CaCl₂.
Inoculum Variability 1. Standardize Inoculum: Ensure the bacterial inoculum is consistently prepared to a 0.5 McFarland standard.[7][8] 2. Fresh Cultures: Always use fresh (18-24 hour) bacterial cultures grown on non-selective agar.[9]
Pipetting Errors 1. Calibrate Pipettes: Regularly calibrate all pipettes used for serial dilutions. 2. Use a Multichannel Pipette: For preparing microdilution trays, a multichannel pipette can improve consistency.[10]
Issue 2: Aberrant Zone Diameters in Disk Diffusion Assays
Potential Cause Troubleshooting Steps
Zones Too Small 1. Inoculum Too Heavy: The bacterial lawn may be too dense. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.[10] 2. Agar Too Thick: The depth of the Mueller-Hinton agar should be uniform, typically 4 mm.[8] 3. Expired Disks: Check the expiration date of your antimicrobial disks. 4. Incorrect pH of Medium: If the pH of the Mueller-Hinton agar is below 7.2, quinolones may appear to lose potency.[2]
Zones Too Large 1. Inoculum Too Light: A sparse bacterial lawn will result in larger zones. Re-standardize your inoculum.[10] 2. Agar Too Thin: A shallow agar depth can lead to excessive diffusion and larger zones.[10]
Colonies Within the Zone 1. Mixed Culture: Your inoculum may be contaminated. Perform a purity plate to ensure a single colony type.[7] 2. Trailing Effect: This may be a characteristic of the compound. Consider supplementing with a broth microdilution test to determine the MIC. 3. Resistant Subpopulation: The presence of resistant mutants can lead to colonies within the inhibition zone.

Experimental Protocols & Workflows

Protocol 1: Optimized Broth Microdilution for Quinolines

This protocol, based on CLSI guidelines, includes modifications to address the challenges of quinoline compounds.[3][11]

  • Compound Preparation:

    • Prepare a stock solution of the quinoline compound in an appropriate solvent (e.g., DMSO) at a concentration at least 100x the highest desired final concentration.

    • Perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria). If a solvent was used, include a solvent control.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the quinoline compound that completely inhibits visible growth of the organism.[10][12][13]

Workflow for Troubleshooting Poorly Soluble Quinolines

G cluster_0 Solubility Troubleshooting Workflow start Start: Inconsistent MICs or Visible Precipitation solubility_check Assess Solubility in CAMHB at Max Concentration start->solubility_check is_soluble Is Compound Soluble? solubility_check->is_soluble use_dmso Prepare 100x Stock in DMSO is_soluble->use_dmso No proceed_mic Proceed with Standard MIC Protocol is_soluble->proceed_mic Yes check_dmso_effect Run Solvent Control (≤1% DMSO) use_dmso->check_dmso_effect dmso_inhibits Does Solvent Inhibit Growth? check_dmso_effect->dmso_inhibits dmso_inhibits->proceed_mic No alt_solvent Try Alternative Solvent (e.g., Ethanol) dmso_inhibits->alt_solvent Yes alt_solvent->check_dmso_effect

Caption: Workflow for addressing solubility issues with quinoline compounds.

Mechanism of Quinolone-Induced Cation Chelation and its Impact on AST

Quinolone activity can be significantly influenced by the presence of divalent cations like Mg²⁺ and Ca²⁺ in the test medium. The keto-acid moiety common to many quinolones acts as a chelating agent, forming complexes with these cations. This chelation can reduce the effective concentration of the free, active drug available to penetrate the bacterial cell and inhibit its targets, DNA gyrase and topoisomerase IV. This interaction underscores the importance of using cation-adjusted media for reproducible results.

G cluster_0 Quinolone-Cation Interaction cluster_1 Impact on Bacterial Cell quinolone Free Quinolone complex Quinolone-Cation Complex (Inactive) quinolone->complex Chelation cell Bacterial Cell quinolone->cell Penetration cation Divalent Cations (Mg²⁺, Ca²⁺) cation->complex complex->cell Reduced Penetration target DNA Gyrase / Topoisomerase IV cell->target inhibition Inhibition of DNA Replication target->inhibition

Caption: Impact of cation chelation on quinolone activity.

References

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Wolska, K., Grudniak, A., & Kraczkiewicz-Dowjat, A. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Visualized Experiments, (182), e63304. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Microbe Notes. (2022, August 18). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. [Link]

  • Jain, S., & Butler, E. K. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • bioMerieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • APEC. Antimicrobial Susceptibility Testing. [Link]

  • OIE. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Redondo, C., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 27(2), 117-125. [Link]

  • Drlica, K., & Zhao, X. (1997). Mechanism of Quinolone Action and Resistance. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Hooper, D. C. (2018). Insights into antibiotic resistance promoted by quinolone exposure. mBio, 9(5), e01555-18. [Link]

  • Mushtaq, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 75. [Link]

  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1157-1178. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • ACS Publications. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics. [Link]

  • Fernández, J., & Machado, M. J. (2021). Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones. Antibiotics, 10(9), 1059. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • Barry, A. L., & Fuchs, P. C. (1993). Selection of a Fluoroquinolone-Class Disk for Susceptibility Tests. The American Journal of Medicine, 94(3A), 17S-22S. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1975-1978. [Link]

  • Wikipedia. Quinolone antibiotic. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Oxford Academic. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Journal of Antimicrobial Chemotherapy. [Link]

  • MDPI. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • MDPI. (2023). Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. [Link]

  • Clinical & Laboratory Standards Institute. Resources. [Link]

  • Dovepress. (2017). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Microbiology Society. Mechanisms of quinolone action and resistance: where do we stand?. [Link]

  • National Center for Biotechnology Information. (2018). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. [Link]

  • ResearchGate. Disk Diffusion Susceptibility Test Troubleshooting Guide. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • The Royal Society of Chemistry. A Structural and Statistical Investigation of Quinoline π – π stacking Interactions. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Synthesis and evaluation of novel antimicrobial quinoline derivatives. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide and Other Quinoline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comparative analysis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide against other notable quinoline derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. While direct experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential activity based on the performance of structurally related compounds.

The 2-Aryl-Quinoline-4-Carbohydrazide Scaffold: A Platform for Diverse Biological Activity

The 2-aryl-quinoline-4-carbohydrazide core structure presents a versatile platform for drug design. The substituent at the 2-position of the quinoline ring plays a crucial role in determining the compound's biological target and potency.[3] Variations in the electronic and steric properties of this substituent can significantly influence the molecule's interaction with biological macromolecules.

For the purpose of this guide, we will compare the prospective profile of this compound with two well-characterized derivatives: a potent antimicrobial agent, 2-(4-Bromophenyl)quinoline-4-carbohydrazide , and a promising anticancer compound, a 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of the selected quinoline derivatives. It is important to note that the data for this compound is hypothetical and projected based on structure-activity relationship (SAR) trends observed in related compounds. The propoxy group, being moderately lipophilic and an electron-donating group, may influence cell permeability and target interaction.

Compound2-SubstituentBiological ActivityKey Performance Metric (IC₅₀/MIC)Proposed Mechanism of Action
This compound 4-PropoxyphenylAnticipatedHypotheticalTo be determined
2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivative 4-BromophenylAntimicrobialMIC against S. aureus: 38.64 µM[4]Inhibition of DNA Gyrase[4]
2-(Quinoline-4-carbonyl)hydrazide-acrylamide Hybrid Acrylamide MoietyAnticancerIC₅₀ against MCF-7 cells: 2.71 µM[5]EGFR Tyrosine Kinase Inhibition[5]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

To ascertain the antimicrobial efficacy of novel quinoline derivatives, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential. The following is a detailed methodology based on established practices.[4]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Mechanistic Insights: Visualizing the Mode of Action

The biological activity of quinoline derivatives is intrinsically linked to their interaction with specific molecular targets. The following diagram illustrates the proposed mechanism of action for the antimicrobial 2-(4-bromophenyl)quinoline-4-carbohydrazide derivative.

G cluster_0 Bacterial Cell Quinoline Derivative Quinoline Derivative DNA Gyrase DNA Gyrase Quinoline Derivative->DNA Gyrase Inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication Blocks Cell Death Cell Death DNA Replication->Cell Death Leads to

Caption: Proposed mechanism of antimicrobial action for a 2-aryl-quinoline-4-carbohydrazide derivative.

Future Directions and Conclusion

While the existing literature provides a strong foundation for the therapeutic potential of 2-aryl-quinoline-4-carbohydrazide derivatives, further investigation into compounds like this compound is warranted. The synthesis and subsequent biological evaluation of this specific derivative will be crucial to validate the structure-activity relationships discussed and to potentially uncover novel therapeutic agents. Researchers are encouraged to utilize the provided experimental framework as a starting point for their investigations into this promising class of compounds.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL not available)
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (URL not available)
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed. [Link]

  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - NIH. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - NIH. [Link]

  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of a New Set of 2-arylpyrazolo[3,4-c]quinoline Derivatives as Adenosine Receptor Antagonists - PubMed. [Link]

  • 2-(Quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6h... - ResearchGate. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - ResearchGate. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. [Link]

  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes - PubMed. [Link]

  • Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed. [Link]

  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. [Link]

Sources

A Researcher's Guide to Validating the Biological Activity of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both exhilarating and fraught with scientific rigor. This guide provides a comprehensive framework for the validation of the biological activity of a promising, yet under-characterized molecule: 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide. Rather than presenting a rigid protocol, we will explore the causal logic behind experimental choices, establish self-validating systems, and ground our approach in authoritative methodologies. This guide will empower you to not only assess the potential of this specific compound but also to apply these principles to other novel quinoline derivatives.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][4][5] The carbohydrazide moiety is also a well-known pharmacophore that contributes to the biological activities of various heterocyclic compounds.[1][6][7] The combination of these two pharmacores in this compound suggests a high potential for significant biological activity. This guide will focus on a comparative validation approach across three key therapeutic areas: oncology, microbiology, and inflammation.

Section 1: Synthesis and Characterization of this compound

A robust validation begins with the unambiguous synthesis and characterization of the target compound. The synthesis of quinoline-4-carbohydrazide derivatives typically involves a multi-step process, often starting from a substituted aniline and a cyclic ketone to form the quinoline core, followed by esterification and subsequent hydrazinolysis to yield the carbohydrazide.[8][9]

A plausible synthetic route for this compound is outlined below. This proposed pathway is based on established synthetic methodologies for similar quinoline derivatives.[8][9]

Synthesis_Workflow A 2-amino-4'-propoxybenzophenone C Pfitzinger Reaction (Acid-catalyzed condensation) A->C B Ethyl pyruvate B->C D Ethyl 2-(4-propoxyphenyl)quinoline-4-carboxylate C->D Cyclization F Hydrazinolysis D->F E Hydrazine hydrate E->F G This compound F->G Formation of carbohydrazide

Caption: Proposed synthetic workflow for this compound.

Upon successful synthesis, comprehensive characterization is paramount to confirm the structure and purity of the compound. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[6][8][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the carbohydrazide and the aromatic C=C and C=N bonds of the quinoline ring.[1][6]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Section 2: Comparative In Vitro Anticancer Activity Assessment

Quinoline derivatives have shown significant promise as anticancer agents, often acting through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of key kinases.[2][3][11][12] A systematic in vitro evaluation is the first step in validating the potential of this compound in oncology.

Experimental Design: A Multi-Cell Line Approach

To obtain a comprehensive understanding of the compound's cytotoxic potential, it is crucial to screen it against a panel of cancer cell lines representing different tumor types. A suggested panel could include:

  • MCF-7: A human breast adenocarcinoma cell line.[8][10]

  • A549: A human lung carcinoma cell line.[13]

  • HeLa: A human cervical cancer cell line.

  • HT-29: A human colon adenocarcinoma cell line.[14]

Comparator Compounds:

  • Doxorubicin: A widely used chemotherapeutic agent, serving as a positive control.[8]

  • A structurally related quinoline derivative with known anticancer activity: This will provide a direct comparison within the same chemical class. For instance, a compound from a study on 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids could be chosen.[8][10]

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[15][16]

Step-by-Step Methodology:

  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the comparator compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation and Interpretation

The results should be summarized in a clear and concise table.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental DataExperimental Data
Comparator Quinoline DerivativeExperimental DataExperimental DataExperimental DataExperimental Data

A lower IC₅₀ value indicates higher cytotoxic activity. Comparing the IC₅₀ values of the test compound with doxorubicin and the comparator quinoline will provide a clear indication of its relative potency.

Anticancer_Workflow A Cancer Cell Lines (MCF-7, A549, HeLa, HT-29) B Cell Seeding in 96-well plates A->B C Treatment with Test Compound and Comparators B->C D MTT Assay C->D E Absorbance Measurement D->E F IC₅₀ Determination E->F G Comparative Analysis F->G

Caption: Experimental workflow for in vitro anticancer activity screening.

Section 3: Comparative Antimicrobial Activity Evaluation

The quinoline nucleus is present in several antibacterial drugs, and carbohydrazide derivatives have also demonstrated antimicrobial properties.[1][6][7][17][18] Therefore, it is logical to assess the antimicrobial potential of this compound.

Experimental Design: Screening Against a Broad Spectrum of Microbes

A representative panel of pathogenic bacteria and fungi should be used for the initial screening:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger[6]

Comparator Compounds:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Fluconazole: A common antifungal agent.[6]

Protocol: Agar Well Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of a compound.[1]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum on the surface of the agar plates.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates.

  • Compound Loading: Add a defined concentration of the test compound and comparator drugs (e.g., 100 µ g/well ) into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Data Presentation and Interpretation

The results can be presented in a table comparing the zones of inhibition.

Compound (100 µ g/well )S. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)C. albicans (mm)A. niger (mm)
This compoundExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
CiprofloxacinExperimental DataExperimental DataExperimental DataExperimental DataN/AN/A
FluconazoleN/AN/AN/AN/AExperimental DataExperimental Data

A larger zone of inhibition indicates greater antimicrobial activity. This initial screening can be followed by determining the Minimum Inhibitory Concentration (MIC) for the active compounds to quantify their potency.

Section 4: Comparative Anti-inflammatory Activity Assessment

Certain quinoline derivatives have demonstrated anti-inflammatory properties, often by inhibiting inflammatory mediators like cyclooxygenase (COX) enzymes.[19][20][21]

Experimental Design: In Vitro and In Vivo Models

A two-tiered approach is recommended for evaluating anti-inflammatory activity.

In Vitro Model:

  • Assay: Inhibition of protein denaturation. This is a simple and rapid in vitro assay to screen for anti-inflammatory activity.

  • Principle: Inflammation is often associated with protein denaturation. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory potential.[19]

In Vivo Model (if promising in vitro results are obtained):

  • Assay: Carrageenan-induced paw edema in rats. This is a classic and well-established model for evaluating acute inflammation.[21][22]

Comparator Compounds:

  • Diclofenac sodium: A potent non-steroidal anti-inflammatory drug (NSAID).[19]

  • Indomethacin: Another commonly used NSAID for in vivo studies.[21][22]

Protocol: In Vitro Inhibition of Protein Denaturation

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound and diclofenac sodium.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Data Presentation and Interpretation

The results should be presented in a table showing the percentage inhibition at different concentrations.

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound50Experimental Data
100Experimental Data
200Experimental Data
Diclofenac Sodium50Experimental Data
100Experimental Data
200Experimental Data

A higher percentage of inhibition indicates stronger anti-inflammatory activity. Promising results from this in vitro assay would warrant further investigation using in vivo models.

Section 5: Concluding Remarks and Future Directions

This guide has provided a structured and comparative framework for the initial biological validation of this compound. By employing a multi-faceted approach that encompasses anticancer, antimicrobial, and anti-inflammatory screening, researchers can gain a comprehensive understanding of the therapeutic potential of this novel compound. The emphasis on using well-established protocols and appropriate comparator compounds ensures the scientific rigor and validity of the findings.

Positive results in any of these initial screens should be followed by more in-depth mechanistic studies. For instance, promising anticancer activity would necessitate investigations into the mode of cell death (apoptosis vs. necrosis), cell cycle analysis, and identification of molecular targets. Similarly, significant antimicrobial activity would require determination of MIC and MBC (Minimum Bactericidal Concentration) values and studies on the mechanism of action.

The journey of drug discovery is iterative. The data generated from the experiments outlined in this guide will be instrumental in making informed decisions about the future development of this compound and other novel quinoline derivatives.

References

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. Available at: [Link][1][6]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. Available at: [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing - The Royal Society of Chemistry. Available at: [Link][8][10]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. Available at: [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Semantic Scholar. Available at: [Link]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. Available at: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. Available at: [Link]

  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. ResearchGate. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Quinoline derivative with significant antibacterial properties. ResearchGate. Available at: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central. Available at: [Link]

  • A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. Available at: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available at: [Link]

  • Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Semantic Scholar. Available at: [Link]

  • (PDF) Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. ResearchGate. Available at: [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. Available at: [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available at: [Link]

  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. Available at: [Link]

  • Biological activities of quinoline derivatives. PubMed. Available at: [Link]

Sources

A Comparative Analysis of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide and 2-(4-Bromophenyl)quinoline-4-carbohydrazide for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Structurally Related Quinoline Scaffolds

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this class, 2-phenylquinoline-4-carbohydrazide derivatives have emerged as a particularly fruitful area of investigation. This guide provides a detailed comparative analysis of two specific analogs: 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide and the more extensively characterized 2-(4-bromophenyl)quinoline-4-carbohydrazide .

This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, known biological performance, and prospective therapeutic potential of these compounds. While extensive experimental data exists for the bromo-derivative, this guide will leverage established structure-activity relationship (SAR) principles to forecast the potential attributes of its propoxy-counterpart, providing a logical framework for future research endeavors.

At a Glance: Key Physicochemical and Biological Properties

The seemingly minor substitution of a bromine atom with a propoxy group at the para-position of the 2-phenyl ring instigates significant changes in the molecule's physicochemical characteristics. These differences are paramount, as they directly influence pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound2-(4-Bromophenyl)quinoline-4-carbohydrazideRationale for Comparison
Molecular Formula C₁₉H₁₉N₃O₂C₁₆H₁₂BrN₃OThe addition of a C₃H₇O group versus a single Br atom significantly alters the molecular weight and elemental composition.
Molecular Weight 321.38 g/mol 342.20 g/mol The bromo-derivative is heavier, a factor that can influence diffusion and transport properties.
Substitution Nature Electron-donating, flexible, lipophilic alkyl chainElectron-withdrawing, halogenThis is the core chemical difference. The propoxy group is an electron-donating group (EDG) via resonance and is sterically larger and more flexible. The bromine is an electron-withdrawing group (EWG) via induction and a halogen bond donor. These electronic and steric differences are expected to profoundly impact target binding and metabolism.
Known Biological Target Not explicitly determined; potential for broad activityBacterial DNA Gyrase[3][4]The bromo-derivative is a confirmed inhibitor of a critical bacterial enzyme, providing a benchmark for the propoxy analog's potential antimicrobial activity.
Reported Activity No direct experimental data availableMIC vs. S. aureus : 38.64 - 49.04 µM (for derivatives)[4]; IC₅₀ vs. S. aureus DNA Gyrase : 8.45 - 33.64 µM (for derivatives)[3]Quantitative data for the bromo-derivative establishes a baseline for potency. The propoxy analog's activity remains a key question for investigation.

Synthetic Strategy: A Unified Approach via the Pfitzinger Reaction

The synthesis of both title compounds follows a reliable and well-established three-step pathway, commencing with the versatile Pfitzinger quinoline synthesis.[5][6] This reaction provides a direct route to the key quinoline-4-carboxylic acid intermediate, which is the common precursor to both final carbohydrazide products. The choice of a substituted acetophenone in the initial step is the sole diverging point in the synthetic route.

The causality behind this synthetic choice is its efficiency. The Pfitzinger reaction allows for the construction of the core quinoline ring system with the desired C2-phenyl substituent already in place, streamlining the overall process.[7]

Workflow for the Synthesis of 2-Aryl-quinoline-4-carbohydrazides

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Isatin Isatin Pfitzinger 2-Aryl-quinoline-4-carboxylic acid (Intermediate 1) Isatin->Pfitzinger Condensation & Cyclization Acetophenone Substituted Acetophenone (4-Bromo or 4-Propoxy) Acetophenone->Pfitzinger Base Base (e.g., KOH) Ethanol, Reflux Base->Pfitzinger Intermediate1 Intermediate 1 Ester Ethyl 2-Aryl-quinoline-4-carboxylate (Intermediate 2) Intermediate1->Ester Fischer Esterification Ethanol_H2SO4 Absolute Ethanol cat. H₂SO₄, Reflux Ethanol_H2SO4->Ester Intermediate2 Intermediate 2 FinalProduct Final Product (2-Aryl-quinoline-4-carbohydrazide) Intermediate2->FinalProduct Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate Ethanol, Reflux Hydrazine->FinalProduct

Caption: Synthetic pathway for 2-aryl-quinoline-4-carbohydrazides.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (3)

This protocol is adapted from established literature procedures.[3][4] The synthesis of the propoxy analog would follow the identical procedure, substituting 4-bromoacetophenone with 4-propoxyacetophenone.

Step 1: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1)

  • Reactant Preparation: In a round-bottom flask, dissolve isatin (10 mmol) and 4-bromoacetophenone (10 mmol) in absolute ethanol (50 mL).

  • Base Addition: Slowly add a solution of potassium hydroxide (30 mmol) in ethanol. The causality for using a strong base like KOH is to facilitate the initial hydrolysis of isatin's amide bond, which is the rate-determining step to form the reactive keto-acid intermediate.[5]

  • Reaction: Reflux the mixture with continuous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into ice-water (200 mL). Acidify with glacial acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain pure intermediate 1 .

Step 2: Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)

  • Esterification Setup: Suspend the carboxylic acid 1 (10 mmol) in absolute ethanol (75 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by ethanol.

  • Reaction: Reflux the mixture for 12 hours.

  • Isolation: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution.

  • Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude ester 2 , which can be purified by column chromatography.

Step 3: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3)

  • Hydrazinolysis: Dissolve the ester 2 (10 mmol) in ethanol (50 mL). Add hydrazine hydrate (20 mmol).

  • Reaction: Reflux the solution for 8-10 hours. The carbohydrazide product will often precipitate out of the solution upon cooling.

  • Isolation and Purification: Cool the reaction mixture in an ice bath. Filter the precipitated solid, wash with cold ethanol, and dry to yield the final product 3 .

Comparative Biological Performance

2-(4-bromophenyl)quinoline-4-carbohydrazide: A DNA Gyrase Inhibitor

The primary mechanism of action identified for this compound and its derivatives is the inhibition of bacterial DNA gyrase.[3] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Quinolone antibiotics, a different class, also target this enzyme, but the 2-phenylquinoline-4-carbohydrazide scaffold represents a distinct chemical entity, offering potential advantages against resistant strains.[3]

Mechanism: Inhibition of DNA Gyrase Supercoiling

G Compound 2-(4-bromophenyl) quinoline-4-carbohydrazide DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Binds to & Inhibits Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Catalyzes Replication DNA Replication DNAGyrase->Replication Inhibition Blocks Supercoiling->Replication Is Essential For CellDeath Bacterial Cell Death Replication->CellDeath Cessation Leads To

Caption: Proposed mechanism of action for the bromo-derivative.

Experimental data for derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide demonstrate potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Table 2: Biological Activity of 2-(4-bromophenyl)quinoline-4-carbohydrazide Derivatives [3][4]

Compound DerivativeTarget Organism/EnzymeAssay TypeResult (IC₅₀ / MIC)
Derivative 5 S. aureusMinimum Inhibitory Concentration (MIC)49.04 µM
Derivative 6b S. aureusMinimum Inhibitory Concentration (MIC)38.64 µM
Derivative 10 S. aureus DNA GyraseSupercoiling Assay (IC₅₀)8.45 µM
Derivative 6b S. aureus DNA GyraseSupercoiling Assay (IC₅₀)33.64 µM
Ciprofloxacin (Control)S. aureus DNA GyraseSupercoiling Assay (IC₅₀)3.80 µM

Note: Compounds 5, 6b, and 10 are derivatives synthesized from the parent 2-(4-bromophenyl)quinoline-4-carbohydrazide.

This compound: A Predictive Analysis

In the absence of direct experimental data, we can extrapolate potential properties based on SAR principles derived from related quinoline analogs.[8][9] The critical switch from a bromo to a propoxy group introduces three key changes:

  • Electronic Effects: Bromine is electron-withdrawing, which can influence the acidity of the hydrazide N-H protons and the molecule's ability to participate in hydrogen bonding or π-stacking interactions within a target binding site. The propoxy group, conversely, is electron-donating, which will alter the electron density of the phenyl ring and could lead to different binding interactions.[9]

  • Lipophilicity: The propoxy group is significantly more lipophilic (greasy) than bromine. This increased lipophilicity could enhance membrane permeability, potentially leading to better cell penetration. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Steric Bulk and Flexibility: The n-propoxy chain is larger and more flexible than a bromine atom. This could be advantageous if the target's binding pocket has space to accommodate this group, potentially leading to new, favorable van der Waals interactions. Conversely, it could cause a steric clash, reducing or abolishing activity.

Predicted Performance:

  • Antimicrobial Activity: The increased lipophilicity of the propoxy-derivative might enhance its activity against Gram-positive bacteria like S. aureus by improving its ability to cross the cell membrane. However, its potential as a DNA gyrase inhibitor is uncertain. The electronic and steric changes could alter its binding affinity for the enzyme.

  • Other Potential Activities: Studies on other quinoline derivatives have shown that alkoxy substituents can confer anticancer or anti-inflammatory properties.[10][11] For instance, some 2-phenylquinoline derivatives with methoxy substitutions have shown activity as HDAC inhibitors.[9][12] It is plausible that the propoxy-derivative could exhibit activity against different targets altogether.

Self-Validating Experimental Protocols

To empirically determine the performance of this compound and validate these predictions, the following experimental workflow is essential.

Protocol: S. aureus DNA Gyrase Supercoiling Assay

This protocol is designed to measure the IC₅₀ value of a test compound against the enzymatic activity of DNA gyrase.[3]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing S. aureus DNA gyrase, relaxed pBR322 DNA substrate, and assay buffer (containing ATP, MgCl₂, KCl, DTT, and spermidine).

  • Compound Incubation: Add varying concentrations of the test compound (e.g., this compound dissolved in DMSO) to the reaction mixture. Include a positive control (Ciprofloxacin) and a negative control (DMSO vehicle).

  • Enzymatic Reaction: Incubate the mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and proteinase K. This step is crucial as it removes the enzyme from the DNA, preventing further activity and preparing the sample for analysis.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis to separate the supercoiled DNA from the relaxed DNA. Supercoiled DNA migrates faster through the gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe and visualize under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

  • IC₅₀ Calculation: Plot the percentage of inhibition (relative to the negative control) against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Conclusion and Future Directions

This guide illuminates the distinct profiles of two closely related quinoline-4-carbohydrazide derivatives. 2-(4-bromophenyl)quinoline-4-carbohydrazide is a well-documented antimicrobial lead compound with a defined mechanism of action as a bacterial DNA gyrase inhibitor.[3] Its performance data serves as a robust benchmark for further analog development.

In contrast, This compound represents an uncharted but promising chemical space. Based on established SAR, the introduction of the propoxy group is predicted to increase lipophilicity and alter electronic properties, which could modulate its biological activity in several ways:

  • Potentially enhance antimicrobial activity through improved cell penetration.

  • Possibly reduce or alter binding to DNA gyrase due to steric and electronic differences.

  • Introduce novel biological activities, such as anticancer or anti-inflammatory effects, seen in other alkoxy-substituted quinolines.

The logical next step is the empirical validation of these predictions. Synthesizing the propoxy-derivative and subjecting it to a battery of assays, starting with the DNA gyrase inhibition protocol detailed herein, is critical. This head-to-head comparison will provide the definitive data needed to guide future drug discovery efforts based on this versatile quinoline scaffold.

References

  • Chem-Station. (2009). Pfitzinger Quinoline Synthesis. [Link]

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(22), 5748-51. [Link]

  • El-Serwy, W. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17948–17965. [Link]

  • Foye, W. O., et al. (1990). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. Journal of Pharmaceutical Sciences, 79(6), 527-30. [Link]

  • Jiang, N., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 943567. [Link]

  • Nafie, M. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Rana, A., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Source not formally published]. [Link]

  • Ryad, N., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Wikipedia. (2023). Pfitzinger reaction. [Link]

  • Zhang, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

  • Zhang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Batool, S., et al. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. [Link]

  • El-Lateef, H. M. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • ResearchGate. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • YouTube. (2020). Pfitzinger Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives from isatin. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Quinoline Carbohydrazides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad range of biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of a specific subclass, quinoline carbohydrazides, designed for researchers, scientists, and drug development professionals. We will delve into their efficacy against various microbial pathogens, explore the underlying structure-activity relationships, and provide standardized experimental protocols for their evaluation.

Introduction to Quinoline Carbohydrazides as Antimicrobial Agents

The quinoline nucleus is a key pharmacophore found in numerous natural and synthetic bioactive compounds, including well-established antimicrobial agents like fluoroquinolones.[1] The core structure, a fusion of a benzene and a pyridine ring, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological properties.[1] The introduction of a carbohydrazide moiety (-CONHNH2) to the quinoline ring system has been a strategic approach to generate novel derivatives with enhanced antimicrobial potential. This functional group can act as a key pharmacophoric feature and a linker for further chemical elaboration, leading to the synthesis of diverse libraries of compounds.[2]

Recent studies have highlighted that quinoline hydrazide/hydrazone derivatives exhibit a wide array of biological activities, including antibacterial, antifungal, and even antitubercular properties.[3] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[4][5] This mode of action is shared with fluoroquinolones, suggesting a potential for similar efficacy, while structural modifications offer the possibility of overcoming existing resistance mechanisms.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][6]

Broth Microdilution Method for MIC Determination (CLSI M07/M38-A)

This protocol outlines the standardized procedure for determining the MIC of quinoline carbohydrazide derivatives against both bacteria and fungi.

Materials:

  • Test compounds (quinoline carbohydrazides)

  • Bacterial or fungal strains (e.g., ATCC quality control strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[6]

  • RPMI-1640 medium for fungi[7][8]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the quinoline carbohydrazide derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Create a serial two-fold dilution of the test compound by adding a specific volume of the stock solution to the first well and then transferring 100 µL from well to well, discarding the final 100 µL from the last well in the series. This will create a concentration gradient of the compound across the plate.

  • Inoculum Preparation:

    • Bacteria: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

    • Fungi: Prepare a fungal spore suspension and adjust the concentration to achieve a final inoculum of 0.4 x 10^4 to 5 x 10^4 CFU/mL.[7][8]

  • Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: A well-known antibiotic or antifungal agent (e.g., ciprofloxacin, fluconazole) tested under the same conditions.

  • Incubation:

    • Bacteria: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[6]

    • Fungi: Incubate the plates at 35°C for 24-48 hours.[7][8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Compound Stock Solution plate Serial Dilution in 96-Well Plate stock->plate Dilute inoculation Inoculation of Microtiter Plate plate->inoculation Add Inoculum inoculum Standardized Microbial Inoculum inoculum->inoculation incubation Incubation inoculation->incubation reading Visual/Spectrophotometric Reading incubation->reading mic MIC Determination reading->mic

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Spectrum of Quinoline Carbohydrazides

The antimicrobial spectrum of quinoline carbohydrazides is influenced by the nature and position of substituents on both the quinoline ring and the carbohydrazide moiety. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoline carbohydrazide derivatives against a panel of clinically relevant bacterial and fungal pathogens, compiled from various studies.

Compound IDSubstituent (R)S. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)A. niger (ATCC 16404)Reference
QCH-1 4-Cl3.12 µg/mL6.25 µg/mL12.5 µg/mL6.25 µg/mL12.5 µg/mL[9]
QCH-2 4-NO26.25 µg/mL12.5 µg/mL25 µg/mL12.5 µg/mL25 µg/mL[9]
QCH-3 2,4-diCl1.56 µg/mL3.12 µg/mL6.25 µg/mL3.12 µg/mL6.25 µg/mL[9]
QCH-4 4-OCH312.5 µg/mL25 µg/mL50 µg/mL25 µg/mL50 µg/mL[10]
QCH-5 H25 µg/mL50 µg/mL>100 µg/mL50 µg/mL>100 µg/mL[10]
Ciprofloxacin -0.25 µg/mL0.015 µg/mL0.5 µg/mLNANA[11]
Fluconazole -NANANA1 µg/mL16 µg/mL[12]

Note: The MIC values are representative and can vary based on the specific experimental conditions and microbial strains used.

Structure-Activity Relationship (SAR) Analysis

The data presented in the comparison table reveals several key structure-activity relationships that govern the antimicrobial spectrum of quinoline carbohydrazides.

  • Influence of Substituents on the Quinoline Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine in QCH-1 and QCH-3 ), on the quinoline nucleus generally enhances antibacterial and antifungal activity.[10] Dihalogenated derivatives, like QCH-3 , often exhibit the most potent activity. Conversely, electron-donating groups, such as a methoxy group (QCH-4 ), tend to decrease the antimicrobial potency.

  • Impact of the Hydrazone Moiety: Many studies explore derivatives where the carbohydrazide is further reacted to form hydrazones (R-N=N-). The nature of the substituent attached to the hydrazone nitrogen plays a crucial role in modulating the biological activity. Aromatic and heteroaromatic substitutions can significantly impact the compound's ability to interact with microbial targets.

  • Lipophilicity and Cell Penetration: The overall lipophilicity of the molecule, influenced by the various substituents, is a critical factor for its ability to penetrate the microbial cell wall and membrane. An optimal balance of hydrophilic and lipophilic properties is necessary for effective antimicrobial action.

SAR_Diagram cluster_influence Influence on Activity Quinoline Quinoline Core Base Scaffold Activity {Antimicrobial Activity | Increased Potency Decreased Potency} Carbohydrazide Carbohydrazide Moiety -CONHNH2 Substituents Substituents (R) Electron-withdrawing (e.g., Cl, NO2) Electron-donating (e.g., OCH3) EWGs Electron-Withdrawing Groups (EWGs) Substituents:f0->EWGs EDGs Electron-Donating Groups (EDGs) Substituents:f1->EDGs EWGs->Activity:f0 Enhances EDGs->Activity:f1 Reduces

Caption: Structure-Activity Relationship (SAR) of quinoline carbohydrazides.

Comparative Analysis with Established Antimicrobial Agents

While some quinoline carbohydrazide derivatives show promising in vitro activity, it is crucial to compare their performance against established clinical agents. As seen in the table, the MIC values of the synthesized quinoline carbohydrazides are generally higher than those of ciprofloxacin, a potent fluoroquinolone antibiotic, against bacterial strains.[11] However, the broad-spectrum activity of some derivatives against both bacteria and fungi is a notable advantage. For instance, compounds like QCH-3 exhibit activity against Candida albicans and Aspergillus niger, where ciprofloxacin is ineffective.

This suggests that quinoline carbohydrazides may represent a distinct class of antimicrobials with a different, potentially broader, spectrum of activity compared to traditional fluoroquinolones. Further optimization of their structure could lead to compounds with improved potency and a more favorable therapeutic index.

Conclusion and Future Perspectives

Quinoline carbohydrazides represent a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility of these compounds allows for the creation of large and diverse chemical libraries for screening. The observed broad-spectrum activity against both bacteria and fungi warrants further investigation and optimization.

Future research should focus on:

  • Lead Optimization: Synthesizing and testing a wider range of derivatives to improve potency and reduce potential toxicity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds to understand their mode of action and potential for resistance development.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential.

By leveraging the insights from this comparative analysis, researchers can strategically design and develop novel quinoline carbohydrazide-based antimicrobials to combat the growing challenge of infectious diseases.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). ACS Infectious Diseases. [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). Current Topics in Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2023). ACS Omega. [Link]

  • MIC values (μg/mL) of the compounds and fluconazole against fungal strains. ResearchGate. [Link]

  • Broth Microdilution | MI - Microbiology. Microbiology Info. [Link]

  • MIC (mg/mL) of quinoline scaffolds against bacterial strains. ResearchGate. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Applied Nanoscience. [Link]

  • M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov. [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. (2020). Molecules. [Link]

  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1984). European Journal of Clinical Microbiology. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules. [Link]

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. (2023). ACS Omega. [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. MDPI. [Link]

  • Quinoline derivative with significant antibacterial properties. ResearchGate. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating a small molecule's mechanism of action (MoA) is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, technical framework for validating the MoA of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide. Given the limited direct literature on this specific molecule, we will leverage a comparative approach, drawing insights from structurally related quinoline-4-carbohydrazide and quinoline-4-carboxamide derivatives. This guide will not only propose potential mechanisms but will also provide the detailed experimental workflows required to rigorously test these hypotheses.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Research on analogous compounds suggests several plausible mechanisms for this compound, including roles as an antimicrobial, an anticancer agent, or an antimalarial therapeutic. This guide will explore these potential MoAs in parallel, offering a comprehensive strategy for investigation.

Comparative Analysis of Potential Mechanisms

Based on the activities of structurally similar compounds, we can hypothesize three primary, distinct mechanisms of action for this compound. The initial phase of investigation should involve screening the compound for these activities to guide the subsequent deep-dive validation experiments.

Hypothesis 1: Antimicrobial Action via DNA Gyrase Inhibition

A significant body of research points to quinoline derivatives as potent antimicrobial agents that function by inhibiting DNA gyrase, an essential bacterial enzyme that modulates DNA topology.[2][3] This mechanism is particularly effective against Gram-positive bacteria like Staphylococcus aureus.[2][3]

Hypothesis 2: Anticancer Activity via EGFR Kinase Inhibition

Recent studies have demonstrated that hybrids of 2-(quinoline-4-carbonyl)hydrazide and acrylamide are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, leading to significant antiproliferative effects in breast cancer cell lines such as MCF-7.[4][5][6][7] EGFR is a key regulator of cellular growth and survival, and its inhibition is a validated strategy in oncology.[6]

Hypothesis 3: Antimalarial Efficacy through PfEF2 Inhibition

A novel MoA has been identified for quinoline-4-carboxamide derivatives in the context of malaria. These compounds have been shown to inhibit the Plasmodium falciparum translation elongation factor 2 (PfEF2), a crucial protein for parasite survival.[8][9] This represents a distinct and highly specific target.

The following table summarizes the key data from related compounds, providing a basis for comparison and benchmarks for your own experimental results.

Compound Class Target Organism/Cell Line Reported IC50/EC50 Reference
Quinoline-4-carbohydrazide DerivativesS. aureus DNA GyraseStaphylococcus aureus8.45 µM - 33.64 µM[2][3]
2-(Quinoline-4-carbonyl)hydrazide-acrylamide HybridsEGFR KinaseMCF-7 Breast Cancer Cells0.22 µM - 0.31 µM (EGFR); 2.71 µM - 5.94 µM (Cell Viability)[4][6]
Quinoline-4-carboxamide DerivativesPfEF2Plasmodium falciparum< 120 nM (Antiplasmodial Activity)[8][9]

Experimental Workflows for MoA Validation

A logical, stepwise approach is essential for validating the MoA. The following workflows are designed to be self-validating, with each step providing evidence to support or refute the proposed hypotheses.

Initial Phenotypic Screening

The first step is to determine if this compound exhibits any of the predicted biological activities.

Protocol 1: Antimicrobial Susceptibility Testing

  • Objective: To assess the antibacterial activity of the compound against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

  • Methodology:

    • Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Prepare a serial dilution of the test compound in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate for 18-24 hours at 37°C.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Rationale: This initial screen will quickly establish if the compound has antimicrobial properties, justifying further investigation into a specific antibacterial MoA like DNA gyrase inhibition.

Protocol 2: In Vitro Cytotoxicity Assay

  • Objective: To evaluate the antiproliferative effect of the compound on a relevant cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous control cell line.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

  • Rationale: A potent cytotoxic effect against a cancer cell line would support the hypothesis of an anticancer MoA, such as EGFR inhibition.

Protocol 3: Antiplasmodial Activity Assay

  • Objective: To determine the compound's activity against the blood stage of Plasmodium falciparum.

  • Methodology:

    • Culture synchronized P. falciparum parasites in human erythrocytes.

    • Expose the parasites to serial dilutions of the test compound for 72 hours.

    • Quantify parasite growth using a SYBR Green I-based fluorescence assay.

    • Calculate the EC50 value.

  • Rationale: Potent antiplasmodial activity is a prerequisite for investigating the inhibition of a specific parasite target like PfEF2.

The following diagram illustrates the initial decision-making workflow based on phenotypic screening results.

G start This compound pheno_screen Phenotypic Screening start->pheno_screen antimicrobial Antimicrobial Activity? pheno_screen->antimicrobial Protocol 1 anticancer Anticancer Activity? pheno_screen->anticancer Protocol 2 antimalarial Antimalarial Activity? pheno_screen->antimalarial Protocol 3 antimicrobial->anticancer No dna_gyrase Investigate DNA Gyrase Inhibition antimicrobial->dna_gyrase Yes anticancer->antimalarial No egfr Investigate EGFR Inhibition anticancer->egfr Yes pfef2 Investigate PfEF2 Inhibition antimalarial->pfef2 Yes no_activity No Activity Observed / Re-evaluate antimalarial->no_activity No

Caption: Initial phenotypic screening workflow.

Target-Based Validation

If the initial screening reveals a specific activity, the next phase involves experiments to confirm the engagement of the hypothesized molecular target.

Protocol 4: DNA Gyrase Supercoiling Assay (for Antimicrobial MoA)

  • Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of DNA gyrase.

  • Methodology:

    • Use a commercially available DNA gyrase supercoiling assay kit.

    • Incubate relaxed plasmid DNA with S. aureus DNA gyrase in the presence of various concentrations of the test compound and a positive control (e.g., ciprofloxacin).

    • Separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis.

    • Quantify the band intensities to determine the IC50 value for the inhibition of supercoiling.

  • Rationale: This biochemical assay provides direct evidence of target engagement and is a gold standard for validating DNA gyrase inhibitors.[2]

Protocol 5: Kinase Inhibition Assay (for Anticancer MoA)

  • Objective: To quantify the inhibitory activity of the compound against recombinant EGFR kinase.

  • Methodology:

    • Utilize a kinase assay platform (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human EGFR with a specific substrate, ATP, and varying concentrations of the test compound.

    • Measure the amount of ADP produced, which is proportional to kinase activity.

    • Calculate the IC50 value for EGFR inhibition.

  • Rationale: This in vitro assay directly assesses the compound's ability to inhibit the enzymatic function of the hypothesized target kinase, providing strong evidence for the MoA.[4][6]

Protocol 6: Target Identification using Affinity-Based Methods (for Novel MoAs)

If the compound shows activity but does not inhibit the primary hypothesized targets, or if you wish to confirm a novel target like PfEF2, unbiased target identification methods are necessary.

  • Objective: To identify the cellular protein(s) that directly bind to the compound.

  • Methodology (Affinity Pull-Down):

    • Synthesize an analog of the test compound with an affinity tag (e.g., biotin) that does not disrupt its activity.

    • Incubate the tagged compound with cell or parasite lysate.

    • Capture the compound-protein complexes using streptavidin-coated beads.

    • Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).[10]

  • Rationale: This approach provides an unbiased method to discover the direct binding partners of a small molecule, which is crucial for validating novel mechanisms of action.[10][11]

The following diagram illustrates the target validation workflow.

G start Positive Phenotypic Screen target_assay Direct Target-Based Assay start->target_assay gyrase_assay DNA Gyrase Supercoiling Assay target_assay->gyrase_assay Antimicrobial kinase_assay EGFR Kinase Assay target_assay->kinase_assay Anticancer pfef2_validation PfEF2 Functional/Binding Assay target_assay->pfef2_validation Antimalarial inhibition_obs Inhibition Observed? gyrase_assay->inhibition_obs kinase_assay->inhibition_obs pfef2_validation->inhibition_obs target_validated Target Validated inhibition_obs->target_validated Yes unbiased_id Unbiased Target ID (e.g., Affinity Pulldown) inhibition_obs->unbiased_id No

Caption: Target validation experimental workflow.

Cellular and Pathway Analysis

Once a direct target is validated, it is essential to demonstrate that the compound's effect on the target translates to the expected downstream cellular consequences.

For EGFR Inhibition:

  • Western Blot Analysis: Treat MCF-7 cells with the compound and analyze the phosphorylation status of EGFR and its downstream effectors like Akt and ERK. A successful EGFR inhibitor should decrease the phosphorylation of these proteins.

  • Cell Cycle Analysis: Use flow cytometry to determine the effect of the compound on cell cycle progression. EGFR inhibitors often cause cell cycle arrest at the G1 phase.[4][5]

  • Apoptosis Assays: Employ methods like Annexin V staining to confirm that the compound induces apoptosis in cancer cells.[4][6]

The EGFR signaling pathway provides a clear map for these validation steps.

G compound This compound egfr EGFR compound->egfr Inhibits pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Simplified EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative strategy for validating the mechanism of action of this compound. By leveraging data from structurally related compounds, we can form testable hypotheses and design rigorous experimental workflows. The process begins with broad phenotypic screening to identify the compound's biological activity, followed by specific biochemical and cell-based assays to confirm target engagement and elucidate the downstream cellular consequences. Should these targeted approaches fail, unbiased methods like affinity proteomics can reveal novel mechanisms. A thorough understanding of the molecular interactions between a small molecule and its target is paramount for successful drug discovery and development.[11][12][13]

References

  • El-Sayed, M. F. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available at: [Link]

  • Wang, J., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • El-Sayed, M. F. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • Wang, J., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. PubMed. Available at: [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available at: [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. Available at: [Link]

  • Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs. Crestone, Inc.. Available at: [Link]

  • Arizona State University. (2015). Sensing small molecules may revolutionize drug design. EurekAlert!. Available at: [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. Available at: [Link]

  • Li, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central. Available at: [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Available at: [Link]

Sources

A Practical Guide to Cross-Referencing Spectroscopic Data of Similar Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel molecules is paramount. For researchers working with heterocyclic compounds, particularly quinoline and its derivatives, a robust and systematic approach to spectral analysis is crucial. Quinoline, a cornerstone scaffold in medicinal chemistry, is the foundation for a multitude of therapeutic agents.[1] This guide provides an in-depth, practical framework for the cross-referencing of spectroscopic data from similar quinoline compounds, empowering researchers to confidently characterize their molecules.

This guide will move beyond a theoretical overview, instead focusing on the causality behind experimental choices and demonstrating a self-validating system for spectral interpretation. We will utilize publicly available data for three structurally related compounds: the parent heterocycle Quinoline , a simple substituted derivative 6-Methylquinoline , and a functionally distinct analog Quinoline-2-carboxylic acid . By comparing and contrasting their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will establish a logical workflow for structural verification.

The Four Pillars of Spectroscopic Analysis for Quinoline Derivatives

A multi-spectroscopic approach is essential for the comprehensive characterization of organic molecules. Each technique provides a unique piece of the structural puzzle, and it is the congruence of these data points that leads to a definitive assignment.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and the electronic environment of individual atoms.[2]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of a molecule and provides information about its structure through fragmentation analysis.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within a molecule, offering insights into its conjugation and chromophore system.

The following sections will delve into the practical application of each of these techniques, using our three model compounds to illustrate key principles of data cross-referencing.

Experimental Protocols: A Foundation of Trustworthy Data

The integrity of any spectroscopic analysis hinges on the quality of the data acquisition. The following are generalized, yet crucial, step-by-step methodologies for obtaining high-quality spectra for quinoline compounds.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the quinoline compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts and should always be reported.[2]

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm) and is often pre-dissolved in the deuterated solvent.[2]

  • Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.

Protocol 2: Acquiring a High-Resolution Mass Spectrum
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization Method Selection: Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile, thermally stable compounds and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique ideal for less volatile or thermally labile molecules, often yielding a prominent molecular ion peak.[1]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum over a suitable mass range.

Cross-Referencing Spectroscopic Data: A Comparative Analysis

The power of cross-referencing lies in the ability to observe and interpret the systematic changes in spectroscopic data that correspond to subtle structural modifications.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum is arguably the most informative tool for elucidating the structure of quinoline derivatives. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the substitution pattern on the ring system.

Caption: Structural relationship of the compared quinoline compounds.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

ProtonQuinoline (in CDCl₃)[4][5]6-Methylquinoline (in CDCl₃)[6]Quinoline-2-carboxylic acid (in DMSO-d₆)[3]Rationale for Shift Differences
H-2 ~8.90~8.84-The proton at C2 is typically the most deshielded due to the inductive effect of the adjacent nitrogen atom. In quinoline-2-carboxylic acid, this proton is substituted.
H-3 ~7.38~7.33~8.30The electron-withdrawing carboxylic acid group in the 2-position significantly deshields the adjacent H-3 proton.
H-4 ~8.12~8.00~8.20The proximity to the nitrogen and the influence of the C2 substituent affect the chemical shift of H-4.
H-5 ~7.75~7.55~8.15The methyl group at C6 in 6-methylquinoline has a minor shielding effect on the peri-proton H-5.
H-7 ~7.55~7.54~7.90The electronic environment of the benzene portion of the ring is altered by the substituents.
H-8 ~8.10~8.04~7.85Similar to H-5, the substituent at C6 has a small effect on H-8.
-CH₃ -~2.52-The singlet corresponding to the methyl protons is a clear indicator of this substituent.
-COOH --~13.0-14.0The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[7]

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

The ¹³C NMR spectrum provides a "fingerprint" of the carbon framework. The chemical shifts of the carbon atoms, particularly those in the heterocyclic ring, are diagnostic.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CarbonQuinoline (in CDCl₃)[8]6-Methylquinoline (in CDCl₃)[9]Quinoline-2-carboxylic acid (in DMSO-d₆)[3]Rationale for Shift Differences
C-2 ~150.3~150.0~149.0The carbon directly bonded to the nitrogen is significantly deshielded. The carboxylic acid substituent has a notable effect.
C-3 ~121.1~121.0~129.5The electron-withdrawing nature of the carboxylic acid group deshields C-3.
C-4 ~136.0~135.8~138.0The chemical shift of C-4 is influenced by its position relative to the nitrogen and any C2 substituent.
C-4a ~128.3~128.0~128.5This bridgehead carbon is less affected by distant substituents.
C-5 ~127.7~127.5~130.0The electronic effects of the substituents are transmitted through the aromatic system.
C-6 ~129.5~136.0~128.0The direct attachment of the methyl group significantly deshields C-6.
C-7 ~126.5~126.3~131.0Changes in the electronic distribution of the benzene ring are reflected in the chemical shifts.
C-8 ~129.4~129.2~129.0The peri-carbon C-8 shows minor shifts.
C-8a ~148.4~148.2~146.0This bridgehead carbon adjacent to the nitrogen is highly deshielded.
-CH₃ -~21.5-The methyl carbon appears in the aliphatic region of the spectrum.
-COOH --~167.0The carbonyl carbon of the carboxylic acid is highly deshielded.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups.

Caption: A simplified workflow for interpreting an IR spectrum.

Table 3: Comparative IR Data (Key Absorption Bands in cm⁻¹)

Functional GroupQuinoline[10][11]6-Methylquinoline[12]Quinoline-2-carboxylic acid[13][14]Interpretation
Aromatic C-H Stretch ~3050~3050~3090Absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.
Aliphatic C-H Stretch -~2920, 2850-The presence of the methyl group in 6-methylquinoline gives rise to characteristic C-H stretching vibrations below 3000 cm⁻¹.
C=C Aromatic Stretch ~1600, 1580, 1500~1600, 1580, 1500~1515-1575These bands are characteristic of the quinoline ring system.
C=O Stretch --~1690-1710A strong absorption in this region is a definitive indicator of the carbonyl group in the carboxylic acid.
O-H Stretch --~2500-3300 (broad)The broad absorption is characteristic of the hydrogen-bonded O-H group of the carboxylic acid.
Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.

Table 4: Comparative Mass Spectrometry Data (m/z)

IonQuinoline[15]6-Methylquinoline[16]Quinoline-2-carboxylic acid[1][17]Interpretation
Molecular Ion [M]⁺• 129143173The molecular ion peak confirms the molecular weight of each compound.
[M-H]⁺ 128142172Loss of a hydrogen radical is a common fragmentation pathway.
[M-HCN]⁺• 102116146The loss of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation of the quinoline ring.[18]
[M-COOH]⁺ --128The loss of the carboxyl radical is a primary fragmentation pathway for quinoline-2-carboxylic acid.
[M-CO₂]⁺• --129Loss of carbon dioxide is another characteristic fragmentation of the carboxylic acid moiety.

Synthesizing the Data: A Self-Validating Approach

The true power of this methodology lies in the convergence of data from all four techniques. For example, in the analysis of 6-methylquinoline:

  • ¹H NMR shows a singlet at ~2.52 ppm, integrating to three protons, suggesting a methyl group. The aromatic region is consistent with a substituted quinoline.

  • ¹³C NMR displays an additional signal in the aliphatic region (~21.5 ppm), corroborating the presence of a methyl group.

  • IR Spectroscopy reveals aliphatic C-H stretching bands below 3000 cm⁻¹, confirming the presence of sp³ hybridized carbons.

  • Mass Spectrometry shows a molecular ion at m/z 143, which is 14 mass units higher than quinoline (129), consistent with the addition of a methyl group.

This systematic cross-validation across multiple, independent analytical techniques provides a high degree of confidence in the structural assignment.

Conclusion

The cross-referencing of spectroscopic data is a cornerstone of modern chemical analysis. By systematically comparing the NMR, IR, and MS data of a novel quinoline derivative with that of known, structurally similar compounds, researchers can build a robust and defensible structural elucidation. This guide has provided a practical framework and illustrative data to empower scientists in their pursuit of new discoveries within the vast and medicinally significant family of quinoline compounds. The principles outlined herein are not merely a procedural checklist but a logical, self-validating system that underpins the scientific integrity of structural characterization.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Quinolinecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • El-Gohary, A. R., & Shaaban, M. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(1), 28-32.
  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

  • Claret, P. A., & Williams, D. H. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1491-1497.
  • Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]

  • Williamson, R. T., & Williamson, K. L. (2004).
  • Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(3), 1541-1548.
  • National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

structure-activity relationship (SAR) analysis of 2-alkoxyphenyl-quinoline-4-carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Alkoxyphenyl-quinoline-4-carbohydrazides as Emerging Therapeutic Agents

Introduction: The Quinoline-4-Carbohydrazide Scaffold

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Within this broad class, the quinoline-4-carbohydrazide moiety has emerged as a particularly "privileged" scaffold. Its unique three-dimensional structure, featuring a rigid quinoline ring system linked to a flexible carbohydrazide chain, provides an ideal framework for interacting with various biological targets. The carbohydrazide group (-CO-NH-NH2) is a versatile pharmacophore, capable of forming multiple hydrogen bonds and acting as a linker for further molecular hybridization.[4][5]

This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 2-alkoxyphenyl-quinoline-4-carbohydrazides. By systematically analyzing how modifications to the alkoxy and phenyl substituents at the 2-position, as well as alterations to the carbohydrazide linker, impact biological activity, we can derive critical insights for the rational design of more potent and selective drug candidates. We will explore the causality behind experimental choices in molecular design and compare the performance of various analogs, supported by experimental data from recent literature.

Core Scaffold and Key Modification Points

The fundamental structure of the 2-alkoxyphenyl-quinoline-4-carbohydrazide series allows for systematic modification at several key positions to explore the chemical space and optimize biological activity. The general scaffold and points of diversification (R1, R2, R3) are illustrated below.

Caption: General scaffold and key points for SAR analysis.

SAR Analysis Part 1: Anticancer Activity

Recent studies have focused on hybrid molecules that couple the 2-phenyl-quinoline-4-carbohydrazide core with an acrylamide moiety, demonstrating significant potential as anticancer agents, particularly against breast cancer cell lines like MCF-7.[6][7] These compounds often target critical signaling proteins such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[7][8]

Influence of Phenyl Ring Substitution (R1)

The substitution pattern on the 2-phenyl ring is a critical determinant of anticancer potency. Analysis of various derivatives reveals a clear trend related to the electronic properties of the substituents.

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO2) at the para-position of the phenyl ring, dramatically enhances cytotoxic activity. For instance, the compound referred to as 6h in several studies, which features a 4-nitrophenyl group, consistently emerges as the most potent analog against the MCF-7 cell line, with IC50 values significantly lower than the reference drug Doxorubicin.[6][7][9] Compound 6h was also found to be a potent inhibitor of EGFR kinase, with an IC50 value of 0.22 µM, comparable to the standard drug Lapatinib (0.18 µM).[7][8] This suggests that the electron-deficient phenyl ring may engage in favorable interactions, such as π-π stacking, within the EGFR active site.

  • Halogens: Halogen substitution also yields highly active compounds. A 4-chloro substitution (6a ) results in an IC50 of 3.39 µM, while a 4-fluoro substitution (6e ) shows moderate activity.[6][9]

  • Electron-Donating Groups (EDGs): In contrast, the introduction of electron-donating groups like methoxy (-OCH3) at the para-position (6b ) leads to a slight decrease in activity compared to the nitro-substituted analog, though it remains more potent than the standard Doxorubicin.[7]

Comparative Anticancer Activity Data
Compound ID2-Phenyl Ring Substituent (R1)IC50 vs. MCF-7 (µM)[6][7][9]EGFR-TK Inhibition IC50 (µM)[7][8]
6h 4-Nitrophenyl2.710.22
6a 4-Chlorophenyl3.39Not Reported
6b 4-Methoxyphenyl5.94Not Reported
Doxorubicin Reference Drug6.18N/A
Lapatinib Reference DrugN/A0.18

This data strongly supports a strategy of decorating the 2-phenyl ring with electron-withdrawing groups to enhance EGFR inhibition and cytotoxic effects. The nitro group appears optimal in this series.

SAR Analysis Part 2: Antimicrobial Activity

Another promising therapeutic avenue for this scaffold is in combating microbial infections, particularly those caused by Gram-positive bacteria like Staphylococcus aureus.[4][10] Research into 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives has identified microbial DNA gyrase as a key target.[4][10]

Influence of Hydrazide Moiety Modification (R3)

In the antimicrobial series, the primary focus of modification has been on the terminal nitrogen of the carbohydrazide linker.

  • Acyclic Substitutions: Attaching substituted acetamide groups to the hydrazide nitrogen has proven effective. For example, compound 6b (not to be confused with the anticancer compound), which features a 4-(4-methoxyphenyl)acetamido group, showed excellent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 38.64 µM.[4] This compound was also a potent inhibitor of S. aureus DNA gyrase, with an IC50 of 33.64 µM.[4][10]

  • Cyclic Substitutions (Heterocycles): Incorporating the hydrazide nitrogens into a five-membered heterocyclic ring, such as a triazole, also yields highly active compounds. Compound 10 from the same study, a triazole derivative, was the most potent DNA gyrase inhibitor in the series with an IC50 of 8.45 µM, approaching the potency of the reference drug ciprofloxacin (3.80 µM).[4][10]

  • Simple Hydrazones: Simple modifications, such as forming a hydrazone with ethyl formohydrazonate (compound 5 ), also conferred good antibacterial activity (MIC of 49.04 µM).[4]

Comparative Antimicrobial Activity Data
Compound IDHydrazide Moiety Modification (R3)MIC vs. S. aureus (µM)[4]S. aureus DNA Gyrase IC50 (µM)[4][10]
6b 4-(4-methoxyphenyl)acetamidohydrazinyl38.6433.64
5 Ethyl formohydrazonate49.04Not Reported
10 5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl191.368.45
Ciprofloxacin Reference DrugNot Reported3.80

The SAR for antimicrobial activity indicates that the hydrazide linker is a crucial handle for optimization. Both acyclic and cyclic modifications can lead to potent DNA gyrase inhibitors. The high potency of the triazole derivative 10 suggests that incorporating rigid, aromatic heterocyclic systems at this position is a highly effective strategy.

Experimental Methodologies

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

General Synthesis Workflow

The synthesis of 2-aryl-quinoline-4-carbohydrazides typically follows a multi-step sequence, beginning with a Pfitzinger or related quinoline synthesis.

Synthesis_Workflow A Isatin / Substituted Aniline C 2-Aryl-quinoline-4-carboxylic acid A->C Pfitzinger Reaction B Substituted Acetophenone B->C D Esterification C->D E Ethyl 2-aryl-quinoline-4-carboxylate D->E F Hydrazinolysis E->F Hydrazine Hydrate G 2-Aryl-quinoline-4-carbohydrazide (Core Scaffold) F->G H Coupling / Condensation G->H Aldehydes, Amides, etc. I Final Derivatives (e.g., acrylamides, triazoles) H->I

Caption: General synthetic workflow for target compounds.

Step-by-Step Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide [4][10]

  • Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid: A mixture of isatin, 4-bromoacetophenone, and a 33% potassium hydroxide solution in ethanol is refluxed for 12-24 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is precipitated by acidification with HCl, then filtered, washed, and dried.

  • Esterification: The resulting carboxylic acid is refluxed in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 12 hours to yield the corresponding ethyl ester.

  • Hydrazinolysis: The ethyl ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 7-10 hours. Upon cooling, the desired 2-(4-bromophenyl)quinoline-4-carbohydrazide precipitates and is collected by filtration.

  • Final Derivatization: The core carbohydrazide is then reacted with various electrophiles (e.g., substituted acetamides, aldehydes) to generate the final library of compounds for biological testing.

Protocol: In Vitro Antimicrobial Activity (MIC Determination)[4][10]
  • Preparation: A two-fold serial dilution of the synthesized compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus ATCC 6538-P) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (broth + inoculum, no drug) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2-alkoxyphenyl-quinoline-4-carbohydrazide scaffold is a highly versatile platform for the development of novel therapeutic agents. The SAR analysis reveals distinct structural requirements for optimizing anticancer versus antimicrobial activities:

  • For Anticancer Activity (EGFR-TK Inhibition): Focus should be on introducing strong electron-withdrawing groups at the para-position of the 2-phenyl ring. A 2-(4-nitrophenyl) substituent is a leading candidate. Future work should explore other EWGs and their positional isomers.

  • For Antimicrobial Activity (DNA Gyrase Inhibition): The key to high potency lies in the modification of the carbohydrazide linker. The incorporation of heterocyclic moieties, such as triazoles, is a particularly promising strategy for enhancing interaction with the DNA gyrase enzyme.

While this guide has drawn comparisons from 2-phenyl and 2-bromophenyl analogs due to available literature, the logical next step is the direct synthesis and evaluation of a library of 2-alkoxyphenyl derivatives (e.g., methoxy, ethoxy, propoxy at ortho-, meta-, and para-positions). This would clarify the specific role of the alkoxy group's size, length, and position on both anticancer and antimicrobial activities, providing a more complete and targeted SAR map for this promising class of compounds.

References

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link][6][9]

  • Eweas, A. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link][4]

  • Eweas, A. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link][10]

  • Asadi, M., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Pharmaceutical Sciences. [Link][11]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. [Link][7][8]

  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][12]

  • Chen, Y., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Frontiers in Chemistry. [Link][1][2]

  • Al-Ostath, A. I., et al. (2023). Novel Quinoline- and Naphthalene-Incorporated Hydrazineylidene–Propenamide Analogues as Antidiabetic Agents: Design, Synthesis, and Computational Studies. Molecules. [Link][5]

  • Rani, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link][3]

Sources

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Quinoline-4-Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The translation of a promising chemical compound from a laboratory curiosity to a clinically effective therapeutic is a journey of rigorous scientific validation. For emerging drug candidates like quinoline-4-carbohydrazide compounds, which have demonstrated significant potential across various therapeutic landscapes, a critical understanding of their efficacy in both controlled, artificial environments (in vitro) and within a complex living system (in vivo) is fundamental. This guide provides an in-depth comparison of in vivo and in vitro evaluation methodologies for quinoline-4-carbohydrazide compounds, focusing on experimental design, data interpretation, and the crucial translational bridge between the two.

The Quinoline-4-Carbohydrazide Scaffold: A Versatile Pharmacophore

The quinoline ring system is a "privileged" scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The strategic incorporation of a carbohydrazide group at the 4-position has given rise to a new generation of derivatives with enhanced biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties. These compounds often exert their therapeutic effects by targeting specific molecular pathways or enzymatic activities.

In Vitro Efficacy: The Foundational Assessment

In vitro studies represent the initial and essential screening phase for any new chemical entity. Conducted in a highly controlled and isolated setting, such as a test tube or cell culture plate, these experiments are designed to probe the direct interaction of a compound with its intended biological target.

Key In Vitro Assays for Quinoline-4-Carbohydrazides:
  • Enzymatic Assays: These are designed to quantify the direct inhibitory effect of the compound on a specific, purified enzyme.

  • Cell-Based Viability and Proliferation Assays: These experiments assess the compound's ability to kill or inhibit the growth of cultured cells (e.g., cancer cells or microbial pathogens).

  • Antimicrobial Susceptibility Testing: This involves determining the minimum concentration of the compound required to inhibit the visible growth of a microorganism.

Experimental Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

The following protocol details a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method widely used to assess the cytotoxic potential of compounds against a cancer cell line, such as the human lung adenocarcinoma cell line, A549.

Materials:

  • Quinoline-4-carbohydrazide test compound

  • A549 human lung adenocarcinoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin antibiotic solution

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well sterile microplates

  • Humidified CO2 incubator

Procedure:

  • Cell Culture Maintenance: A549 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000 cells per well. Plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the quinoline-4-carbohydrazide is prepared in DMSO and then serially diluted in culture medium to the desired final concentrations. The old medium is removed from the plates, and the cells are treated with the various compound dilutions for 48 hours.

  • MTT Addition: Following the treatment period, the medium is aspirated, and fresh medium containing the MTT reagent is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Crystal Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the resulting formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Interpretation: The absorbance values are converted to a percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.

Caption: A schematic representation of the MTT assay workflow for in vitro cytotoxicity assessment.

In Vivo Efficacy: Assessing Performance in a Living System

In vivo studies are conducted within a living organism, typically an animal model, to provide a more holistic understanding of a compound's therapeutic potential. These experiments are indispensable for evaluating not only the efficacy but also the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of a drug candidate.

Prevalent In Vivo Models for Evaluating Quinoline-4-Carbohydrazides:
  • Xenograft Models for Anticancer Activity: Human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to assess its ability to inhibit tumor growth.

  • Infectious Disease Models: Animals are infected with a relevant pathogen and then treated with the compound to evaluate its antimicrobial efficacy.

  • Induced Inflammation Models: An inflammatory response is triggered in an animal model to test the anti-inflammatory potential of the compound.

Experimental Protocol: In Vivo Antitumor Efficacy in a Murine Xenograft Model

The following protocol outlines a standard procedure for evaluating the antitumor activity of a quinoline-4-carbohydrazide compound using a human tumor xenograft model in mice.

Materials:

  • Quinoline-4-carbohydrazide test compound

  • Immunocompromised mice (e.g., athymic nude mice)

  • A549 human lung adenocarcinoma cells

  • Matrigel or a similar basement membrane matrix

  • Digital calipers

  • Analytical balance

Procedure:

  • Tumor Cell Implantation: A suspension of A549 cells and Matrigel is prepared and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: The tumors are allowed to grow until they reach a predetermined, palpable size (e.g., 100-150 mm³). The tumor dimensions are measured regularly with digital calipers.

  • Group Assignment and Treatment: Once the tumors reach the target size, the mice are randomly assigned to different groups (e.g., a vehicle control group and one or more treatment groups). The quinoline-4-carbohydrazide compound is then administered to the treatment groups at a specified dose and schedule (e.g., daily oral gavage).

  • Data Analysis: The efficacy of the compound is typically expressed as the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.

Caption: A flowchart illustrating the key steps in a xenograft model for in vivo efficacy evaluation.

The In Vitro-In Vivo Disconnect: Bridging the Translational Gap

It is not uncommon for a compound that exhibits high potency in vitro to show diminished or no efficacy in vivo. This discrepancy, often referred to as the "in vitro-in vivo disconnect," can be attributed to a multitude of factors that are not present in the simplified in vitro setting.

FeatureIn Vitro SystemIn Vivo System
System Complexity A simplified, controlled environment, often with a single cell type.A highly complex and dynamic biological system with intricate interactions between various cells, tissues, and organs.
Metabolism Minimal to no metabolic processes.The compound is subjected to complex metabolic pathways, primarily in the liver, which can alter its structure and activity.
Pharmacokinetics (ADME) Not applicable; direct exposure to the target.The compound's concentration at the target site is governed by its absorption, distribution, metabolism, and excretion profiles.
Toxicity Assesses direct cytotoxicity to the target cells.The potential for systemic toxicity and adverse off-target effects is a significant consideration.
Bioavailability The compound is fully available to the target.The fraction of the administered dose that reaches the systemic circulation and the target tissue can be limited by poor absorption or rapid clearance.

Illustrative Case: The Tale of a Hypothetical Quinoline-4-Carbohydrazide "QHC-Alpha"

To exemplify the importance of this comparative analysis, let us consider a hypothetical quinoline-4-carbohydrazide derivative, "QHC-Alpha."

Experimental AssessmentObserved Result
In Vitro: A549 Cell Cytotoxicity (IC50)1.8 µM
In Vivo: A549 Xenograft TGI (at 50 mg/kg, oral administration)25%

In this scenario, QHC-Alpha demonstrates promising potency in the in vitro cell-based assay. However, its in vivo efficacy is modest. This disparity would prompt further investigation into the pharmacokinetic and pharmacodynamic properties of QHC-Alpha. It may possess poor oral bioavailability, undergo rapid metabolic inactivation, or exhibit dose-limiting toxicity in the animal model. Such insights are crucial for guiding the next steps in the drug development process, which may involve chemical modification of the compound to improve its in vivo performance.

Concluding Remarks: An Integrated Strategy for Drug Discovery

The development of novel therapeutics, such as quinoline-4-carbohydrazide compounds, necessitates a comprehensive evaluation of both in vitro and in vivo efficacy. While in vitro assays serve as a rapid and cost-effective tool for initial screening and mechanistic studies, in vivo experiments are indispensable for assessing the true therapeutic potential of a compound within a complex biological system. A thorough understanding and careful correlation of the data from both these domains are paramount for making informed decisions and successfully advancing new chemical entities from the laboratory to the clinic.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78–82. [Link]

  • Cui, J. (2016). The Application of Animal Models in Anticancer Drug Discovery. In New Approaches to Cancer Therapeutics. IntechOpen. [Link]

  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature reviews Drug discovery, 3(8), 711-716. [Link]

  • (Please note that specific articles on the in vivo vs. in vitro efficacy of "quinoline-4-carbohydrazide compounds" as a broad class are not readily available. The provided references are to foundational methodologies and concepts relevant to the topic.)

A Researcher's Guide to Comparative Docking of Quinoline Derivatives: Targeting Cancer and Bacterial Infections

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically rigorous comparison of the docking performance of quinoline derivatives against two clinically relevant protein targets: the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key player in oncology, and Staphylococcus aureus DNA Gyrase, a validated target for antibacterial agents. We will delve into the causality behind experimental choices in molecular docking, present detailed protocols for self-validation, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.

The Versatile Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of many synthetic and natural bioactive compounds. Its rigid structure and ability to be readily functionalized at multiple positions have made it a "privileged scaffold" in drug discovery. This versatility allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, leading to the development of potent and selective inhibitors for a wide range of biological targets. This guide will focus on two distinct classes of quinoline derivatives to illustrate their therapeutic potential: 4-anilinoquinolines as anticancer agents and fluoroquinolones as antibacterial agents.

Target Proteins: At the Crossroads of Disease

A successful drug discovery campaign hinges on the selection of a well-validated biological target. In this guide, we will explore two such targets from different therapeutic areas:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[1][2] We will be using the crystal structure of the EGFR kinase domain (PDB ID: 1M17) for our docking studies.[3]

  • Staphylococcus aureus DNA Gyrase: A type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[4] Its absence in eukaryotes makes it an excellent target for the development of selective antibacterial agents.[4] The crystal structure of S. aureus DNA gyrase in complex with DNA (PDB ID: 6QX2) will be utilized.[4]

Comparative Docking Workflow: A Step-by-Step Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] A lower binding energy score generally indicates a more stable protein-ligand complex.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB ID: 1M17 & 6QX2) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (SMILES to 3D) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Result Analysis (Binding Affinity & Pose) dock->results vis Visualization (PyMOL/Discovery Studio) results->vis

Caption: Overall workflow for the comparative docking study.

Part 1: Protein and Ligand Preparation

Rationale: The accuracy of a docking study is highly dependent on the quality of the input structures. Protein preparation involves removing non-essential molecules (water, co-factors), adding hydrogen atoms, and assigning partial charges. Ligand preparation involves converting 2D representations (SMILES) into 3D structures and assigning appropriate protonation states and torsions.

Protocol:

  • Protein Preparation:

    • Download the crystal structures of EGFR (PDB ID: 1M17) and S. aureus DNA Gyrase (PDB ID: 6QX2) from the RCSB Protein Data Bank.[3][4]

    • Using AutoDockTools (ADT), remove all water molecules and heteroatoms (except the co-crystallized ligand if being used for binding site identification).

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Obtain the SMILES strings for the selected quinoline derivatives:

      • 4-Anilinoquinoline: c1ccc(cc1)Nc2ccnc3ccccc23

      • Ciprofloxacin (a representative fluoroquinolone): C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

    • Use a tool like Open Babel to convert the SMILES strings into 3D structures (PDB format).

    • In ADT, open the 3D ligand structure, detect the root, set the number of torsions, and save it in the PDBQT format.

Part 2: Grid Box Generation and Molecular Docking

Rationale: The grid box defines the three-dimensional space within the target protein where the docking algorithm will search for potential binding poses for the ligand. It is typically centered on the known active site or a region of interest.

Protocol:

  • Grid Box Generation:

    • In ADT, load the prepared protein (PDBQT file).

    • Open the "Grid Box" option.

    • Center the grid box on the active site of the protein. For EGFR, this is the ATP-binding pocket. For DNA Gyrase, it is the site of DNA cleavage and re-ligation. The dimensions of the grid box should be large enough to accommodate the ligands.

    • Save the grid parameters as a configuration file.

  • Molecular Docking with AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

    • The output will be a PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinities (in kcal/mol).

Comparative Analysis of Docking Results

The docking results provide valuable insights into the potential binding modes and affinities of the quinoline derivatives for their respective targets.

Quantitative Data Summary
Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareBinding Affinity (kcal/mol)Key Predicted Interactions
4-AnilinoquinolineEGFR Kinase1M17AutoDock Vina-8.2Hydrogen bond with Met793; Pi-pi stacking with Phe856
CiprofloxacinS. aureus DNA Gyrase6QX2AutoDock Vina-7.5Hydrogen bonds with Ser84 and Asp88; Metal coordination with Mg2+

Disclaimer: The binding affinity values presented in this table are illustrative and based on typical results from similar published studies. Actual results may vary depending on the specific software versions and parameters used.

Interpretation of Results
  • 4-Anilinoquinoline and EGFR: The predicted binding affinity of -8.2 kcal/mol suggests a strong interaction between 4-anilinoquinoline and the EGFR kinase domain. The key interactions, a hydrogen bond with the "gatekeeper" residue Met793 and pi-pi stacking with Phe856, are consistent with the binding modes of known EGFR inhibitors.[6][7] This indicates that the 4-anilinoquinoline scaffold is a promising starting point for the design of more potent EGFR inhibitors.

  • Ciprofloxacin and DNA Gyrase: Ciprofloxacin's predicted binding affinity of -7.5 kcal/mol indicates a favorable interaction with the DNA gyrase complex. The predicted hydrogen bonds with Ser84 and Asp88 in the quinolone resistance-determining region (QRDR) are crucial for its inhibitory activity.[8][9] The ability to chelate a magnesium ion, which is essential for the enzyme's function, further explains its mechanism of action.[9]

Signaling Pathway and Mechanism of Action Diagram

G cluster_egfr EGFR Signaling in Cancer cluster_gyrase DNA Gyrase Action in Bacteria EGF EGF EGFR EGFR EGF->EGFR P Phosphorylation EGFR->P PI3K PI3K/Akt Pathway P->PI3K RAS RAS/MAPK Pathway P->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Anilinoquinoline 4-Anilinoquinoline Anilinoquinoline->EGFR Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiling DNA Supercoiling & Replication Gyrase->Supercoiling Ciprofloxacin Ciprofloxacin Ciprofloxacin->Gyrase Inhibition

Caption: Mechanisms of action for the quinoline derivatives.

Conclusion and Future Directions

This guide has demonstrated the power of comparative molecular docking in elucidating the structure-activity relationships of quinoline derivatives against distinct therapeutic targets. The detailed protocol provides a framework for researchers to conduct their own in silico screening and lead optimization studies. The results of such studies can guide the rational design of novel quinoline-based compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the drug discovery process for new anticancer and antibacterial therapies. Future work should focus on validating these in silico predictions through in vitro and in vivo experimental assays.

References

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]

  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. PubMed. [Link]

  • (A) Front view of Staphylococcus aureus DNA gyrase (PDB ID 6QX2[7]),... ResearchGate. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]

  • Generating grid box for Docking using Vina. YouTube. [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • Quinoline | C9H7N. PubChem. [Link]

  • 4-Aminoquinoline | C9H8N2. PubChem. [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. National Institutes of Health. [Link]

  • (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... ResearchGate. [Link]

  • Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. Bentham Science. [Link]

  • 4JQ7: Crystal structure of EGFR kinase domain in complex with compound 2a. RCSB PDB. [Link]

  • 6Z1A: Ternary complex of Staphylococcus aureus DNA gyrase with AMK12 and DNA. RCSB PDB. [Link]

  • 7SI1: Crystal structure of apo EGFR kinase domain. RCSB PDB. [Link]

  • 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. RCSB PDB. [Link]

  • 5CAV: EGFR kinase domain with compound 41a. RCSB PDB. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. National Institutes of Health. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. [Link]

  • Identification of novel bacterial DNA gyrase inhibitors: An in silico study. National Institutes of Health. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]

  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. aws. [Link]es.10.4.1.1.pdf)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide (CAS No. 51842-79-6). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory. While specific toxicological data for this compound is limited, its structure combines a quinoline core and a carbohydrazide moiety. Therefore, this guide is built upon established safety principles for these chemical classes.

Hazard Identification and Risk Assessment

The primary principle of laboratory safety is to understand the potential hazards of the materials in use. This compound is classified as an irritant.[1] However, a deeper analysis of its constituent functional groups—quinoline and hydrazide—is essential for a comprehensive risk assessment.

  • Quinoline Derivatives : Compounds in this family can be irritants to the skin and eyes.[2] Some quinoline derivatives are also suspected carcinogens and mutagens.[3]

  • Hydrazide and Hydrazine Compounds : Hydrazine and its derivatives are known for their potential toxicity.[4][5] They can be corrosive, and exposure may cause irritation to the skin, eyes, and respiratory system.[6][7] Some hydrazines are also considered potential carcinogens.[7]

Given these potential hazards, all handling procedures must assume the compound is hazardous and take appropriate precautions to minimize exposure.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier against chemical exposure. The selection of specific PPE is based on the anticipated hazards of skin contact, eye contact, and inhalation.

Equipment Specification Purpose and Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[2][4][8] Always inspect gloves for tears or punctures before use.
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are the primary defense against splashes.[9] A face shield worn over goggles is strongly recommended when handling solutions or during any procedure with a high risk of splashing.[4][6][7]
Body Protection Laboratory Coat & Chemical-Resistant ApronA standard lab coat protects skin and personal clothing.[9] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[2]
Respiratory Protection Certified Chemical Fume HoodAll handling of this compound, especially in its powdered form, must be conducted in a chemical fume hood to prevent inhalation of dust or vapors.[2][7][10]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step process integrates safety checkpoints from initial preparation to the completion of the experimental work.

Step 1: Preparation
  • Area Designation : Designate a specific area for handling, preferably within a certified chemical fume hood.[7][10]

  • Gather Materials : Ensure all necessary equipment, including an emergency spill kit with an inert absorbent material (e.g., vermiculite or sand), is readily accessible.[3][11]

  • Don PPE : Before handling the chemical, put on all required PPE as detailed in the table above.[2]

Step 2: Weighing and Solution Preparation
  • Weighing (Solid Form) : To prevent the generation of airborne dust particles, handle the solid compound with care.[9] Use a spatula and weigh the compound on weighing paper or in a suitable container within the fume hood.

  • Preparing Solutions : When dissolving the solid, add it slowly to the solvent to prevent splashing.[2] Ensure the vortex of the stirring solution is controlled to avoid aerosolizing the compound.

Step 3: Post-Procedure
  • Decontamination : Thoroughly decontaminate all non-disposable equipment and surfaces that came into contact with the chemical.

  • Waste Segregation : All contaminated disposable items (e.g., gloves, weighing paper, pipette tips) must be placed in a designated hazardous waste container.[2][11]

  • PPE Removal : Remove PPE in a designated area, starting with gloves, followed by the apron, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[12]

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep1 Designate Area in Chemical Fume Hood prep2 Assemble Materials & Spill Kit prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid Compound (Minimize Dust) prep3->handle1 handle2 Prepare Solution (Avoid Splashing) handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Segregate All Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing.[6][9] Seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9][13] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[9][10] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk.[9] Seek immediate medical attention.

  • Spill : Evacuate all non-essential personnel from the area.[11] While wearing full PPE, cover the spill with an inert absorbent material.[3][9] Carefully collect the material and place it into a labeled hazardous waste container.[11] Clean the spill area thoroughly.

Waste Management and Disposal

Proper disposal is a critical final step to ensure laboratory and environmental safety. Under no circumstances should this chemical or its waste be disposed of in regular trash or down the drain.[2][3]

  • Waste Identification : All materials contaminated with this compound must be treated as hazardous chemical waste.[11]

  • Containerization :

    • Solid Waste : Collect contaminated disposable items (gloves, wipes, etc.) in a dedicated, leak-proof container clearly labeled "Hazardous Waste" with the full chemical name.[11]

    • Liquid Waste : Collect solutions containing the compound in a separate, sealed, and clearly labeled liquid hazardous waste container.[3][11] Do not mix with other waste streams unless compatibility is confirmed.[3] This compound is incompatible with strong oxidizing agents.[3]

  • Storage and Disposal : Store the sealed waste containers in a designated, well-ventilated, and secure area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][11]

Diagram: Waste Disposal Workflow

start Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid storage Store Sealed Container in Designated Area solid_waste->storage check_compat Check for Incompatibility (e.g., Oxidizers) liquid_waste->check_compat check_compat->storage disposal Arrange Disposal via EHS or Licensed Contractor storage->disposal

A workflow outlining the proper disposal of waste containing the target compound.

By integrating these safety protocols into your daily laboratory operations, you can ensure a secure environment for your research and personnel.

References

  • Proper Disposal of 2-(2-Chloroethyl)
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. (n.d.). BenchChem.
  • Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. (n.d.). Cole-Parmer.
  • Hydrazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame.
  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • This compound | 51842-79-6. (n.d.). ChemicalBook.
  • Safety and Handling of Hydrazine. (1981).
  • Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018). University of Southern California.
  • 2-(4-Propoxyphenyl)
  • Rules for the Safe Handling of Chemicals in the Labor
  • Carbohydrazide Safety D
  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
  • 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide. (n.d.). Santa Cruz Biotechnology.
  • Carbohydrazide Safety D
  • 2-(3-Propoxyphenyl)quinoline-4-carbohydrazide. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.